D-Glucose-13C,d-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
182.15 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2-deuterio-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,3D |
InChI 键 |
GZCGUPFRVQAUEE-RPBJEVRGSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to D-Glucose-1-13C,1-d: Molecular Structure, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, analytical methodologies, and applications of the stable isotope-labeled monosaccharide, D-Glucose-1-13C,1-d. This isotopologue is a powerful tool in metabolic research, particularly in the field of metabolic flux analysis, and serves as a crucial internal standard for quantitative studies.
Molecular Structure and Physicochemical Properties
D-Glucose-1-13C,1-d is a form of D-glucose that has been isotopically labeled at the C1 position with a Carbon-13 (¹³C) isotope and a deuterium (B1214612) (d or ²H) atom. This specific labeling provides a distinct mass shift, making it readily distinguishable from its unlabeled counterpart in mass spectrometry analysis.
The fundamental structure of D-Glucose-1-13C,1-d is identical to that of naturally occurring D-glucose, existing in both open-chain and cyclic (pyranose) forms. In solution, it predominantly exists as a mixture of α-D-glucopyranose and β-D-glucopyranose anomers. The key distinction lies in the atomic composition of the C1 carbon and its attached hydrogen.
Below is a diagram illustrating the cyclic (α-D-glucopyranose) form of D-Glucose-1-13C,1-d, highlighting the isotopic labeling at the C1 position.
Quantitative Data
A summary of the key quantitative data for D-Glucose-1-13C,1-d is presented in the table below.
| Property | Value | Source |
| Molecular Formula | ¹³CC₅H₁₁DO₆ | |
| Molecular Weight | 182.15 g/mol | |
| Exact Mass | 181.06674293 Da | [1] |
| CAS Number | 201136-45-0 | |
| Isotopic Purity (¹³C) | ≥99 atom % | |
| Isotopic Purity (D) | ≥98 atom % |
Experimental Protocols for Analysis
The analysis of D-Glucose-1-13C,1-d and its metabolites is primarily conducted using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques allow for the precise identification and quantification of isotopically labeled compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the structure of molecules in solution. For isotopically labeled glucose, ¹³C NMR is particularly valuable.
Objective: To identify and quantify the incorporation of the ¹³C label into glucose and its downstream metabolites.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the lyophilized cell extract or purified compound in 0.5-0.6 mL of deuterium oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹³C NMR spectrum with proton decoupling.
-
Key Spectrometer Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
-
Spectral Width (SW): Approximately 200-250 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 1.5-2.0 seconds.
-
Number of Scans (NS): 128 to 1024, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
-
Data Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
-
Reference the spectrum using the internal standard.
-
Integrate the signals corresponding to the ¹³C-labeled carbons to determine their relative abundance. The chemical shift of the C1 carbon will be indicative of the anomeric form (α or β).
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio of ions. It is ideal for tracing the metabolic fate of isotopically labeled molecules.
Objective: To quantify the abundance of D-Glucose-1-13C,1-d and its deuterated and ¹³C-labeled metabolites in biological samples.
Methodology:
-
Sample Preparation and Derivatization:
-
Extract metabolites from cells or tissues using a suitable solvent system (e.g., methanol/water).
-
Dry the extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is the preparation of aldonitrile pentaacetate derivatives.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for separating sugars (e.g., a DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: An appropriate temperature gradient to separate the derivatized glucose from other metabolites.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) or Chemical Ionization (CI).
-
Scan Range: A mass range that covers the expected fragments of the derivatized glucose.
-
Data Acquisition: Full scan mode to identify all ions or selected ion monitoring (SIM) for targeted quantification of specific isotopologues.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized glucose based on its retention time.
-
Analyze the mass spectrum of the peak to determine the abundance of the M+2 isotopologue (due to one ¹³C and one D).
-
Correct for the natural abundance of ¹³C to accurately quantify the enrichment of the labeled glucose.
-
Application in Metabolic Flux Analysis
D-Glucose-1-13C,1-d is a valuable tracer for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system.[2] By introducing the labeled glucose to cells, researchers can track the incorporation of the ¹³C and deuterium labels into various downstream metabolites.
The general workflow for a metabolic flux analysis experiment using D-Glucose-1-13C,1-d is depicted in the following diagram.
By measuring the isotopic enrichment patterns in key metabolic intermediates of pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway, researchers can deduce the relative and absolute fluxes through these pathways. This information is critical for understanding cellular metabolism in various physiological and pathological states, including cancer and metabolic disorders, and for identifying potential targets for drug development.[3]
References
- 1. D-Glucose-1-13C | C6H12O6 | CID 12285878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Purification of D-Glucose-¹³C,d-¹
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of D-Glucose-¹³C,d-¹, an isotopically labeled monosaccharide crucial for a range of applications in metabolic research and drug development. The dual labeling at the anomeric carbon with both a stable carbon-13 isotope and deuterium (B1214612) offers a powerful tool for tracing metabolic pathways and quantifying fluxes with high precision.
Introduction
D-Glucose-¹³C,d-¹ is a specialized tracer used in metabolic studies to investigate glucose transport, metabolism, and the fate of the C1 carbon. The presence of both ¹³C and deuterium at the C1 position allows for distinction from singly labeled or unlabeled glucose molecules by mass spectrometry and NMR spectroscopy. This guide details a plausible chemical synthesis route based on established methods for isotopic labeling of monosaccharides and outlines robust purification protocols to ensure high chemical and isotopic purity.
Synthesis of D-Glucose-¹³C,d-¹
The synthesis of D-Glucose-¹³C,d-¹ can be achieved through a multi-step chemical process, primarily involving the cyanohydrin reduction method. This approach allows for the stereospecific introduction of the isotopic labels at the C1 position.
Synthetic Pathway Overview
The overall synthetic strategy commences with the chain extension of a suitable starting pentose, D-arabinose, using a labeled cyanide source, followed by reduction and epimerization to yield the desired D-glucose isotopologue.
Caption: Chemical synthesis pathway for D-Glucose-¹³C,d-¹.
Experimental Protocol: Synthesis
A detailed, step-by-step protocol for the chemical synthesis of D-Glucose-¹³C,d-¹ is provided below. This protocol is a composite of established methodologies for isotopic labeling of sugars.[1][2][3][4]
Step 1: Cyanohydrin Formation
-
Dissolve D-arabinose in water at a concentration of approximately 1 M.
-
Add a stoichiometric equivalent of Sodium Cyanide-¹³C (Na¹³CN). The reaction is typically performed under slightly basic conditions to favor the formation of the cyanohydrin.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). This step results in a mixture of epimeric cyanohydrins (glucononitrile-¹³C and mannononitrile-¹³C).
Step 2: Hydrolysis to Aldonic Acids
-
The aqueous solution of the cyanohydrins is then hydrolyzed to the corresponding aldonic acids. This can be achieved by heating the reaction mixture.
-
The hydrolysis is typically carried out for several hours until the nitrile group is completely converted to a carboxylic acid group.
Step 3: Lactonization
-
Acidify the solution of aldonic acids carefully with a strong acid (e.g., HCl) to a pH of approximately 2-3.
-
Concentrate the acidified solution under reduced pressure. This promotes the formation of the corresponding aldono-1,4-lactones (glucono-1,4-lactone-¹³C and mannono-1,4-lactone-¹³C).
Step 4: Reduction to Labeled Sugars
-
Dissolve the mixture of lactones in an appropriate solvent, such as ethanol (B145695) or a mixture of ethanol and water.
-
Cool the solution in an ice bath.
-
Add a solution of sodium borodeuteride (NaBD₄) dropwise to the lactone solution. The use of NaBD₄ introduces the deuterium at the C1 position.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the careful addition of an acid (e.g., acetic acid) to neutralize the excess borodeuteride.
Step 5: Epimerization and Isolation (Optional, if separation is not complete)
-
The resulting mixture contains both D-Glucose-¹³C,d-¹ and D-Mannose-¹³C,d-¹.
-
If a higher yield of the glucose isomer is desired, the mixture can be subjected to molybdate-catalyzed epimerization.[1] This process selectively converts D-mannose to D-glucose.
-
The final product, D-Glucose-¹³C,d-¹, is then isolated from the reaction mixture.
Purification of D-Glucose-¹³C,d-¹
Purification is a critical step to ensure the final product is free from unreacted starting materials, reagents, and the epimeric D-Mannose-¹³C,d-¹. Chromatographic techniques are most effective for this purpose.
Purification Workflow
The purification strategy typically involves an initial desalting step followed by high-resolution chromatographic separation.
Caption: General workflow for the purification of D-Glucose-¹³C,d-¹.
Experimental Protocol: Purification
1. Desalting using Ion-Exchange Chromatography
-
Dilute the crude reaction mixture with deionized water.
-
Pass the solution through a column packed with a mixed-bed ion-exchange resin (containing both cation and anion exchange resins).
-
The salts will be retained by the resin, while the neutral sugars will elute.
-
Collect the eluate containing the desalted sugar mixture.
-
Lyophilize the collected fractions to obtain a solid mixture of D-Glucose-¹³C,d-¹ and D-Mannose-¹³C,d-¹.
2. Preparative High-Performance Liquid Chromatography (HPLC)
-
Dissolve the desalted sugar mixture in the HPLC mobile phase.
-
Perform preparative HPLC using a suitable column for carbohydrate separation, such as an amino-propyl bonded silica (B1680970) column or a specialized carbohydrate analysis column.
-
An isocratic mobile phase, typically a mixture of acetonitrile (B52724) and water, is used for elution.
-
Monitor the elution profile using a refractive index (RI) detector.
-
Collect the fractions corresponding to the D-Glucose-¹³C,d-¹ peak.
-
Pool the pure fractions and remove the solvent by lyophilization to obtain the final purified product.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of D-Glucose-¹³C,d-¹. The values are illustrative and can vary based on reaction conditions and scale.
Table 1: Synthesis Reaction Parameters and Expected Yields
| Step | Key Reagents | Reaction Time (hours) | Temperature (°C) | Expected Yield (%) |
| Cyanohydrin Formation | D-arabinose, Na¹³CN | 24 - 48 | Room Temperature | > 90 |
| Hydrolysis | Water | 4 - 6 | 100 | > 95 |
| Lactonization | HCl | 2 - 4 | 60 | > 90 |
| Reduction | NaBD₄ | 4 - 8 | 0 to Room Temperature | 70 - 85 |
| Overall (Crude) | 50 - 65 |
Table 2: Purification and Final Product Specifications
| Parameter | Method | Specification |
| Chemical Purity | HPLC-RI | ≥ 99% |
| Isotopic Enrichment (¹³C) | Mass Spectrometry | ≥ 99 atom % |
| Isotopic Enrichment (d) | Mass Spectrometry / NMR | ≥ 98 atom % |
| Epimeric Purity | HPLC / NMR | ≥ 99% D-glucose isomer |
| Final Form | Lyophilization | White to off-white solid |
Conclusion
The synthesis and purification of D-Glucose-¹³C,d-¹ require a meticulous multi-step chemical process followed by rigorous purification. The cyanohydrin reduction method offers a reliable route for the introduction of both ¹³C and deuterium at the C1 position. Subsequent purification by ion-exchange chromatography and preparative HPLC is essential to achieve the high chemical and isotopic purity required for demanding research applications. This guide provides a foundational framework for researchers and scientists to produce and characterize this valuable isotopic tracer for advanced metabolic studies.
References
- 1. Labeling monosaccharides with stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monosaccharide Synthesis: Methods & Chemical Modifications - Creative Biolabs [creative-biolabs.com]
- 4. Multiply 13C-substituted monosaccharides: synthesis of D-(1,5,6-13C3)glucose and D-(2,5,6-13C3)glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to D-Glucose-13C,d-1: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, stability, and common applications of D-Glucose-13C,d-1, an isotopically labeled monosaccharide crucial for metabolic research. By replacing specific atoms with their stable isotopes, researchers can trace the journey of glucose through various biochemical reactions, offering profound insights into cellular metabolism.
This compound is a dual-labeled tracer, incorporating both a Carbon-13 (¹³C) isotope and a deuterium (B1214612) (d or ²H) atom. This labeling allows for sophisticated metabolic flux analysis and pathway elucidation using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2][3]
Core Chemical Properties
This compound is a solid, white or colorless compound.[4] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 201136-45-0 | |
| Molecular Formula | ¹³CC₅DH₁₁O₆ | |
| Molecular Weight | 182.15 g/mol | |
| Appearance | Solid | |
| Isotopic Enrichment | ≥99 atom % ¹³C, ≥98 atom % D | |
| Melting Point | 150 - 152 °C (for similar labeled glucose) | |
| Solubility | Soluble in water |
Chemical Stability and Storage
While extensive stability data specifically for this compound is not widely published, its stability profile is expected to be comparable to that of unlabeled D-glucose and other similar isotopologues. The introduction of stable isotopes does not significantly alter the inherent chemical stability of the molecule.
Key Factors Influencing Stability:
-
Temperature: Elevated temperatures can lead to thermal degradation through processes like caramelization and the Maillard reaction (if amino acids are present), forming byproducts such as 5-hydroxymethylfurfural (B1680220) (HMF).
-
pH: The stability of glucose is highly dependent on pH. Acidic conditions can cause dehydration, while alkaline solutions may lead to isomerization to fructose (B13574) and mannose, as well as other degradation reactions.
-
Light: Exposure to UV light can induce photodegradation, potentially leading to the formation of products like gluconic acid.
The diagram below illustrates the key factors that can affect the chemical integrity of the compound.
Caption: Factors influencing the stability of this compound.
Recommended Storage Conditions:
To ensure the long-term purity and integrity of this compound, the following storage guidelines are recommended.
| Format | Condition | Temperature | Duration | Protection |
| Solid (Powder) | Dry | -20°C | 3 years | Tightly sealed container |
| Solid (Powder) | Dry | 4°C | 2 years | Tightly sealed container |
| In Solvent | Anhydrous | -80°C | 6 months | Protect from light |
| In Solvent | Anhydrous | -20°C | 1 month | Protect from light |
Data synthesized from MedchemExpress and Cambridge Isotope Laboratories for this compound and similar labeled compounds.
Experimental Protocols and Applications
This compound is primarily used as a tracer to investigate metabolic pathways in biological systems. Its dual labeling is advantageous for distinguishing and quantifying fluxes through central carbon metabolism, including glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.
The general workflow for a metabolic tracer study involves introducing the labeled glucose to a biological system (e.g., cell culture), allowing for its metabolism, and then extracting and analyzing the metabolites to determine the incorporation of the isotopic labels.
Caption: General workflow for a metabolic tracer study.
A. Protocol for NMR Sample Preparation and Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for analyzing the metabolic fate of this compound, as it can directly observe the ¹³C-labeled carbon atoms.
Sample Preparation:
-
Weigh Sample: Accurately weigh 5-10 mg of the biological sample (e.g., lyophilized cells or tissue extract).
-
Dissolve: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) for polar metabolites.
-
Transfer: Transfer the resulting solution to a standard 5 mm NMR tube.
-
Homogenize: Gently vortex the tube to ensure the solution is homogeneous.
NMR Experiments:
-
1D ¹³C NMR: This is the most direct method to observe the ¹³C labels. A standard single-pulse experiment with proton decoupling provides a survey of all carbon environments.
-
2D ¹H-¹³C HSQC: This experiment identifies carbons with attached protons, which is crucial for assigning signals in complex mixtures of metabolites. It helps to resolve spectral overlap and confirm the position of the ¹³C label.
B. Protocol for LC-MS Sample Preparation and Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly sensitive and widely used for quantifying the incorporation of isotopic labels into downstream metabolites.
Sample Preparation:
-
Metabolite Extraction: After quenching metabolism, extract metabolites using a biphasic solvent system (e.g., methanol (B129727)/water/chloroform) to separate polar and nonpolar metabolites.
-
Drying: Dry the polar phase containing glucose and its downstream metabolites (e.g., lactate, pyruvate, TCA cycle intermediates) under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent compatible with the chosen chromatography method (e.g., 5% methanol in water).
LC-MS Analysis:
-
Chromatography: Separate the metabolites using an appropriate LC method, such as HILIC (Hydrophilic Interaction Liquid Chromatography) for polar compounds.
-
Mass Spectrometry: Analyze the eluting compounds using a high-resolution mass spectrometer. Data is typically acquired in full scan mode to detect all ions or using Multiple Reaction Monitoring (MRM) for targeted quantification of specific labeled metabolites.
-
Data Analysis: The primary data output is the mass isotopologue distribution (MID), which shows the relative abundance of each isotopologue (e.g., M+0, M+1, M+2) for a given metabolite. This information is then used to calculate the fractional contribution of glucose to the synthesis of that metabolite.
Tracing in Core Metabolic Pathways
The ¹³C and deuterium labels from this compound can be tracked as the molecule is catabolized. The diagram below provides a simplified overview of how the label at the C1 position is traced through glycolysis and into the TCA cycle.
Caption: Simplified tracing of ¹³C from C1-labeled glucose.
By analyzing the labeling patterns in key metabolites like pyruvate, lactate, and citrate, researchers can deduce the activity of various pathways. For instance, the fate of the C1 carbon can help differentiate between glycolysis and the oxidative Pentose Phosphate Pathway.
References
An In-depth Technical Guide to the Applications of Stable Isotope-Labeled Glucose in Metabolic Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unraveling Metabolic Networks with Stable Isotopes
Stable isotope-labeled glucose has emerged as a cornerstone in metabolic research, offering a powerful and safe method to trace the fate of glucose carbons through intricate biochemical pathways. Unlike radioactive isotopes, stable isotopes such as carbon-13 (¹³C) and deuterium (B1214612) (²H) do not decay, making them ideal for in vivo studies in both preclinical models and human subjects.[1][2][3] By replacing naturally abundant ¹²C with ¹³C or hydrogen with ²H in the glucose molecule, researchers can follow the journey of these labeled atoms as they are incorporated into downstream metabolites. This technique, known as stable isotope tracing or metabolic flux analysis (MFA), provides a dynamic snapshot of cellular metabolism, revealing the rates (fluxes) of metabolic pathways, rather than just the static concentrations of metabolites.[1][4] This in-depth guide provides a technical overview of the applications of stable isotope-labeled glucose, detailing experimental protocols, data interpretation, and the generation of pathway visualizations to empower researchers in their quest to understand and manipulate metabolic processes in health and disease.
The core principle of stable isotope tracing lies in the ability to distinguish between the isotopically labeled tracer and the endogenous, unlabeled molecules. This distinction is typically achieved using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3] These methods can detect the mass difference imparted by the stable isotope, allowing for the quantification of the labeled fraction in various metabolites. By analyzing the distribution of these isotopes, researchers can elucidate the relative contributions of different metabolic pathways to the production of a particular metabolite.[1]
Key Applications in Metabolic Research
The versatility of stable isotope-labeled glucose allows for its application across a wide spectrum of metabolic research, from fundamental cell biology to clinical drug development.
Elucidating Central Carbon Metabolism
Stable isotope tracing with labeled glucose is instrumental in dissecting the central carbon metabolic network, which includes glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. By using specifically labeled glucose tracers, such as [1,2-¹³C₂]glucose, researchers can differentiate between the flux through glycolysis and the PPP.[5][6] For instance, the loss of the ¹³C label from the C1 position of glucose as ¹³CO₂ is a hallmark of the oxidative PPP.[6]
Cancer Metabolism
A significant application of this technology is in the field of cancer biology. Cancer cells are known to reprogram their metabolism to support rapid proliferation, a phenomenon often referred to as the Warburg effect, characterized by high rates of glycolysis even in the presence of oxygen.[4] Stable isotope tracing with ¹³C-glucose has been pivotal in quantifying the metabolic reprogramming in cancer cells, revealing increased glucose uptake, lactate (B86563) production, and altered TCA cycle activity.[5][7] This knowledge is crucial for identifying metabolic vulnerabilities in cancer cells that can be targeted for therapeutic intervention.[7]
In Vivo Metabolism and Disease
The safety of stable isotopes allows for their use in in vivo studies, including in animal models and human clinical trials, to investigate systemic metabolism in various physiological and pathological states.[1][8][9] These studies have provided invaluable insights into glucose homeostasis, insulin (B600854) resistance in diabetes, and metabolic alterations in neurodegenerative diseases.[10][11] For example, in vivo tracing can quantify whole-body glucose production and uptake, as well as organ-specific metabolic fluxes.[1]
Drug Development
In the realm of drug development, stable isotope-labeled glucose serves as a critical tool to assess the mechanism of action and efficacy of therapeutic agents that target metabolic pathways.[3] By measuring changes in metabolic fluxes in response to a drug, researchers can gain a deeper understanding of its pharmacological effects and identify biomarkers of drug response.
Quantitative Data Presentation
The quantitative nature of stable isotope tracing generates a wealth of data on metabolic fluxes. Presenting this data in a clear and structured format is essential for interpretation and comparison across different experimental conditions. The following tables provide examples of how quantitative flux data obtained from stable isotope-labeled glucose studies can be summarized.
Table 1: Metabolic Fluxes in Cancer Cells vs. Normal Cells
This table illustrates the typical metabolic reprogramming observed in cancer cells compared to their non-cancerous counterparts, showcasing increased glycolytic flux and lactate production. Data is hypothetical but representative of typical findings.
| Metabolic Flux | Normal Human Mammary Epithelial Cells (HMECs) (nmol/10⁶ cells/hr) | Tumorigenic HMECs (nmol/10⁶ cells/hr) |
| Glucose Uptake | 150 | 400 |
| Lactate Secretion | 100 | 700 |
| Glucose flux to TCA Cycle (via PDH) | 50 | 30 |
| Glutamine flux to TCA Cycle | 20 | 100 |
| Pentose Phosphate Pathway Flux | 10 | 30 |
Data adapted from representative values found in the literature.[4][7]
Table 2: In Vivo Glucose Fluxes in a Mouse Model of Cancer
This table presents representative data from an in vivo study using a continuous infusion of [U-¹³C₆]-glucose in a mouse xenograft model, highlighting the differences in glucose metabolism between the tumor and healthy tissue.
| Tissue | Glycolytic Flux (μmol/g/min) | TCA Cycle Flux (μmol/g/min) | Lactate Production (μmol/g/min) |
| Tumor | 1.2 | 0.3 | 1.0 |
| Healthy Brain | 0.8 | 0.5 | 0.2 |
| Healthy Muscle | 0.5 | 0.4 | 0.1 |
Data is hypothetical but representative of typical findings.[8][12]
Table 3: Comparison of Different ¹³C-Glucose Tracers for Flux Estimation
The choice of tracer can significantly impact the precision of flux estimations for different pathways. This table, based on computational analysis of experimental data, shows the relative precision of various tracers for key pathways in central carbon metabolism.
| Tracer | Glycolysis Precision | Pentose Phosphate Pathway Precision | TCA Cycle Precision |
| [1-¹³C]glucose | Moderate | Moderate | Low |
| [U-¹³C₆]glucose | High | Low | Moderate |
| [1,2-¹³C₂]glucose | High | High | Moderate |
| [U-¹³C₅]glutamine | Low | Low | High |
Data adapted from computational evaluations of tracer performance.[5]
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining reliable and reproducible data from stable isotope tracing studies. The following sections provide methodologies for key experiments.
In Vitro ¹³C-Glucose Tracing in Cultured Cells followed by LC-MS Analysis
This protocol outlines the steps for labeling cultured mammalian cells with [U-¹³C₆]-glucose and preparing cell extracts for metabolic flux analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
[U-¹³C₆]-glucose
-
Glucose-free cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase (typically 70-80% confluency) at the time of harvest. Allow cells to adhere and grow overnight.
-
Tracer Medium Preparation: Prepare the labeling medium by supplementing glucose-free medium with [U-¹³C₆]-glucose to the desired final concentration (e.g., 10 mM) and dFBS.
-
Isotope Labeling:
-
Remove the existing medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed tracer medium to the cells and incubate for a duration determined by the metabolic pathways of interest (typically ranging from 30 minutes to 24 hours).
-
-
Metabolism Quenching and Metabolite Extraction:
-
Place the culture plates on ice to slow down metabolism.
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Add 1 mL of pre-chilled 80% methanol to each well to quench all enzymatic reactions and lyse the cells.
-
Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate the samples at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until LC-MS analysis.
-
-
LC-MS Analysis:
-
Reconstitute the dried extracts in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) immediately before analysis.
-
Analyze the samples using an LC-MS system equipped with a column suitable for separating polar metabolites (e.g., a HILIC column).
-
The mass spectrometer is operated in a scan mode that allows for the detection of all possible isotopologues of the metabolites of interest.
-
In Vivo ¹³C-Glucose Infusion in a Mouse Model
This protocol describes a continuous intravenous infusion of [U-¹³C₆]-glucose in a mouse model to study in vivo metabolism.
Materials:
-
[U-¹³C₆]-glucose, sterile solution
-
Saline, sterile
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Catheter for tail vein infusion
-
Infusion pump
-
Blood collection tubes (e.g., EDTA-coated)
-
Liquid nitrogen
Procedure:
-
Animal Preparation:
-
Fast the mice overnight (12-16 hours) to achieve a metabolic steady state.
-
Anesthetize the mouse using an appropriate method.
-
Place a catheter into the lateral tail vein for tracer infusion.
-
-
Tracer Infusion:
-
Administer a bolus injection of [U-¹³C₆]-glucose (e.g., 0.6 mg/g body weight) over 1 minute to rapidly increase the plasma enrichment of the tracer.
-
Immediately follow the bolus with a continuous infusion of [U-¹³C₆]-glucose (e.g., 0.014 mg/g body weight/minute) for the duration of the experiment (typically 3-4 hours) to maintain a steady-state enrichment in the plasma.[8]
-
-
Sample Collection:
-
Collect blood samples at regular intervals (e.g., every hour) via retro-orbital or tail vein bleeding to monitor plasma glucose enrichment.
-
At the end of the infusion period, collect a final blood sample and then euthanize the mouse.
-
Rapidly dissect the tissues of interest and immediately freeze them in liquid nitrogen to quench metabolism.
-
-
Sample Processing and Analysis:
-
Process the plasma and tissue samples for metabolite extraction as described in the in vitro protocol.
-
Analyze the extracts using LC-MS or GC-MS to determine the isotopic enrichment of glucose and downstream metabolites.
-
NMR Spectroscopy for Isotopomer Analysis
NMR spectroscopy provides complementary information to MS by enabling the determination of the positional distribution of stable isotopes within a molecule (isotopomers).
Sample Preparation:
-
Metabolite extracts are prepared similarly to the MS protocol.
-
The dried extracts are reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.
NMR Data Acquisition:
-
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed.
-
1D ¹³C NMR: Directly detects the ¹³C-labeled carbons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates ¹H and ¹³C nuclei, providing information on which protons are attached to which carbons.
-
2D COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping to identify adjacent carbons.
Visualization of Pathways and Workflows
Visualizing metabolic pathways and experimental workflows is crucial for understanding the complex relationships and procedures involved in stable isotope tracing studies. The following diagrams are generated using the Graphviz DOT language.
Signaling Pathways Regulating Glucose Metabolism
Experimental and Data Analysis Workflow
Conclusion
Stable isotope-labeled glucose is an indispensable tool in modern metabolic research, providing dynamic insights into the intricate network of biochemical reactions that sustain life. From dissecting fundamental metabolic pathways to unraveling the complexities of disease and aiding in the development of novel therapeutics, the applications of this technology are vast and continue to expand. By combining robust experimental design, meticulous sample preparation, and powerful analytical techniques, researchers can harness the power of stable isotope tracing to generate quantitative and actionable data. The ability to visualize these complex datasets and pathways, as demonstrated through the use of Graphviz, further enhances our ability to interpret and communicate these findings. As our understanding of metabolism continues to grow, so too will the innovative applications of stable isotope-labeled glucose in pushing the frontiers of biological and biomedical science.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prosciento.com [prosciento.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vivo isotope tracing reveals the versatility of glucose as a brown adipose tissue substrate - PMC [pmc.ncbi.nlm.nih.gov]
Principles of Metabolic Tracing with Dual-Labeled Glucose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, methodologies, and applications of metabolic tracing using dual-labeled glucose. By employing glucose molecules tagged with stable isotopes, typically Carbon-13 (¹³C) and Deuterium (²H), researchers can simultaneously investigate multiple facets of glucose metabolism. This powerful technique offers a dynamic and quantitative understanding of metabolic fluxes in various physiological and pathological states, proving invaluable in fields such as diabetes, obesity, and cancer research.[1]
Core Principles: The Power of Dual Labeling
The fundamental advantage of using dual-labeled glucose, such as D-Glucose-¹³C,d₂, lies in its ability to provide a more holistic view of glucose metabolism within a single experiment.[2] The distinct stable isotopes serve as independent tracers for different atomic constituents of the glucose molecule, allowing for the concurrent assessment of various metabolic pathways.
-
¹³C-Labeling: The Carbon-13 isotopes are used to trace the path of the glucose carbon backbone through central carbon metabolism.[2] By analyzing the distribution of ¹³C in downstream metabolites, researchers can elucidate the relative activities of key pathways such as glycolysis and the Pentose Phosphate Pathway (PPP).[2][3] For instance, the fate of the C1 and C2 carbons of glucose differs significantly between these two pathways, resulting in unique labeling patterns in molecules like lactate (B86563) and ribose-5-phosphate.[2]
-
²H-Labeling (Deuterium): Deuterium labels on the glucose molecule are primarily used to trace the flow of hydrogen atoms. This is particularly useful for tracking redox reactions and the production of reducing equivalents like NADH and NADPH.[4][5][6] For example, [3-²H]glucose can be used to trace the generation of ²H-NADPH via the PPP.[7]
By combining these two labels, researchers can correlate the uptake and flux of glucose (traced by ¹³C) with its role in redox metabolism (traced by ²H), providing a multi-dimensional understanding of cellular metabolic processes.[2]
Quantitative Data Presentation
The quantitative data derived from dual-labeled glucose tracing experiments are crucial for interpreting metabolic fluxes. The following tables provide representative examples of how such data can be structured.
Table 1: Isotopic Enrichment in Key Metabolites Following [1,2-¹³C₂]Glucose Tracing
This table illustrates how labeling patterns in key metabolites can be used to infer pathway activity.
| Metabolite | Isotopologue | Fractional Abundance (%) | Pathway Implication |
| 3-Phosphoglycerate (3PG) | M+0 (Unlabeled) | 50 | Glycolysis |
| M+2 | 50 | Glycolysis | |
| M+1 | Low | Indicates some PPP activity | |
| Lactate | M+0 (Unlabeled) | 50 | Glycolysis |
| M+2 | 50 | Glycolysis | |
| M+1 | Low | Indicates some PPP activity | |
| Ribose-5-Phosphate | M+1 | High | Pentose Phosphate Pathway |
| M+2 | Low | Pentose Phosphate Pathway |
Data are illustrative and adapted from principles described in cited literature. Actual values will vary based on experimental conditions.
Table 2: In Vivo Glucose Kinetics Measured by Dual-Tracer Methodology
This table presents example data from an in vivo study using a dual-tracer approach to measure glucose kinetics.
| Parameter | Baseline (μmol/kg/min) | Postprandial (μmol/kg/min) |
| Endogenous Glucose Production (EGP) | 10.5 ± 0.8 | 2.5 ± 0.5 |
| Rate of Appearance of Ingested Glucose (Ra meal) | 0 | 25.0 ± 2.1 |
| Total Glucose Rate of Appearance (Ra) | 10.5 ± 0.8 | 27.5 ± 2.3 |
| Glucose Rate of Disappearance (Rd) | 10.5 ± 0.8 | 27.5 ± 2.3 |
Data are presented as mean ± SEM and are representative of typical findings in dual-tracer studies.[1]
Key Metabolic Pathways and Experimental Workflows
Diagram 1: Differential Tracing of Dual-Labeled Glucose
Caption: Tracing of ¹³C and ²H from dual-labeled glucose.
Diagram 2: General Workflow for a Dual-Tracer Infusion Study
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to D-Glucose Isotopologues for Metabolic Research
This technical guide provides an in-depth overview of isotopically labeled D-Glucose, focusing on D-Glucose-1-¹³C,1-d and D-Glucose-¹³C₆,d₇, for researchers, scientists, and professionals in drug development. This document details the chemical properties, supplier information, and, most critically, the application of these tracers in metabolic flux analysis and other experimental contexts.
Introduction to Isotopically Labeled D-Glucose
Stable isotope-labeled glucose molecules are invaluable tools for tracing metabolic pathways in vitro and in vivo.[1] By replacing naturally abundant ¹²C and ¹H atoms with their heavier, non-radioactive isotopes, ¹³C and ²H (deuterium, D), researchers can track the journey of glucose-derived carbons and hydrogens through various metabolic networks. This technique, known as stable isotope tracing or metabolic flux analysis (MFA), provides quantitative insights into the rates of metabolic reactions, or fluxes, within biological systems.[2][3] These studies are crucial for understanding the metabolic reprogramming that occurs in various diseases, including cancer, diabetes, and neurodegenerative disorders, and for the development of targeted therapeutics.[1][4]
This guide will focus on two specific isotopologues: D-Glucose-1-¹³C,1-d, which is labeled at a single carbon and hydrogen position, and the more heavily labeled D-Glucose-¹³C₆,d₇. The choice of isotopologue is critical as different labeling patterns provide distinct information about metabolic pathway activity.[5]
Chemical and Supplier Information
The following tables summarize the key chemical properties and supplier information for D-Glucose-1-¹³C,1-d and D-Glucose-¹³C₆,d₇.
Table 1: Chemical Properties of D-Glucose Isotopologues
| Property | D-Glucose-1-¹³C,1-d | D-Glucose-¹³C₆,d₇ |
| CAS Number | 201136-45-0[4] | 201417-01-8[6] |
| Empirical Formula | ¹³CC₅DH₁₁O₆[4] | ¹³C₆H₅D₇O₆[6] |
| Molecular Weight | 182.15 g/mol [4] | 193.15 g/mol [6] |
| Appearance | Solid powder | Solid powder |
| Storage | Room temperature, away from light and moisture[7] | 2-8°C Refrigerator or room temperature[7][8] |
Table 2: Supplier Information for D-Glucose Isotopologues
| Supplier | Product Name | CAS Number | Purity/Labeling Efficiency |
| Sigma-Aldrich | D-Glucose-1-¹³C,1-d | 201136-45-0 | ≥98 atom % D, ≥99 atom % ¹³C, ≥99% (CP)[4] |
| Sigma-Aldrich | D-Glucose-¹³C₆,1,2,3,4,5,6,6-d₇ | 201417-01-8 | 99 atom % ¹³C, 97 atom % D[6] |
| Cambridge Isotope Laboratories, Inc. | D-Glucose (U-¹³C₆, 99%; 1,2,3,4,5,6,6-D₇, 97-98%) | 201417-01-8 | 98% Chemical Purity[7] |
| MedChemExpress | D-Glucose-¹³C,d-1 | - | - |
| MedChemExpress | D-Glucose-¹³C₆,d₇ | 201417-01-8 | 98%[1] |
| Pharmaffiliates | D-Glucose-¹³C₆,d₇ | 201417-01-8 | - |
| Santa Cruz Biotechnology, Inc. | D-[1-¹³C;1-²H]GLUCOSE | 201136-45-0 | - |
Experimental Protocols and Applications
Isotopically labeled glucose is a cornerstone of metabolic research, enabling the detailed investigation of central carbon metabolism.[9] The general workflow for a stable isotope tracing experiment involves culturing cells or introducing the labeled tracer into an in vivo model, followed by quenching of metabolism, extraction of metabolites, and analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[9][10]
Metabolic Flux Analysis (MFA)
MFA is a quantitative technique used to determine the rates of metabolic reactions.[2] By measuring the incorporation of stable isotopes from a tracer like ¹³C-glucose into downstream metabolites, researchers can infer the fluxes through various pathways.[8]
A generalized experimental workflow for ¹³C-glucose metabolic tracing studies is as follows:
-
Cell Culture and Labeling: Cells are cultured in a medium where the standard glucose is replaced with the isotopically labeled glucose. The duration of labeling is critical and depends on the pathways of interest; for example, steady-state labeling in glycolysis is typically achieved in about 10 minutes, while the TCA cycle may take around 2 hours.[8]
-
Metabolite Extraction: After the labeling period, metabolism is rapidly quenched, often using a cold solvent like methanol (B129727) or by freeze-clamping tissue samples.[10] Metabolites are then extracted from the cells or tissues.
-
Mass Spectrometry Analysis: The extracted metabolites are analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of each metabolite. The MID represents the relative abundance of each isotopologue of a given metabolite.
-
Data Analysis and Flux Calculation: The measured MIDs and extracellular flux rates (e.g., glucose uptake and lactate (B86563) secretion) are used in computational models to estimate the intracellular metabolic fluxes.[11]
Applications in Drug Development and Disease Research
Stable isotope tracing with labeled glucose is widely used to:
-
Identify Metabolic Vulnerabilities in Cancer: Cancer cells often exhibit altered glucose metabolism, such as the Warburg effect, where they show a high rate of glycolysis even in the presence of oxygen.[1][4] Labeled glucose can be used to assess the engagement of drugs targeting these metabolic pathways and to understand mechanisms of drug resistance.[1]
-
Study Neurological and Metabolic Diseases: The brain is highly dependent on glucose for energy.[12] Labeled glucose can be used to study brain glucose metabolism in neurodegenerative diseases. In metabolic diseases like diabetes, these tracers are essential for quantifying rates of endogenous glucose production.[1]
-
Elucidate Drug Mechanisms of Action: By observing how a drug alters the metabolic fate of labeled glucose, researchers can gain insights into its mechanism of action.[4]
Visualization of Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the flow of isotopic labels from D-Glucose through key metabolic pathways.
Caption: Tracing of ¹³C from D-Glucose-1-¹³C through Glycolysis.
Caption: Fate of ¹³C labels from D-Glucose-1,2-¹³C₂ in the Pentose Phosphate Pathway.
Conclusion
Isotopically labeled D-Glucose, particularly D-Glucose-1-¹³C,1-d and D-Glucose-¹³C₆,d₇, are powerful and indispensable tools in modern metabolic research and drug development.[4] The ability to trace the metabolic fate of glucose provides unparalleled insights into the complex metabolic networks that underpin cellular function in both health and disease. By carefully selecting the isotopic tracer and employing robust experimental and analytical methodologies, researchers can quantitatively assess metabolic fluxes, identify novel drug targets, and elucidate the mechanisms of action of therapeutic agents. This guide provides a foundational understanding for the application of these critical research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts [bio-protocol.org]
- 7. Glycolysis Pathway Metabolism Assay [creative-proteomics.com]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. escholarship.org [escholarship.org]
- 11. d-nb.info [d-nb.info]
- 12. benchchem.com [benchchem.com]
A Technical Guide to ¹³C and Deuterium Labeling in Glucose for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the principles, methodologies, and applications of carbon-13 (¹³C) and deuterium (B1214612) (²H) stable isotope labeling of glucose in metabolic research. Stable isotope tracers are indispensable tools for elucidating the intricate networks of cellular metabolism, offering quantitative insights into metabolic fluxes that are critical for understanding disease states and for the development of novel therapeutics.
Core Principles: Tracing Carbon vs. Hydrogen
The fundamental distinction between ¹³C and deuterium-labeled glucose lies in the atoms they track.[1] ¹³C-labeled glucose allows researchers to follow the carbon backbone of the glucose molecule as it is processed through various metabolic pathways.[1] This makes it the gold standard for quantifying the relative contributions of pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2] In contrast, deuterium-labeled glucose tracers track the exchange of hydrogen atoms, providing unique insights into redox metabolism, particularly the production and consumption of NADPH.[1]
Comparative Analysis of ¹³C and Deuterium Glucose Tracers
The choice between ¹³C and deuterium-labeled glucose is contingent on the specific research question, the biological system under investigation, and the available analytical instrumentation.[2]
| Feature | ¹³C-Labeled Glucose Tracers | Deuterium-Labeled Glucose Tracers |
| Primary Application | Metabolic Flux Analysis (MFA) to quantify reaction rates.[2] | In vivo metabolic imaging and tracing macromolecule synthesis.[2] |
| Key Analytical Technique | Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy.[2] | Magnetic Resonance Imaging (MRI), NMR Spectroscopy.[2] |
| Information Obtained | Quantitative flux maps of central carbon metabolism.[2] | Spatial distribution of metabolic activity, rates of glucose uptake and conversion to lactate.[2] |
| Advantages | Well-established methodology, high resolution of central carbon metabolism fluxes.[1] | Provides unique information on redox state, can be less expensive, and simpler for in vivo administration.[1] |
| Disadvantages | Can be expensive, with limited insight into redox cofactor metabolism.[1] | Potential for kinetic isotope effects, and complex data analysis due to hydrogen exchange with water.[3] |
Quantitative Data Presentation
Table 1: Metabolic Flux Rates in A549 Lung Cancer Cells using [U-¹³C₆]glucose
These values represent the net flux through key metabolic pathways, normalized to the glucose uptake rate.[1]
| Metabolic Pathway | Net Flux (Normalized to Glucose Uptake) |
| Glycolysis (Glucose to Pyruvate) | 1.0 |
| Pentose Phosphate Pathway (Oxidative) | 0.15 |
| TCA Cycle (Pyruvate Dehydrogenase) | 0.25 |
| Lactate Secretion | 0.75 |
Table 2: Typical Uptake and Secretion Rates in Proliferating Cancer Cells
| Metabolite | Rate (nmol/10⁶ cells/h) |
| Glucose Uptake | 100–400 |
| Lactate Secretion | 200–700 |
| Glutamine Uptake | 30–100 |
Experimental Protocols
Meticulous execution of experimental protocols is paramount for the success of stable isotope labeling experiments.
Protocol 1: In Vitro ¹³C Metabolic Flux Analysis (MFA) in Mammalian Cells
This protocol outlines the key steps for a typical steady-state ¹³C-MFA experiment using labeled glucose in cultured mammalian cells.[4]
1. Cell Culture and Adaptation:
-
Culture cells in a standard medium to the desired cell density.
-
Adapt the cells to a medium containing unlabeled glucose at the same concentration as the labeled glucose to be used in the tracer experiment to ensure a metabolic steady state.[4]
2. Tracer Experiment:
-
Replace the unlabeled medium with a medium containing the desired ¹³C-labeled glucose (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose).[4] The concentration should match the adaptation medium.
-
Incubate the cells for a duration sufficient to reach isotopic steady state. This can range from hours to days depending on the cell type and pathways of interest.
3. Metabolite Extraction:
-
Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold saline.
-
Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.
4. Sample Preparation for Analysis:
-
Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites for GC-MS analysis (e.g., using methoxyamine and MTBSTFA).[1]
5. GC-MS Analysis:
-
Analyze the samples using GC-MS to determine the mass isotopomer distributions of key metabolites.
6. Data Analysis:
-
Correct the raw mass isotopomer data for the natural abundance of ¹³C.
-
Use computational software to estimate metabolic fluxes by fitting the measured labeling patterns to a metabolic network model.
Protocol 2: In Vivo Stable Isotope Tracing with Labeled Glucose
This protocol provides a general workflow for an in vivo glucose tracer study in a mouse model.
1. Animal Preparation and Acclimation:
-
Acclimate animals to the experimental conditions to minimize stress-induced metabolic changes.
-
For studies requiring a baseline, fast the animals overnight.[2]
2. Tracer Administration:
-
Administer the labeled glucose tracer. Common methods include intravenous (IV) infusion, intraperitoneal (IP) injection, or oral gavage.[5] The choice of administration route depends on the research question.
-
For continuous infusion studies, a priming bolus dose may be necessary to rapidly achieve isotopic steady state.
3. Sample Collection:
-
Collect blood samples at predetermined time points to monitor the isotopic enrichment of plasma glucose and metabolites.
-
At the end of the experiment, euthanize the animal and rapidly collect tissues of interest.
-
Immediately freeze-clamp or snap-freeze the tissues in liquid nitrogen to quench metabolism.[5]
4. Metabolite Extraction from Tissues:
-
Pulverize the frozen tissue under liquid nitrogen.
-
Extract metabolites using a suitable cold solvent extraction method.
5. Sample Analysis and Data Interpretation:
-
Analyze the isotopic enrichment in plasma and tissue extracts using LC-MS or GC-MS.
-
Calculate metabolic flux rates based on the rate of appearance and disappearance of the labeled tracer and its downstream metabolites.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
An In-depth Technical Guide to Foundational Research on D-Glucose-¹³C,d Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, methodologies, and applications of D-Glucose labeled with Carbon-13 (¹³C) and Deuterium (B1214612) (d) in metabolic research. By leveraging stable isotope tracing, researchers can gain profound insights into the intricate network of metabolic pathways, quantify reaction rates, and understand how cellular metabolism is reprogrammed in various physiological and pathological states.
Core Principles of Stable Isotope Tracing
Stable isotope tracing is an indispensable tool for elucidating the complex web of metabolic pathways within a biological system.[1] The methodology involves introducing a substrate, such as glucose, in which specific atoms have been replaced with their stable (non-radioactive) heavy isotopes, primarily ¹³C and/or deuterium (d, ²H).[1] As the cells metabolize this labeled substrate, the isotopes are incorporated into downstream metabolites. By using advanced analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, the distribution of these isotopes can be tracked, revealing the flow of atoms through various biochemical reactions.[1][2]
The dual labeling of glucose with both ¹³C and deuterium offers distinct advantages, as high-resolution mass spectrometry can differentiate between the two, enabling more sophisticated, multi-tracer studies within a single system.[1] This approach is central to ¹³C-Metabolic Flux Analysis (¹³C-MFA) , a powerful technique regarded as the gold standard for quantifying the rates (fluxes) of intracellular metabolic reactions. ¹³C-MFA provides a quantitative map of metabolic activity, offering deeper insights than what can be achieved with metabolomics alone.
Core Applications Include:
-
Metabolic Flux Analysis (MFA): Quantifying the rates of reactions in pathways like glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.
-
Pathway Elucidation: Identifying and confirming the activity of specific metabolic routes.
-
Substrate Fate Mapping: Determining how glucose-derived carbons are incorporated into biomass, such as amino acids, fatty acids, and nucleotides.
-
Drug Discovery: Assessing the metabolic impact of drug candidates and identifying novel therapeutic targets.
Quantitative Data Presentation and Tracer Selection
The choice of isotopic tracer is a critical experimental design parameter that significantly impacts the precision and accuracy of flux estimations. Different labeling patterns on the glucose molecule are suited for probing specific pathways.
Table 1: Performance Comparison of Common ¹³C-Glucose Tracers
This table summarizes the performance of various ¹³C-labeled glucose tracers for analyzing different metabolic subnetworks, based on a computational evaluation in a human lung carcinoma cell line (A549). Higher scores indicate more precise flux estimates.
| Tracer Isotopomer | Primary Application(s) | Rationale & Performance |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP), Overall Central Carbon Metabolism | Creates distinct labeling patterns that provide the most precise estimates for glycolysis and the PPP. Considered the best single tracer for overall network analysis. |
| [U-¹³C₆]glucose | General Labeling, TCA Cycle | Uniformly labels all six carbons, allowing for the tracing of the complete glucose backbone into various pathways, performing best for TCA cycle analysis. |
| [1-¹³C]glucose | Pentose Phosphate Pathway (PPP) | The C1 carbon is lost as ¹³CO₂ in the oxidative PPP, which allows for the estimation of this pathway's activity. However, its precision is lower than other tracers for this purpose. |
| [2-¹³C]glucose | Glycolysis, PPP | Offers good precision for estimating glycolytic and PPP fluxes, outperforming the more commonly used [1-¹³C]glucose. |
| [3-¹³C]glucose | Glycolysis, Pyruvate (B1213749) Oxidation | Provides good precision for glycolytic flux estimates and can offer insights into pyruvate oxidation. |
Table 2: Illustrative Metabolic Flux Data from a ¹³C-MFA Experiment
The primary output of a ¹³C-MFA experiment is a quantitative map of metabolic fluxes. The data below is a representative example illustrating the type of quantitative insights that can be obtained, showing relative flux contributions in cerebellar granule neurons.
| Metabolic Pathway | Relative Flux (%) |
| Glycolysis | 85% |
| Pentose Phosphate Pathway | 15% |
| Pyruvate Dehydrogenase (TCA Cycle Entry) | 90% |
| Pyruvate Carboxylase (Anaplerosis) | 10% |
| Glutamine Contribution to TCA Cycle | 30% |
Note: Data is illustrative and derived from conceptual examples in cited literature. Actual values are highly dependent on the specific biological system and conditions.
Experimental Protocols
Successful application of labeled glucose tracers requires meticulous experimental design and execution. Generalized protocols for in vitro and in vivo studies are outlined below.
Protocol 1: In Vitro ¹³C-MFA in Cultured Cells
This protocol describes the key steps for conducting a ¹³C-MFA experiment using labeled glucose in cultured mammalian cells.
-
Cell Seeding & Culture: Seed cells in appropriate culture vessels and grow them to the desired confluency in standard culture medium. The system should reach a metabolic steady state.
-
Media Preparation: Prepare a defined culture medium containing the selected ¹³C-labeled glucose tracer as the primary carbon source. Ensure this medium is otherwise identical to the standard medium.
-
Tracer Introduction & Labeling: Remove the standard medium, wash the cells with phosphate-buffered saline (PBS), and replace it with the ¹³C-glucose-containing medium.
-
Isotopic Labeling: Incubate the cells for a predetermined period to allow for the uptake of the tracer and its incorporation into downstream metabolites, achieving an isotopic steady state. The optimal incubation time varies depending on the cell type and pathways of interest.
-
Metabolite Quenching: To halt all enzymatic activity and preserve the metabolic state, rapidly aspirate the labeling medium and immediately add an ice-cold quenching solution (e.g., 80% methanol).
-
Metabolite Extraction: Scrape the cells in the quenching solution, transfer the suspension to a tube, and process to separate the metabolite-containing liquid phase from the cell debris.
-
Sample Analysis: Analyze the extracted metabolites using GC-MS, LC-MS, or NMR to determine the mass isotopomer distributions.
Protocol 2: In Vivo ¹³C-MFA in Animal Models
This protocol outlines a general procedure for stable isotope tracing in animal models, such as mice.
-
Animal Preparation: Fast the animals for a specified period (e.g., 12-16 hours for glucose tracing) to achieve higher fractional enrichment of the tracer in plasma. Anesthetize the animal and place a catheter in a suitable blood vessel (e.g., lateral tail vein).
-
Tracer Administration: Infuse the ¹³C-labeled glucose intravenously. This is often done with an initial bolus dose to quickly raise the tracer concentration, followed by a continuous infusion to maintain a steady state. Alternatively, administration can occur via oral gavage.
-
Time Course & Monitoring: Euthanize animals at specific time points post-infusion to capture the dynamic changes in metabolite labeling. Monitor the animal continuously during the infusion experiment.
-
Tissue and Blood Collection: Promptly collect blood and tissues of interest (e.g., tumor, liver, brain). Immediately snap-freeze the tissues in liquid nitrogen to quench all metabolic activity.
-
Metabolite Extraction from Tissues: Homogenize the frozen tissues in an appropriate cold extraction solvent.
-
Sample Processing & Analysis: Process the tissue homogenates and blood samples to extract metabolites, similar to the in vitro protocol, and analyze them via MS or NMR.
Visualization of Workflows and Pathways
Diagrams are essential for conceptualizing the experimental process and the flow of labeled atoms through metabolic networks.
Caption: A generalized workflow for a ¹³C-Metabolic Flux Analysis (¹³C-MFA) experiment.
Caption: Tracing [1-¹³C]glucose through Glycolysis and the Pentose Phosphate Pathway (PPP).
Caption: Entry of ¹³C-label from glucose into the Tricarboxylic Acid (TCA) Cycle.
References
A Technical Guide to the Commercial Availability and Application of D-Glucose-1-¹³C,1-d for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of D-Glucose-1-¹³C,1-d, a stable isotope-labeled monosaccharide critical for metabolic research. This document details its commercial availability, provides adaptable experimental protocols for its use in metabolic flux analysis, and illustrates the metabolic pathways it traces.
Introduction to D-Glucose-1-¹³C,1-d in Metabolic Tracing
D-Glucose-1-¹³C,1-d is a specialized isotopic tracer where the carbon atom at the C-1 position is replaced with its stable isotope, ¹³C, and the hydrogen atom attached to C-1 is replaced with deuterium (B1214612) (d). This dual labeling provides a powerful tool for researchers to trace the fate of glucose through various metabolic pathways, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). Its primary application lies in metabolic flux analysis (MFA), where it is used to quantify the rate of metabolic reactions within a cell or organism.[1] The distinct mass of the labeled atoms allows for their detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]
Commercial Availability
D-Glucose-1-¹³C,1-d is available for research purposes from several specialized chemical suppliers. The product is typically sold as a powder, with varying levels of isotopic enrichment and chemical purity. Researchers should carefully consider these specifications based on the sensitivity and requirements of their experimental setup.
| Supplier | Product Name | CAS Number | Isotopic Purity (Typical) | Chemical Purity (Typical) | Available Quantities |
| Sigma-Aldrich | D-Glucose-1-¹³C,1-d | 201136-45-0 | ≥98 atom % D, ≥99 atom % ¹³C | ≥99% (CP) | Custom packaging available upon request |
| MedchemExpress | D-(+)-Glucose-¹³C,d-1 | Not explicitly listed | Information not readily available | >98% | 1 mg, 5 mg |
| Cambridge Isotope Laboratories, Inc. | D-Glucose-1-¹³C,1-d | 201136-45-0 | ≥98% (D), ≥99% (¹³C) | ≥98% | Custom synthesis and packaging |
Note: Product specifications and availability are subject to change. Please consult the respective supplier's website for the most current information.
Experimental Protocols for Metabolic Flux Analysis
The following protocols provide a general framework for conducting in vitro and in vivo metabolic tracing studies using D-Glucose-1-¹³C,1-d. These should be adapted and optimized for specific cell types, animal models, and research questions.
In Vitro Metabolic Labeling in Cultured Cells
This protocol outlines the key steps for a steady-state ¹³C-MFA experiment in cultured mammalian cells.[1]
Materials:
-
Mammalian cell line of interest
-
Glucose-free cell culture medium (e.g., DMEM)
-
D-Glucose-1-¹³C,1-d
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., ice-cold 0.9% NaCl or PBS)
-
Extraction solvent (e.g., 80% methanol (B129727), pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Culture and Adaptation: Culture cells in standard medium to the desired confluency. Before the experiment, adapt the cells to a medium containing unlabeled glucose at the same concentration as the labeled glucose to be used. This ensures the cells reach a metabolic steady state.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of D-Glucose-1-¹³C,1-d and dFBS.
-
Initiate Labeling:
-
For adherent cells, aspirate the standard medium, wash the cells once with pre-warmed PBS, and add the pre-warmed labeling medium.
-
For suspension cells, pellet the cells by centrifugation, wash once with pre-warmed PBS, and resuspend in the pre-warmed labeling medium.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for a predetermined period. The incubation time will depend on the metabolic pathways of interest.
-
Metabolism Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and immediately wash the cells with an ice-cold quenching solution.
-
Metabolite Extraction: Add pre-chilled 80% methanol to the cells. Scrape the cells and transfer the lysate to a pre-chilled centrifuge tube.
-
Sample Processing: Vortex the cell lysate and incubate at -20°C for at least 1 hour to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Preparation for Analysis: Transfer the supernatant containing the polar metabolites to a new tube. Dry the extracts using a vacuum concentrator. The dried metabolites can be stored at -80°C until analysis by LC-MS or GC-MS.
In Vivo Infusion in Animal Models
This protocol provides a general guideline for in vivo infusion of D-Glucose-1-¹³C,1-d in mice.[3]
Materials:
-
D-Glucose-1-¹³C,1-d
-
Sterile saline
-
Anesthetic
-
Catheters
-
Infusion pump
-
Blood collection supplies
-
Tissue harvesting tools
-
Liquid nitrogen
Procedure:
-
Animal Preparation: Anesthetize the animal and place a catheter in a suitable blood vessel (e.g., tail vein) for infusion.
-
Tracer Preparation: Prepare the D-Glucose-1-¹³C,1-d solution in sterile saline. The concentration will depend on the desired infusion rate and bolus dose.
-
Tracer Administration: Administer a bolus dose of the tracer to rapidly increase its concentration in the blood, followed by a constant infusion to maintain a steady-state level.
-
Sample Collection: Collect blood samples at various time points during the infusion. At the end of the experiment, euthanize the animal and harvest tissues of interest, immediately snap-freezing them in liquid nitrogen to quench metabolism.
-
Sample Processing and Analysis: Process blood and tissue samples to extract metabolites as described in the in vitro protocol. Analyze the extracts using mass spectrometry to determine the isotopic enrichment in various metabolites.
Metabolic Fate and Pathway Tracing
The dual labels on D-Glucose-1-¹³C,1-d provide unique insights into glucose metabolism. The ¹³C at the C-1 position is tracked as it moves through glycolysis and the pentose phosphate pathway, while the deuterium at C-1 can provide information about specific enzymatic reactions.
Glycolysis
In glycolysis, the ¹³C label from D-Glucose-1-¹³C,1-d will be located at the C-3 position of pyruvate. The deuterium atom is lost to the surrounding medium during the isomerization of glucose-6-phosphate to fructose-6-phosphate.
Figure 1. Tracing of the ¹³C label from D-Glucose-1-¹³C,1-d through glycolysis.
Pentose Phosphate Pathway (PPP)
The oxidative phase of the PPP involves the decarboxylation of the C-1 carbon of glucose. Therefore, when using D-Glucose-1-¹³C,1-d, the ¹³C label is lost as ¹³CO₂. This loss of the label in downstream metabolites is a key indicator of PPP activity.
Figure 2. Fate of the ¹³C label from D-Glucose-1-¹³C,1-d in the oxidative PPP.
Data Analysis and Interpretation
The analysis of metabolites labeled with stable isotopes is primarily performed using mass spectrometry (MS) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS). The resulting data provides the mass isotopologue distribution (MID) for each metabolite, which reflects the relative abundance of different isotopologues. This information is then used in computational models to calculate metabolic fluxes.
Experimental Workflow Overview
The general workflow for a metabolic tracing experiment with D-Glucose-1-¹³C,1-d is a multi-step process that requires careful planning and execution.
Figure 3. General experimental workflow for metabolic flux analysis.
Conclusion
D-Glucose-1-¹³C,1-d is a valuable tool for researchers in the life sciences, offering a nuanced view of glucose metabolism. Its commercial availability, coupled with well-established, albeit adaptable, experimental protocols, enables detailed investigation into the metabolic reprogramming that occurs in various physiological and pathological states. The ability to trace the fate of both a carbon and a hydrogen atom at a specific position provides a level of detail that can uncover novel insights into cellular metabolism, making it an indispensable resource for drug discovery and development.
References
Methodological & Application
Protocol for Using D-Glucose-¹³C,d-¹ in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing D-Glucose-¹³C,d-¹, a stable isotope-labeled glucose, in cell culture experiments for metabolic tracer studies. This dual-labeled tracer, containing both Carbon-13 (¹³C) and Deuterium (B1214612) (d or ²H), offers a powerful tool for elucidating the intricate workings of cellular metabolism. By tracing the fate of both the carbon backbone and hydrogen atoms of the glucose molecule, researchers can gain deeper insights into central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1]
The methodologies outlined below are applicable for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system, and for qualitative tracing of metabolic pathways.[2][3]
Principle of Dual Isotope Tracing
The use of D-Glucose labeled with both ¹³C and deuterium allows for a more comprehensive analysis of metabolic pathways compared to single-labeled tracers. The ¹³C atoms enable the tracking of the carbon skeleton of glucose as it is processed through various metabolic pathways.[4] For instance, the specific positions of the ¹³C labels can help differentiate between glycolysis and the pentose phosphate pathway.[1] The deuterium label provides additional information on reactions involving hydride transfer. However, it is important to consider that the presence of deuterium can sometimes lead to a kinetic isotope effect, potentially slowing down enzymatic reactions.[4]
Experimental Protocols
Media Preparation for Isotope Labeling
The key to a successful labeling experiment is to replace the unlabeled glucose in the cell culture medium with the labeled D-Glucose-¹³C,d-¹.
Materials:
-
Glucose-free basal medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
D-Glucose-¹³C,d-¹
-
Sterile, deionized water
-
0.22 µm syringe filter
Protocol:
-
Prepare a Concentrated Stock Solution:
-
In a sterile biological safety cabinet, dissolve the D-Glucose-¹³C,d-¹ powder in sterile, deionized water to create a concentrated stock solution (e.g., 200 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at -20°C for long-term storage.
-
-
Prepare Complete Labeling Medium:
-
Start with the desired volume of glucose-free basal medium.
-
Supplement the medium with dialyzed FBS to the desired final concentration (typically 10%). The use of dialyzed FBS is crucial to minimize the presence of unlabeled glucose and other small molecules that could interfere with the labeling.[1][5][6]
-
Add the required volume of the D-Glucose-¹³C,d-¹ stock solution to achieve the final desired concentration (e.g., matching the glucose concentration of your standard growth medium, typically ranging from 5 mM to 25 mM).[1][7]
-
Add other necessary supplements, such as L-glutamine and antibiotics.
-
Sterile filter the complete labeling medium through a 0.22 µm filter before use.[1]
-
Cell Culture and Labeling
This protocol describes the general procedure for labeling adherent or suspension cells.
Materials:
-
Cells of interest
-
Complete standard growth medium
-
Complete D-Glucose-¹³C,d-¹ labeling medium
-
Phosphate-Buffered Saline (PBS), sterile and pre-warmed
-
Cell culture plates or flasks
Protocol:
-
Cell Seeding:
-
Seed cells in their regular growth medium in the desired culture vessel.
-
Allow cells to attach (for adherent cells) and grow to the desired confluency (typically 70-80%).[7]
-
-
Medium Exchange and Labeling:
-
For adherent cells, aspirate the standard growth medium. For suspension cells, pellet the cells by centrifugation.
-
Gently wash the cells once with pre-warmed, sterile PBS to remove any residual unlabeled glucose.[1]
-
Aspirate the PBS (for adherent cells) or the supernatant (for suspension cells).
-
Add the pre-warmed complete D-Glucose-¹³C,d-¹ labeling medium to the cells.
-
-
Incubation:
-
Incubate the cells at 37°C and 5% CO₂ for the desired labeling period. The incubation time will depend on the metabolic pathway of interest and the time required to reach isotopic steady state.[1] This can range from minutes for glycolysis to several hours or even days for pathways with slower turnover rates.[6]
-
Metabolite Extraction
Rapid quenching of metabolic activity is critical to accurately capture the metabolic state of the cells at the time of harvest.
Materials:
-
Ice-cold 0.9% NaCl or PBS
-
Ice-cold (-80°C) 80% methanol (B129727)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Dry ice
Protocol:
-
Quenching:
-
Adherent Cells: Place the culture plate on dry ice. Aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% NaCl or PBS.[1] Aspirate the wash solution completely.
-
Suspension Cells: Pellet the cells by centrifugation at a low speed and 4°C. Quickly aspirate the supernatant and wash the cell pellet with ice-cold 0.9% NaCl or PBS. Centrifuge again and discard the supernatant.[1]
-
-
Metabolite Extraction:
-
Add a specific volume of ice-cold (-80°C) 80% methanol to the cells (e.g., 1 mL per well for a 6-well plate).[1]
-
For adherent cells, use a cell scraper to scrape the cells into the methanol.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the tubes vigorously.
-
Incubate at -80°C for at least 20 minutes to ensure complete protein precipitation and cell lysis.[1]
-
-
Centrifugation:
-
Centrifuge the samples at maximum speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[1]
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
The extracts can be stored at -80°C until analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Data Presentation
The following tables provide a template for presenting quantitative data from experiments using D-Glucose-¹³C,d-¹.
Table 1: Experimental Parameters for Isotope Labeling
| Parameter | Typical Range/Value | Notes |
| Cell Line | Varies | Cell-specific metabolic rates will influence labeling time. |
| Labeled Tracer | D-Glucose-¹³C,d-¹ | Specify the exact isotopic labeling pattern. |
| Tracer Concentration | 5 - 25 mM | Should ideally match the glucose concentration in the standard growth medium.[1] |
| Serum | 10% Dialyzed FBS | Essential to minimize unlabeled glucose.[1][5][6] |
| Cell Density at Harvest | 70 - 80% confluency | To ensure cells are in an active metabolic state.[7] |
| Labeling Time | Minutes to Hours | Dependent on the turnover rate of the pathway of interest.[1][6] |
Table 2: Example Incubation Times for Pathway Analysis
| Metabolic Pathway | Suggested Incubation Time | Rationale |
| Glycolysis | 5 - 60 minutes | Rapid turnover of glycolytic intermediates.[5] |
| Pentose Phosphate Pathway | 30 - 120 minutes | Slower entry into this pathway compared to glycolysis. |
| TCA Cycle | 1 - 8 hours | Requires transport of pyruvate (B1213749) into the mitochondria and several enzymatic steps. |
| Amino Acid Synthesis | 6 - 24 hours | Multi-step biosynthetic pathways. |
| Fatty Acid Synthesis | 12 - 48 hours | Complex and slower metabolic process. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for stable isotope tracing experiments.
Metabolic Pathways
Caption: Key pathways in central carbon metabolism traced by this compound.
Caption: Simplified diagram of Glycolysis and entry into the TCA cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Metabolic Flux Analysis in Cancer Cells using ¹³C-Labeled Glucose
Application Notes
Introduction to ¹³C Metabolic Flux Analysis (¹³C-MFA)
Metabolic reprogramming is a key hallmark of cancer, enabling cells to sustain high rates of proliferation and adapt to the tumor microenvironment.[1][2][3] ¹³C Metabolic Flux Analysis (¹³C-MFA) has emerged as a powerful technique to quantify the rates (fluxes) of intracellular metabolic reactions, providing a detailed snapshot of the altered metabolic pathways in cancer cells.[1][4] The methodology involves introducing a ¹³C-labeled substrate, such as glucose, into the cell culture medium. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. The specific labeling patterns, or mass isotopomer distributions (MIDs), of these metabolites are then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These MIDs, along with measured extracellular fluxes (e.g., glucose uptake and lactate (B86563) secretion rates), are used in computational models to estimate intracellular metabolic fluxes.
Tracer Selection: The Importance of Choosing the Right ¹³C-Labeled Glucose
The choice of the ¹³C-labeled glucose tracer is a critical experimental design parameter that significantly influences the precision and accuracy of flux estimations. Different tracers provide different levels of information for various pathways. While the user specified "D-Glucose-¹³C,d-1", this particular isotopic combination is not commonly described in the literature for metabolic flux analysis. The most widely used and informative tracers for studying cancer cell metabolism are:
-
[U-¹³C₆]-D-Glucose: All six carbon atoms are labeled with ¹³C. This tracer is useful for tracing the fate of glucose carbons through various pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle.
-
[1,2-¹³C₂]-D-Glucose: Only the first and second carbon atoms are labeled. This tracer is particularly effective for resolving the fluxes through glycolysis and the oxidative PPP. Metabolism through glycolysis produces singly labeled pyruvate (B1213749) (M+1), while the oxidative PPP generates unlabeled pyruvate.
-
[1-¹³C]-D-Glucose & [6-¹³C]-D-Glucose: These specifically labeled tracers can help to distinguish between different pathways. For example, the ¹³C from [1-¹³C]-glucose is lost as CO₂ in the oxidative PPP, while the label from [6-¹³C]-glucose is retained.
The selection of the optimal tracer depends on the specific metabolic pathways being investigated. For a comprehensive analysis, parallel labeling experiments using different tracers, such as a ¹³C-glucose tracer and a ¹³C-glutamine tracer, can provide a more complete picture of cellular metabolism.
Quantitative Data Summary
The following table summarizes typical metabolic rates observed in proliferating cancer cells, which are essential inputs for MFA models.
| Parameter | Typical Value | Unit | Reference |
| Glucose Uptake | 100–400 | nmol/10⁶ cells/h | |
| Lactate Secretion | 200–700 | nmol/10⁶ cells/h | |
| Glutamine Uptake | 30–100 | nmol/10⁶ cells/h | |
| Other Amino Acid Uptake/Secretion | 2–10 | nmol/10⁶ cells/h |
Experimental Protocols
This section provides a generalized protocol for a ¹³C-MFA experiment using ¹³C-labeled glucose in cultured cancer cells.
1. Cell Culture and Labeling
-
Objective: To achieve isotopic steady-state by culturing cells in a medium containing the ¹³C-labeled glucose tracer.
-
Materials:
-
Cancer cell line of interest
-
Defined cell culture medium (e.g., DMEM or RPMI-1640) lacking glucose
-
¹³C-labeled D-glucose (e.g., [U-¹³C₆]-D-glucose or [1,2-¹³C₂]-D-glucose)
-
Unlabeled D-glucose
-
Dialyzed fetal bovine serum (FBS)
-
Standard cell culture flasks or plates
-
-
Procedure:
-
Seed the cancer cells in standard culture medium and grow them to the desired confluency (typically mid-exponential phase).
-
Prepare the labeling medium by supplementing the glucose-free base medium with the desired concentration of ¹³C-labeled glucose and dialyzed FBS. A common approach is to use a mixture of labeled and unlabeled glucose to achieve a specific enrichment.
-
Aspirate the standard culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells in the labeling medium for a sufficient duration to reach isotopic steady-state. This time can vary depending on the pathway of interest, with glycolytic intermediates labeling within minutes and TCA cycle intermediates taking several hours. It is recommended to perform a time-course experiment (e.g., sampling at 18 and 24 hours) to confirm that isotopic steady-state has been reached.
-
During the incubation, collect aliquots of the culture medium at different time points to measure the rates of glucose consumption and lactate secretion.
-
2. Metabolite Extraction
-
Objective: To rapidly quench metabolism and extract intracellular metabolites for analysis.
-
Materials:
-
Ice-cold 0.9% NaCl solution
-
Pre-chilled (-80°C) 80% methanol (B129727)
-
Cell scraper
-
Centrifuge tubes
-
-
Procedure:
-
Aspirate the labeling medium from the cells.
-
Quickly wash the cells with ice-cold 0.9% NaCl to remove any remaining extracellular metabolites.
-
Immediately add ice-cold 80% methanol to the cells to quench all enzymatic activity.
-
Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled centrifuge tube.
-
Vortex the suspension vigorously.
-
Centrifuge the samples at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant, which contains the extracted intracellular metabolites.
-
Dry the metabolite extracts, for example, using a vacuum concentrator. Store the dried extracts at -80°C until analysis.
-
3. Analytical Measurement of Isotopic Labeling
-
Objective: To determine the mass isotopomer distribution (MID) of key metabolites.
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Procedure (General overview for GC-MS):
-
Derivatize the dried metabolite extracts to make them volatile for GC analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Inject the derivatized sample into the GC-MS system. The metabolites are separated on the GC column and then ionized and detected by the mass spectrometer.
-
The mass spectrometer measures the mass-to-charge ratio (m/z) of the metabolite fragments, providing the MID for each metabolite.
-
The raw data needs to be corrected for the natural abundance of heavy isotopes.
-
4. Flux Estimation and Statistical Analysis
-
Objective: To calculate the intracellular metabolic fluxes from the measured MIDs and extracellular rates.
-
Software: Specialized software packages such as INCA, Metran, or WUFLUX are used for flux estimation.
-
Procedure:
-
Input the measured MIDs, extracellular flux rates, and a defined metabolic network model into the software.
-
The software uses an iterative algorithm to find the set of fluxes that best fits the experimental data.
-
Perform a statistical analysis to assess the goodness of fit and determine the confidence intervals for the estimated fluxes.
-
Visualizations
Caption: General workflow for a ¹³C Metabolic Flux Analysis experiment.
Caption: Overview of Central Carbon Metabolism traced by ¹³C-Glucose.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
Application Notes and Protocols for NMR Spectroscopic Analysis of D-Glucose-¹³C,d-1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating molecular structures and investigating metabolic pathways. The strategic use of stable isotope-labeled molecules, such as D-Glucose-¹³C,d-1, significantly enhances the specificity and sensitivity of NMR experiments. By incorporating ¹³C and deuterium (B1214612) (²H or D) labels into glucose, researchers can trace its metabolic fate, quantify pathway fluxes, and probe drug-target interactions with high precision.[1] D-Glucose-¹³C,d-1 is particularly valuable in metabolic research and drug development for its ability to simplify complex spectra and provide unambiguous tracking of the glucose backbone.[1] This document provides detailed application notes and experimental protocols for the analysis of D-Glucose-¹³C,d-1 using a suite of modern NMR techniques. For the purpose of these notes, we will assume a common labeling pattern, such as ¹³C labeling at the C1 position and deuteration at the H1 position. The principles and protocols described herein are broadly applicable to other labeling patterns.
Key NMR Techniques for Labeled Glucose Analysis
The analysis of D-Glucose-¹³C,d-1 typically involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
-
1D ¹³C NMR: This is the most direct method for observing the ¹³C-labeled carbon atoms. In a proton-decoupled ¹³C spectrum, each unique carbon in the glucose molecule will produce a distinct signal.[1]
-
1D ¹H NMR: While deuteration at a specific position will lead to the absence of a signal for that proton, the rest of the proton spectrum provides valuable information about the anomeric configuration and conformation of the glucose molecule.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies all carbons with directly attached protons, providing a correlation map between the ¹H and ¹³C chemical shifts.[1]
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2- and 3-bond) couplings between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall carbon framework.[1]
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. For instance, a DEPT-90 experiment will only show signals for CH (methine) carbons.
Data Presentation: Quantitative NMR Data
When dissolved in D₂O, glucose exists as an equilibrium mixture of α- and β-pyranose anomers. The ¹³C chemical shifts and ¹H-¹H coupling constants are sensitive to this anomeric configuration.
Table 1: Typical ¹³C Chemical Shifts (ppm) for D-Glucose in D₂O.
| Carbon Atom | α-D-glucopyranose | β-D-glucopyranose |
| C1 | 92.0 - 92.9 | 95.9 - 96.8 |
| C2 | 71.5 - 72.3 | 74.2 - 75.0 |
| C3 | 72.9 - 73.7 | 75.9 - 76.8 |
| C4 | 69.5 - 70.3 | 69.5 - 70.3 |
| C5 | 71.5 - 72.3 | 75.9 - 76.8 |
| C6 | 60.8 - 61.6 | 60.8 - 61.6 |
Note: Chemical shifts can be influenced by factors such as temperature, pH, and concentration. The presence of deuterium is expected to have a minimal effect on the ¹³C chemical shifts of adjacent carbons.
Table 2: Typical ¹H-¹H Coupling Constants (Hz) for D-Glucose Anomers.
| Coupling Constant | α-D-glucopyranose | β-D-glucopyranose |
| ³J(H1, H2) | ~2.7 - 3.7 | ~7.2 - 8.5 |
| ³J(H2, H3) | ~9.5 | ~9.5 |
| ³J(H3, H4) | ~9.0 | ~9.0 |
| ³J(H4, H5) | ~9.5 | ~9.5 |
Note: The ³J(H1, H2) coupling constant is particularly diagnostic of the anomeric configuration. The smaller value for the α-anomer reflects a gauche relationship between H1 and H2, while the larger value for the β-anomer indicates a trans-diaxial relationship.
Experimental Workflow and Data Analysis
The general workflow for the NMR analysis of D-Glucose-¹³C,d-1 involves sample preparation, data acquisition using a suite of NMR experiments, and subsequent data processing and interpretation to determine the structure and isotopic labeling pattern.
Caption: General experimental workflow for NMR analysis of D-Glucose-¹³C,d-1.
Signaling Pathway: Tracing Isotopes in Glycolysis
Isotopically labeled glucose is a critical tracer for mapping metabolic pathways. The ¹³C and deuterium labels can be followed as glucose is metabolized through pathways like glycolysis. For example, if D-Glucose-1-¹³C,d-1 is used, the ¹³C label will be found at the C3 position of pyruvate (B1213749) and lactate.
Caption: Simplified glycolysis pathway showing the tracing of a ¹³C label from D-Glucose-1-¹³C.
Experimental Protocols
The following are generalized protocols. Instrument-specific parameters should be optimized by the user.
Sample Preparation:
-
Weigh Sample: Accurately weigh 5-10 mg of D-Glucose-¹³C,d-1.
-
Dissolve: Dissolve the sample in 0.5-0.6 mL of high-purity deuterium oxide (D₂O).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenize: Vortex the tube gently to ensure a homogeneous solution.
Protocol for 1D ¹³C{¹H} NMR:
This experiment provides a survey of all carbon environments.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Key Parameters:
-
Spectral Width (SW): ~200-250 ppm (centered around 100 ppm).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 128 to 1024, depending on sample concentration.
-
Temperature: 298 K (25 °C).
-
Protocol for 1D ¹H NMR:
This experiment provides information on the non-deuterated protons.
-
Pulse Program: A standard single-pulse experiment (e.g., zg on Bruker systems), often with presaturation of the residual HDO signal.
-
Key Parameters:
-
Spectral Width (sw): ~10-12 ppm (centered around 4.5 ppm).
-
Acquisition Time (aq): 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 16 to 64.
-
Temperature: 298 K (25 °C).
-
Protocol for 2D ¹H-¹³C HSQC:
This experiment identifies all carbons with attached protons.
-
Pulse Program: Edited HSQC with gradient selection (e.g., hsqcedetgpsp on Bruker systems). This allows CH₂ groups to be phased opposite to CH/CH₃ groups.
-
Key Parameters:
-
Spectral Width (F2 - ¹H): ~6-8 ppm (centered around 4.0 ppm).
-
Spectral Width (F1 - ¹³C): ~80-100 ppm (covering the 60-100 ppm region for glucose).
-
Number of Increments (F1): 256 to 512.
-
Number of Scans (ns): 4 to 16 per increment.
-
Relaxation Delay (d1): 1.5-2.0 seconds.
-
¹JCH Coupling Constant: Optimized for ~145 Hz.
-
Protocol for 2D ¹H-¹³C HMBC:
This experiment identifies long-range (2- and 3-bond) couplings.
-
Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf on Bruker systems).
-
Key Parameters:
-
Spectral Widths (F1, F2): Set similarly to HSQC, but the ¹³C dimension (F1) may need to be wider to include all carbons.
-
Number of Increments (F1): 256 to 512.
-
Number of Scans (ns): 8 to 32 per increment.
-
Relaxation Delay (d1): 1.5-2.0 seconds.
-
Long-range J-coupling delay: Optimized for 8-10 Hz.
-
The suite of NMR techniques described in these application notes provides a robust framework for the detailed analysis of D-Glucose-¹³C,d-1. By combining 1D and 2D NMR experiments, researchers can unambiguously determine the structure, confirm isotopic labeling patterns, and trace the metabolic fate of this important molecule in various biological systems. The provided protocols offer a starting point for developing optimized experimental conditions for specific research applications in drug development and metabolic studies.
References
Application Notes and Protocols for Mass Spectrometry-Based Detection of D-Glucose-¹³C,d-1 Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope tracing is a powerful technique for elucidating the complex network of metabolic pathways within biological systems.[1][2] By introducing substrates labeled with stable isotopes, such as ¹³C and deuterium (B1214612) (d), researchers can track the metabolic fate of these molecules through various biochemical reactions.[1][2] This application note provides a comprehensive guide to the use of D-Glucose labeled with both Carbon-13 and a single Deuterium (D-Glucose-¹³C,d-1) for metabolic analysis using mass spectrometry.
The dual labeling of glucose with both ¹³C and deuterium offers unique advantages. The ¹³C label allows for the tracking of the carbon backbone of glucose as it is metabolized, while the deuterium label can provide additional information on specific enzymatic reactions and pathway activities.[3] High-resolution mass spectrometry can differentiate between metabolites labeled with ¹³C and those labeled with deuterium, enabling sophisticated multi-tracer studies.[2] These methodologies are critical for understanding metabolic reprogramming in various diseases, including cancer, and for the development of novel therapeutic interventions.[3]
Core Concepts of Stable Isotope Tracing with D-Glucose-¹³C,d-1
The fundamental principle of stable isotope tracing involves the introduction of a labeled substrate into a biological system and monitoring the incorporation of the isotope into downstream metabolites. When D-Glucose-¹³C,d-1 is utilized, the mass of the glucose molecule is increased by the presence of the heavy isotopes. As this labeled glucose is processed through metabolic pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, the ¹³C and deuterium atoms are incorporated into various intermediates and end products.[3][4]
Mass spectrometry is then used to detect the mass shifts in these metabolites, allowing for the determination of the fractional contribution of glucose to their synthesis and the elucidation of relative pathway activities.[3][5]
Experimental Workflow
The general workflow for a D-Glucose-¹³C,d-1 metabolomics study comprises several key stages, from experimental setup to data analysis.
Caption: General experimental workflow for D-Glucose-¹³C,d-1 metabolomics.
Protocols
Protocol 1: In Vitro Isotope Labeling of Adherent Mammalian Cells
This protocol outlines the key steps for conducting a D-Glucose-¹³C,d-1 tracing experiment in cultured mammalian cells.[3]
Materials:
-
D-Glucose-¹³C,d-1
-
Glucose-free cell culture medium
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Centrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and culture until they reach the desired confluency.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with D-Glucose-¹³C,d-1 to the desired final concentration (e.g., 10 mM) and dialyzed FBS.
-
Isotope Labeling:
-
Aspirate the standard culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a duration sufficient to approach isotopic steady-state (typically 8-24 hours, requires optimization).[6]
-
-
Metabolism Quenching and Metabolite Extraction:
-
Protein Precipitation and Sample Collection:
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate at -20°C for 1 hour to precipitate proteins.[3]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]
-
Transfer the supernatant containing the polar metabolites to a new tube.[3]
-
Dry the extracts using a vacuum concentrator.[3]
-
Store the dried metabolite extracts at -80°C until LC-MS analysis.[3]
-
Protocol 2: In Vivo Isotope Infusion in a Rodent Model
This protocol provides a general guideline for in vivo glucose tracing in a rodent model.[6]
Materials:
-
D-Glucose-¹³C,d-1 solution (sterile)
-
Infusion pump and catheters
-
Anesthesia
-
Tools for tissue collection
-
Liquid nitrogen
Procedure:
-
Animal Acclimatization: Acclimate animals to the experimental conditions.
-
Catheter Implantation: Surgically implant catheters for infusion and blood sampling, followed by a recovery period.
-
Tracer Infusion:
-
Sample Collection:
-
Metabolite Extraction from Tissue:
Protocol 3: LC-MS/MS Analysis of Labeled Metabolites
This protocol outlines a general method for the analysis of polar metabolites derived from D-Glucose-¹³C,d-1 using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a mass spectrometer.[3]
Instrumentation:
-
UPLC or HPLC system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer
LC Conditions:
-
Column: HILIC column (e.g., amide or aminopropyl phase).[3]
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.[3]
-
Mobile Phase B: Water with 0.1% formic acid.[3]
-
Gradient: Start with a high percentage of mobile phase A (e.g., 95%) and gradually increase the percentage of mobile phase B.[3]
-
Flow Rate: 0.2 - 0.4 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 2-10 µL.[3]
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for glucose and its phosphorylated intermediates.[3]
-
Scan Type: Full scan for untargeted analysis on a high-resolution instrument or Multiple Reaction Monitoring (MRM) for targeted analysis on a triple quadrupole.[3]
-
Mass Resolution: A high resolution (e.g., >100,000) is advantageous to distinguish between metabolites labeled with different heavy isotopes.[5]
Data Presentation
Quantitative data from D-Glucose-¹³C,d-1 tracing experiments should be summarized in tables to facilitate comparison. The mass isotopologue distribution (MID) represents the fraction of each metabolite that contains a certain number of labeled atoms.
Table 1: Mass Isotopologue Distribution of Key Glycolytic Metabolites
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+... (%) |
| Glucose-6-Phosphate | |||||
| Fructose-1,6-Bisphosphate | |||||
| Pyruvate | |||||
| Lactate |
Table 2: Mass Isotopologue Distribution of Key TCA Cycle Intermediates
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+... (%) |
| Citrate | ||||||
| α-Ketoglutarate | ||||||
| Succinate | ||||||
| Malate | ||||||
| Aspartate |
Data Analysis
The analysis of data from stable isotope tracing experiments requires specialized software to correct for the natural abundance of stable isotopes and to calculate the mass isotopologue distributions.[5] This correction is crucial for accurate determination of the extent of labeling from the tracer.[7] The corrected data can then be used to infer the activity of metabolic pathways.
Signaling Pathway Visualization
The following diagram illustrates the flow of carbon and deuterium from D-Glucose-¹³C,d-1 through central carbon metabolism.
Caption: Tracing D-Glucose-¹³C,d-1 in central carbon metabolism.
Conclusion
The use of D-Glucose-¹³C,d-1 in conjunction with advanced mass spectrometry techniques provides a powerful analytical strategy to investigate the complexities of cellular metabolism.[3] By following the detailed protocols for sample preparation and analysis, and by carefully analyzing the resulting mass isotopologue distributions, researchers can gain a deeper understanding of how glucose is utilized in various biological systems. This knowledge is crucial for identifying metabolic vulnerabilities in disease and for the development of novel therapeutic strategies.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Cell Culture Media with D-Glucose-13C,d-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful methodology for investigating cellular metabolism, providing deep insights into the intricate network of biochemical pathways. The use of isotopically labeled nutrients, such as D-Glucose, allows for the precise tracking of atoms as they are incorporated into various metabolites. D-Glucose labeled with both Carbon-13 (¹³C) and Deuterium (B1214612) (d), specifically D-Glucose-¹³C,d-1, serves as a versatile tracer for dissecting central carbon metabolism.
The dual labeling of glucose offers distinct advantages. The ¹³C atom allows for the tracing of the carbon backbone through pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2] The deuterium atom provides additional information on specific enzymatic reactions and hydride transfer, offering a more granular view of metabolic fluxes.[1][2] This document provides detailed application notes and protocols for the preparation and use of cell culture media containing D-Glucose-¹³C,d-1 for metabolic flux analysis using mass spectrometry.
Core Applications
-
Metabolic Flux Analysis (MFA): Quantify the rates of metabolic reactions to understand the activity of various pathways.[3]
-
Pathway Elucidation: Identify and confirm the activity of key metabolic pathways, including glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.[3]
-
Drug Development: Assess the metabolic effects of novel therapeutic compounds on cancer cells and other disease models.
-
Biomarker Discovery: Identify metabolic changes associated with specific disease states.
Data Presentation
Quantitative data from a D-Glucose-¹³C,d-1 tracing experiment should be summarized for clarity and comparative analysis.
Table 1: Recommended Media Formulations
| Component | Standard Growth Medium | Labeling Medium |
| Basal Medium (e.g., DMEM, RPMI-1640) | To final volume | Glucose-free to final volume |
| D-Glucose | 11-25 mM | 0 mM |
| D-Glucose-¹³C,d-1 | 0 mM | 11-25 mM (or desired concentration) |
| Dialyzed Fetal Bovine Serum (dFBS) | 10% | 10% |
| L-Glutamine | 2-4 mM | 2-4 mM |
| Penicillin-Streptomycin | 1% | 1% |
Table 2: Example Incubation Times for Metabolic Pathways
| Metabolic Pathway | Suggested Incubation Time |
| Glycolysis | Minutes to a few hours |
| Pentose Phosphate Pathway (PPP) | Minutes to a few hours |
| Tricarboxylic Acid (TCA) Cycle | Several hours to 24 hours[4] |
Experimental Protocols
Protocol 1: Preparation of D-Glucose-¹³C,d-1 Labeling Medium
This protocol details the steps for preparing a complete cell culture medium supplemented with D-Glucose-¹³C,d-1. The fundamental principle is to begin with a glucose-free basal medium and add the labeled glucose to the desired final concentration.[1][5]
Materials:
-
Glucose-free basal medium (e.g., DMEM, RPMI-1640)
-
D-Glucose-¹³C,d-1 powder
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Sterile, deionized water
-
0.22 µm syringe filter
-
Sterile storage bottles
Procedure:
-
Prepare a Concentrated Stock Solution:
-
In a sterile biological safety cabinet, dissolve the D-Glucose-¹³C,d-1 powder in sterile, deionized water to create a concentrated stock solution (e.g., 200 mM).[5]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.[5]
-
Store the stock solution at -20°C for long-term use.[5]
-
-
Prepare the Complete Labeling Medium:
-
Start with the desired volume of glucose-free basal medium.[1]
-
Add the required volume of the D-Glucose-¹³C,d-1 stock solution to achieve the desired final concentration (e.g., 11-25 mM).[1]
-
Supplement the medium with 10% dialyzed FBS and other required components like L-glutamine and antibiotics.[1]
-
Sterile-filter the complete labeling medium through a 0.22 µm filter before use.[1]
-
Protocol 2: Cell Culture and Isotopic Labeling
This protocol outlines the general procedure for culturing cells and introducing the D-Glucose-¹³C,d-1 labeling medium.
Materials:
-
Cells of interest
-
Standard complete cell culture medium
-
Complete D-Glucose-¹³C,d-1 labeling medium (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), sterile and pre-warmed
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding:
-
Seed adherent cells in culture plates at a density that will result in 70-80% confluency at the time of harvest.[1] For suspension cells, seed at a density that allows for sufficient cell numbers for extraction.[1]
-
Culture cells overnight in standard growth medium to allow for attachment and recovery.[1]
-
-
Initiate Labeling:
-
For adherent cells: Aspirate the standard growth medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed D-Glucose-¹³C,d-1 labeling medium.[1]
-
For suspension cells: Pellet the cells by centrifugation, wash once with pre-warmed PBS, and resuspend in the pre-warmed labeling medium.[1]
-
-
Incubation:
Protocol 3: Metabolite Quenching and Extraction
This protocol describes the critical steps for halting metabolic activity and extracting metabolites for analysis.
Materials:
-
Ice-cold PBS (4°C)
-
Methanol (B129727) (LC-MS grade, pre-chilled to -80°C)[6]
-
Cell scraper
-
Dry ice
-
Microcentrifuge tubes
Procedure:
-
Quenching:
-
Extraction:
-
Protein Precipitation and Clarification:
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
The extracts can be stored at -80°C until analysis by mass spectrometry.[6]
-
Visualizations
Caption: Experimental workflow for D-Glucose-¹³C,d-1 tracing.
Caption: Tracing D-Glucose-¹³C,d-1 in central carbon metabolism.
References
Application Notes: In Vivo Administration of D-Glucose-¹³C,d-1 for Animal Studies
Introduction
Stable isotope tracing using molecules like D-Glucose-¹³C,d-1 is a powerful technique for elucidating the dynamics of metabolic pathways in vivo.[1] By introducing a labeled form of glucose into a biological system, researchers can track the fate of the carbon and hydrogen atoms through various metabolic processes.[1] D-Glucose-¹³C,d-1, with its dual labeling of carbon-13 (¹³C) and deuterium (B1214612) (d or ²H), offers a sophisticated approach to simultaneously probe different aspects of glucose metabolism. The ¹³C labeling allows for the tracing of the carbon skeleton through pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, while the deuterium labeling can provide insights into processes such as gluconeogenesis and the activity of specific dehydrogenases.[1] This dual-tracer approach can minimize the number of animals required for comprehensive metabolic studies.[1] Unlike radioactive tracers, stable isotopes are non-radioactive, making them safer for use in a wider range of experimental settings.[2]
Key Applications
Stable isotope tracing with labeled glucose has diverse applications in biomedical research and drug development:
-
Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic pathways in real-time.
-
Cancer Metabolism Research: Investigating the Warburg effect and other metabolic alterations in tumors to identify metabolic vulnerabilities that can be targeted for therapy.
-
Neurobiology: Studying brain energy metabolism and neurotransmitter synthesis in both normal and diseased states.
-
Diabetes and Obesity Research: Assessing insulin (B600854) sensitivity, endogenous glucose production, and glucose disposal in various tissues.
-
Drug Development: Evaluating the metabolic effects of novel therapeutic agents.
Data Presentation: Quantitative Parameters for In Vivo D-Glucose-¹³C,d-1 Administration
The following table summarizes representative quantitative data from in vivo metabolic labeling studies using ¹³C-labeled glucose in different animal models. These values can serve as a starting point for designing new experiments.
| Parameter | Mouse (Intravenous Infusion) | Mouse (Oral Gavage) | Rat (General) |
| Animal Preparation | Fasting for 4-16 hours. Catheterization of jugular or tail vein. | Fasting for 2-16 hours. | Fasting for 4-6 hours. |
| Tracer | [U-¹³C]glucose, D-Glucose-¹³C,d₂, ¹³C₆-glucose | [U-¹³C]glucose, D-Glucose-¹³C,d₂ | L-Glucose-¹³C |
| Bolus Dose | 0.4 - 0.6 mg/g body weight. | 2 - 4 mg/g body weight. | 0.4 mg/g body weight. |
| Infusion Rate | 0.01 - 0.0138 mg/g/min. | N/A | ~0.01 mL/min. |
| Infusion Duration | 30 minutes to 4 hours. | N/A | 20 - 30 minutes. |
| Blood Sampling Timepoints | Baseline, then every 10-60 minutes. | 15, 30, 60, 90, 120, 240 minutes post-gavage. | Baseline, then every 5-15 minutes. |
| Tissue Collection | At the end of the infusion period. | At desired endpoint (e.g., 4 hours). | At the end of the infusion period. |
Experimental Protocols
Protocol 1: Intravenous Infusion of D-Glucose-¹³C,d-1 in Mice
This protocol is designed for the continuous infusion of the tracer to achieve isotopic steady state in the plasma and tissues.
Materials:
-
D-Glucose-¹³C,d-1 (or other desired ¹³C-labeled glucose)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Infusion pump and syringe
-
Catheters for tail vein or jugular vein cannulation
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Liquid nitrogen
Procedure:
-
Animal Preparation: Fast mice for 12-16 hours with free access to water to achieve a stable baseline glucose level. Anesthetize the mouse using a consistent method (e.g., isoflurane (B1672236) inhalation). Surgically place a catheter into the tail or jugular vein for infusion.
-
Tracer Preparation: Prepare a sterile solution of D-Glucose-¹³C,d-1 in saline. The concentration should be calculated based on the desired bolus dose and infusion rate.
-
Infusion Protocol: Administer a priming bolus injection of the tracer to rapidly increase its concentration in the blood. A typical bolus dose is 0.4-0.6 mg/g of body weight. Immediately following the bolus, begin a continuous infusion at a rate of approximately 0.01-0.0138 mg/g/min. The infusion duration can range from 30 minutes to 4 hours.
-
Blood Sampling: Collect small blood samples (e.g., 10-20 µL) from the tail tip or another appropriate site at baseline (before infusion) and at regular intervals during the infusion (e.g., every 30-60 minutes) to monitor plasma glucose and tracer enrichment.
-
Tissue Collection: At the end of the infusion period, euthanize the mouse under deep anesthesia. Rapidly dissect the tissues of interest (e.g., liver, brain, muscle, tumor).
-
Sample Processing: Immediately freeze the tissues in liquid nitrogen to quench all metabolic processes. Store tissues at -80°C until metabolite extraction and analysis. Process blood samples to separate plasma and store at -80°C.
Protocol 2: Oral Gavage of D-Glucose-¹³C,d-1 in Mice
Oral administration is a less invasive alternative to intravenous infusion and is suitable for studying glucose absorption and metabolism following a meal-like bolus.
Materials:
-
D-Glucose-¹³C,d-1 (or other desired ¹³C-labeled glucose)
-
Sterile water
-
Oral gavage needles
-
Blood collection supplies
-
Liquid nitrogen
Procedure:
-
Animal Preparation: Fast mice overnight (12-16 hours) with free access to water to ensure an empty stomach and complete absorption of the tracer.
-
Tracer Administration: Prepare a solution of D-Glucose-¹³C,d-1 in sterile water. A typical dose is in the range of 2-4 mg/g body weight. Administer the tracer solution via oral gavage.
-
Blood Sampling: Collect blood samples at various time points post-gavage (e.g., 15, 30, 60, 90, 120, and 240 minutes) to determine the time course of tracer appearance and clearance in the circulation.
-
Tissue Collection: At the desired endpoint (e.g., 4 hours), euthanize the mouse and harvest tissues as described in Protocol 1.
-
Sample Processing and Analysis: Process and store samples as described in Protocol 1.
Visualizations
Caption: Metabolic fate of D-Glucose-¹³C,d-1 in central carbon metabolism.
Caption: Experimental workflow for in vivo stable isotope tracing studies.
References
Application Notes and Protocols for Stable Isotope Tracing with D-Glucose-13C,d-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool in metabolic research, offering a dynamic view of cellular metabolism that is crucial for understanding disease states and the mechanism of action of drugs. By replacing specific atoms in a metabolite with their stable, non-radioactive isotopes, researchers can track the journey of these molecules through intricate biochemical networks.[1] D-Glucose labeled with both Carbon-13 (¹³C) and Deuterium (B1214612) (d, or ²H) provides a powerful probe for dissecting central carbon metabolism. The ¹³C label allows for the tracing of the carbon backbone of glucose through pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. The deuterium label offers additional insights into redox metabolism and the activity of specific dehydrogenases.[2]
These application notes provide a comprehensive guide to designing and executing stable isotope tracing experiments using D-Glucose-¹³C,d-1. Detailed protocols for both in vitro and in vivo studies are presented, along with guidelines for sample preparation, analysis by mass spectrometry, and data interpretation.
Core Concepts
Stable isotope tracing with a dual-labeled glucose, such as D-Glucose-¹³C,d-1, allows for the simultaneous investigation of distinct metabolic pathways. High-resolution mass spectrometry can differentiate between metabolites labeled with ¹³C and those labeled with deuterium, enabling sophisticated multi-tracer studies within a single biological system.[1] This approach provides a more comprehensive picture of cellular metabolic activity. Key applications include:
-
Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic reactions to understand the activity of various pathways.[1]
-
Pathway Elucidation: Identifying and confirming the activity of specific metabolic pathways.
-
Redox Metabolism: Gaining insights into the production and consumption of reducing equivalents like NADPH.
Experimental Workflow Overview
A typical experimental workflow for stable isotope tracing with D-Glucose-¹³C,d-1 involves several key stages, from experimental design to data analysis.
I. In Vitro Protocol: Tracing in Cultured Cells
This protocol provides a general guideline for a steady-state ¹³C-MFA experiment in cultured mammalian cells.
A. Materials
-
D-Glucose-¹³C,d-1 (specific labeling pattern to be determined by experimental goals)
-
Glucose-free cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
B. Experimental Procedure
-
Cell Culture and Adaptation:
-
Culture cells in standard growth medium to the desired confluency (typically mid-log phase).
-
To ensure cells are in a metabolic steady state, adapt them to a medium containing unlabeled glucose at the same concentration as the labeled glucose to be used in the tracer experiment.
-
-
Tracer Labeling:
-
Aspirate the standard medium and wash the cells once with pre-warmed PBS.
-
Replace the medium with the labeling medium containing D-Glucose-¹³C,d-1 and dFBS.
-
Incubate the cells for a predetermined period to allow for the incorporation of the labeled glucose into downstream metabolites. The incubation time will vary depending on the metabolic pathways of interest and the cell type.
-
-
Metabolism Quenching and Metabolite Extraction:
-
To halt all enzymatic activity, rapidly aspirate the labeling medium and immediately wash the cells with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes vigorously and centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris and proteins.[3]
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
C. Sample Analysis by Mass Spectrometry
-
Reconstitute the dried extracts in a suitable solvent for LC-MS or GC-MS analysis.
-
For GC-MS analysis, derivatization of the metabolites is typically required to make them volatile.
-
Analyze the samples using a high-resolution mass spectrometer to determine the mass isotopologue distributions (MIDs) of key metabolites.
II. In Vivo Protocol: Tracing in Animal Models
This protocol provides a general guideline for an in vivo glucose tracing experiment in a rodent model.
A. Materials
-
Sterile D-Glucose-¹³C,d-1 solution in saline
-
Anesthetic
-
Surgical tools for catheter implantation (if applicable)
-
Tools for blood and tissue collection
-
Liquid nitrogen
B. Experimental Procedure
-
Animal Preparation:
-
Acclimatize animals to the experimental conditions.
-
Fast animals overnight to ensure a baseline metabolic state.
-
-
Tracer Administration:
-
Administer the D-Glucose-¹³C,d-1 tracer via intravenous infusion, intraperitoneal injection, or oral gavage.
-
For infusion studies, a bolus injection may be given to rapidly increase plasma enrichment, followed by a continuous infusion to maintain a steady-state level of isotopic enrichment.
-
-
Sample Collection:
-
Collect blood samples at regular intervals to monitor plasma glucose enrichment.
-
At the end of the experiment, euthanize the animal and rapidly collect tissues of interest.
-
Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.
-
-
Metabolite Extraction from Tissues:
-
Homogenize the frozen tissues in an appropriate extraction solvent (e.g., 80% methanol).
-
Process the tissue homogenates to extract metabolites, similar to the in vitro protocol.
-
Data Presentation: Quantitative Flux Maps
The primary output of a ¹³C-MFA experiment is a quantitative map of metabolic fluxes. These fluxes are typically reported in units of molar flow per unit of cell mass per unit of time (e.g., nmol/10⁶ cells/hr).
Table 1: Fractional ¹³C Enrichment in Glycolytic and TCA Cycle Intermediates
This table presents hypothetical, yet representative, fractional ¹³C enrichment data from a tracer experiment using [1-¹³C]glucose in a cancer cell line. Fractional enrichment is the percentage of a metabolite pool that is labeled with ¹³C.
| Metabolite | Fractional ¹³C Enrichment (%) |
| Glucose-6-phosphate | 95.2 ± 1.5 |
| Fructose-6-phosphate | 94.8 ± 1.8 |
| Dihydroxyacetone phosphate | 93.5 ± 2.1 |
| 3-Phosphoglycerate | 92.1 ± 2.5 |
| Phosphoenolpyruvate | 91.8 ± 2.3 |
| Pyruvate | 85.3 ± 3.1 |
| Lactate | 88.6 ± 2.9 |
| Citrate | 45.7 ± 4.2 |
| α-Ketoglutarate | 35.2 ± 3.8 |
| Succinate | 25.1 ± 3.5 |
| Fumarate | 28.4 ± 3.6 |
| Malate | 30.1 ± 3.9 |
Data are presented as mean ± standard deviation.
Table 2: Relative Metabolic Fluxes in Central Carbon Metabolism
This table shows a hypothetical comparison of relative metabolic fluxes between a wild-type and a mutant cell line, determined by ¹³C-MFA. Fluxes are normalized to the glucose uptake rate.
| Metabolic Flux | Wild-Type (Relative Flux) | Mutant (Relative Flux) |
| Glucose Uptake | 100 | 85 |
| Glycolysis (Glucose -> Pyruvate) | 85 | 70 |
| Pentose Phosphate Pathway | 15 | 30 |
| Pyruvate -> Acetyl-CoA (PDH) | 35 | 25 |
| Pyruvate -> Lactate (LDH) | 50 | 45 |
| TCA Cycle (Citrate Synthase) | 30 | 20 |
| Anaplerosis (Pyruvate -> OAA) | 5 | 10 |
Visualization of Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways investigated with D-Glucose-¹³C,d-1.
Conclusion
The use of D-Glucose-¹³C,d-1 as a stable isotope tracer offers a powerful approach to quantitatively analyze metabolic fluxes and elucidate the intricate network of biochemical pathways. The protocols and guidelines presented in these application notes provide a framework for researchers to design and implement robust stable isotope tracing experiments. Careful experimental execution and rigorous data analysis are paramount to obtaining high-quality, interpretable results that can provide unprecedented insights into cellular metabolism in both health and disease.
References
Application Note: Tracing Glycolysis and TCA Cycle Metabolism using D-Glucose-¹³C,d₁
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic reprogramming is a hallmark of numerous diseases, including cancer, and represents a critical area for therapeutic intervention.[1] Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique to quantitatively trace the fate of atoms through metabolic pathways, providing a dynamic snapshot of cellular metabolism that is unattainable with traditional biochemical assays.[2][3] By supplying cells or organisms with substrates labeled with stable isotopes, such as Carbon-13 (¹³C) and Deuterium (B1214612) (²H or D), researchers can elucidate the intricate network of biochemical reactions.[1][4]
This application note provides detailed protocols for tracing central carbon metabolism using D-Glucose labeled with both ¹³C and Deuterium (D-Glucose-¹³C,d₁). This dual-labeled tracer offers a sophisticated approach to simultaneously investigate distinct metabolic pathways, such as glycolysis and the Tricarboxylic Acid (TCA) cycle.[5] The methods described herein cover the entire workflow, from cell culture and isotope labeling to sample preparation, mass spectrometry analysis, and data interpretation, enabling researchers to gain critical insights into metabolic fluxes for applications in basic research and drug development.[3]
Principle of the Method
When cells are cultured in a medium where standard glucose is replaced by D-Glucose-¹³C,d₁, the labeled carbon and deuterium atoms are incorporated into downstream metabolites. For example, using [1-¹³C, 1-d₁]-D-Glucose allows for the precise tracking of the first carbon and its associated hydrogen through glycolysis. The ¹³C atom increases the mass of downstream metabolites by one Dalton for each incorporated label, while the deuterium adds an additional mass shift.
High-resolution mass spectrometry (MS) can distinguish between these mass-shifted isotopologues and their unlabeled counterparts.[6] By measuring the relative abundance of each isotopologue for a given metabolite (its Mass Isotopologue Distribution, or MID), it is possible to determine the fractional contribution of glucose to that metabolite's carbon backbone. This data allows for the calculation of metabolic fluxes, providing quantitative rates of pathway activity.[7][8]
Experimental Workflow
The overall experimental workflow for an in vitro stable isotope tracing experiment is depicted below. It involves culturing cells, introducing the labeled substrate, arresting metabolism at a specific time point, extracting metabolites, and analyzing the extracts using mass spectrometry.[4]
Caption: General workflow for in vitro metabolic tracing experiments.
Detailed Experimental Protocols
These protocols are designed for adherent mammalian cells cultured in 6-well plates but can be adapted for other formats or suspension cells.
Protocol 1: Cell Culture and Isotope Labeling
This protocol outlines the steps for preparing and labeling cells to achieve an isotopic steady state.[2][9]
Materials:
-
D-Glucose-¹³C,d₁
-
Glucose-free cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase (e.g., 80-90% confluency) at the time of harvest. Allow cells to adhere and grow overnight.[9]
-
Tracer Medium Preparation: Prepare the labeling medium by supplementing glucose-free medium with D-Glucose-¹³C,d₁ to the desired physiological concentration (e.g., 10-25 mM). Add dFBS to the required final concentration (e.g., 10%).
-
Initiation of Labeling:
-
Aspirate the standard growth medium from the wells.
-
Gently wash the cell monolayer once with pre-warmed sterile PBS to remove residual unlabeled glucose.[9]
-
Add a sufficient volume (e.g., 2 mL for a 6-well plate) of the prepared tracer medium to each well.
-
-
Incubation: Return the plates to the incubator for a predetermined duration. The time required to reach an isotopic steady state depends on the cell type and the pathways of interest. For central carbon metabolism, this is often between 6 to 24 hours. It is crucial to perform a time-course experiment to confirm that isotopic steady state has been reached.[8]
Protocol 2: Metabolic Quenching and Extraction
This critical step instantly halts all enzymatic reactions, preserving a snapshot of the cellular metabolic state.[2]
Materials:
-
Ice-cold 80% Methanol (B129727) (LC-MS grade)
-
Dry ice
-
Cell scraper
Procedure:
-
Preparation: Place the 6-well plates on a bed of dry ice. Prepare a pre-chilled solution of 80% methanol.
-
Quenching:
-
Quickly aspirate the labeling medium from each well.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism and lyse the cells.[9]
-
-
Metabolite Extraction:
-
Incubate the plates on dry ice for 15 minutes to ensure complete protein precipitation.[9]
-
Using a cell scraper, scrape the frozen cell lysate into the methanol solution.
-
Transfer the entire lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Clarification: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[9]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube without disturbing the pellet.
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for analyzing polar metabolites using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a high-resolution mass spectrometer.[7][10]
Materials:
-
Vacuum concentrator or nitrogen evaporator
-
LC-MS grade water and acetonitrile (B52724)
-
High-resolution mass spectrometer (e.g., Q-Exactive or QTOF)
Procedure:
-
Sample Drying: Dry the metabolite extracts completely using a vacuum concentrator or under a gentle stream of nitrogen. Dried samples can be stored at -80°C until analysis.[11]
-
Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent for HILIC, such as a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
LC Separation:
-
Inject the sample onto a HILIC column.
-
Perform a gradient elution, typically starting from a high percentage of organic solvent (e.g., 95% acetonitrile) and decreasing to a lower percentage to elute polar compounds.
-
-
Mass Spectrometry:
-
Acquire data in full scan mode with a mass resolution of >60,000 to accurately resolve different isotopologues.[7]
-
Operate the mass spectrometer in negative ionization mode, which is generally better for detecting phosphorylated intermediates of glycolysis and TCA cycle acids.
-
Use a targeted Selected Ion Monitoring (SIM) or parallel reaction monitoring (PRM) method for higher sensitivity and specificity if desired.
-
Data Presentation and Interpretation
Data analysis involves identifying metabolites and their isotopologues to determine the fractional contribution from the labeled glucose.[12] The results are typically presented as Mass Isotopologue Distributions (MIDs).
Quantitative Data Summary
The following table shows example data from a [U-¹³C₆]-glucose tracing experiment in cancer cells under control and drug-treated conditions. The fractional contribution (FC) represents the percentage of the metabolite pool that is derived from glucose.
| Metabolite | Isotopologue | Molar Fraction (%) - Control | Molar Fraction (%) - Drug-Treated |
| Glycolysis | |||
| Glucose-6-Phosphate | M+6 | 98.5 ± 0.5 | 98.2 ± 0.6 |
| Fructose-1,6-BP | M+6 | 98.1 ± 0.7 | 97.9 ± 0.5 |
| 3-Phosphoglycerate | M+3 | 97.9 ± 0.6 | 85.1 ± 1.2 |
| Pyruvate (B1213749) | M+3 | 96.5 ± 0.9 | 75.3 ± 2.1 |
| Lactate | M+3 | 96.8 ± 1.0 | 78.0 ± 1.8 |
| TCA Cycle | |||
| Citrate | M+2 | 85.3 ± 2.5 | 45.6 ± 3.3 |
| α-Ketoglutarate | M+2 | 80.1 ± 2.8 | 40.2 ± 3.9 |
| Malate | M+2 | 78.9 ± 3.1 | 38.7 ± 4.0 |
Data are represented as mean ± standard deviation (n=3). M+n denotes the isotopologue with 'n' ¹³C atoms incorporated from glucose.
Visualization of Metabolic Pathways
Diagrams illustrating the flow of labeled atoms are essential for interpreting tracer data. The following diagrams show the path of a ¹³C label from [1-¹³C]-Glucose through glycolysis and the TCA cycle.
Caption: Tracing [1-¹³C]-Glucose through Glycolysis.
Caption: Tracing carbons from glucose-derived pyruvate into the TCA cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. ckisotopes.com [ckisotopes.com]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of stable isotope assisted metabolomics data acquired by high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
troubleshooting low ¹³C enrichment in D-Glucose-13C,d-1 experiments
Welcome to the technical support center for troubleshooting stable isotope labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low ¹³C enrichment, encountered when using D-Glucose-¹³C,d-1 and other labeled glucose tracers.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using a dually labeled D-Glucose-¹³C,d-1 tracer? A1: D-Glucose-¹³C,d-1 is a stable isotope-labeled glucose molecule that contains both Carbon-13 (¹³C) and deuterium (B1214612) (d) atoms. This dual labeling allows for more detailed tracing of glucose metabolism. The specific positions of the ¹³C and deuterium labels can provide granular information about the activity of specific enzymes and pathways, which is particularly useful in metabolic flux analysis (MFA).[1]
Q2: How long should I incubate my cells with the ¹³C-glucose tracer? A2: The incubation time required to achieve sufficient and stable labeling (isotopic steady state) depends on the metabolic pathway of interest.[2] Intermediates in rapid pathways like glycolysis can reach a steady state within minutes.[2][3][4] In contrast, intermediates of the TCA cycle and downstream macromolecules like nucleotides may take several hours to become fully labeled.[2][3][4] It is highly recommended to perform a time-course experiment to determine the optimal labeling duration for your specific cell line and pathways of interest.
Q3: Why am I seeing no detectable ¹³C enrichment in my downstream metabolites? A3: A complete lack of enrichment points to a critical experimental failure. The most common reasons include:
-
Incorrect Isomer: You may be using L-Glucose-¹³C instead of D-Glucose-¹³C. Most mammalian cells cannot metabolize L-glucose, which is the mirror image of the naturally occurring D-glucose.[5] L-Glucose-¹³C is best used as a negative control.[5][6]
-
Cell Viability: The cells may have been compromised or dead, leading to a halt in metabolic activity.
-
Instrument Failure: There could be an issue with the mass spectrometer, preventing the detection of labeled compounds.
-
Incorrect Medium: The labeling medium may have contained high levels of unlabeled D-glucose, which competed with the tracer.
Q4: My ¹³C enrichment values seem very low. What are some potential causes? A4: Low enrichment is a common issue with several potential causes. These can range from experimental design flaws, such as suboptimal tracer concentration or insufficient incubation time, to technical issues like incomplete removal of previous culture medium or problems with metabolite extraction.[1][7] Other factors include the inherent metabolic rate of the cell line and the presence of alternative carbon sources in the medium.
Troubleshooting Guide for Low ¹³C Enrichment
This section provides a systematic approach to identifying and resolving common issues leading to low isotopic enrichment.
Problem Area 1: Experimental Design and Cell Culture
Question: My observed ¹³C enrichment is lower than expected in both glycolytic and TCA cycle intermediates. Where should I start troubleshooting?
Answer: Start by reviewing your fundamental experimental setup. Several factors during the cell culture and labeling phase can lead to universally low enrichment.
Troubleshooting Steps:
-
Verify Tracer Identity and Purity: Confirm that you are using D-Glucose-¹³C,d-1 . Check the supplier's certificate of analysis to ensure its isotopic purity and rule out contamination with unlabeled D-glucose.[5]
-
Optimize Tracer Concentration: The tracer concentration should be sufficient to outcompete any unlabeled glucose. A common starting point is to replace the normal glucose in the medium (typically 5 mM to 25 mM) with the labeled tracer at a similar concentration.[1]
-
Ensure Complete Removal of Unlabeled Glucose: Before adding the labeling medium, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove all traces of the previous unlabeled medium.[1][5] Any residual unlabeled glucose will dilute the tracer and reduce enrichment.[8]
-
Assess Cell Health and Density: Ensure cells are in the exponential growth phase and not overly confluent, as cell density can affect metabolic rates.[1] Perform a cell viability test to confirm that the cells are healthy throughout the experiment.[1]
-
Consider Alternative Carbon Sources: Remember that cells can use other substrates from the medium, such as glutamine, which can contribute to the carbon pools of central metabolism and thus dilute the ¹³C label from glucose.[9] Using dialyzed fetal bovine serum can help reduce confounds from unlabeled metabolites in the serum.[4]
-
Extend Labeling Time: If you are particularly interested in the TCA cycle, your incubation time may be too short. Extend the labeling period to allow sufficient time for the ¹³C label to incorporate into downstream metabolites and reach an isotopic steady state.[3][9]
Problem Area 2: Sample Preparation and Processing
Question: I have optimized my experimental design, but the enrichment is still low or inconsistent across replicates. Could the issue be in my sample preparation?
Answer: Yes, sample preparation is a critical stage where significant variability and loss of enrichment can occur. Inconsistent execution can easily lead to unreliable results.
Troubleshooting Steps:
-
Rapid and Effective Quenching: Metabolism must be halted instantly to prevent further enzymatic activity from altering metabolite concentrations and labeling patterns. Immediately wash the cells with ice-cold PBS and then add a pre-chilled extraction solvent (e.g., 80% methanol) to quench metabolism.[1][5]
-
Consistent Metabolite Extraction: Use a standardized and validated extraction protocol for all samples. Ensure the volume of extraction solvent is sufficient and consistent. Incomplete extraction can introduce bias.
-
Avoid Sample Degradation: The stability of D-glucose and its labeled counterparts is influenced by temperature and pH.[10] Store extracted samples at -80°C until analysis to prevent degradation.[11]
-
Beware of Contamination: Be cautious of potential contamination from unlabeled biomass or other carbon sources during sample handling.[9] Acidification steps, sometimes used to remove inorganic carbon, can lead to the loss of certain labeled compounds.[12]
Problem Area 3: Analytical and Data Processing
Question: My raw data from the mass spectrometer shows low signal for labeled ions. How can I troubleshoot the analytical method and data processing?
Answer: Issues with the analytical instrumentation or subsequent data processing can erroneously lead to the conclusion of low enrichment.
Troubleshooting Steps:
-
Verify Instrument Performance: Calibrate and validate the performance of your mass spectrometer to ensure it has the required mass accuracy and sensitivity to detect isotopologues.[9]
-
Optimize Chromatography: Co-eluting compounds can interfere with the measurement of your target metabolites, leading to inaccurate peak integration.[9] Optimize your LC method to achieve good separation of key metabolites.
-
Perform Blank Runs: Analyze a "no-cell" control (media with the tracer but without cells) and a "no-tracer" control (cells with unlabeled glucose) to check for background signals, contamination, and analytical artifacts.[5]
-
Ensure Correct Natural Abundance Correction: The natural abundance of ¹³C (approximately 1.1%) must be mathematically corrected to accurately determine the true enrichment from the tracer.[9][13][14] An incorrect molecular formula for the analyte or derivatizing agent will lead to errors in this correction and an over- or underestimation of enrichment.[15]
Quantitative Data Summary
The expected isotopic enrichment varies significantly based on the cell line, experimental conditions, and the specific metabolic pathway. The following tables provide reference values to help guide your expectations.
Table 1: Hypothetical ¹³C Enrichment in a Mammalian Cell Line This table presents expected enrichment percentages after incubation with [U-¹³C₆]-D-Glucose until isotopic steady state is reached.
| Metabolite | Metabolic Pathway | Expected % ¹³C Enrichment (from D-Glucose) |
| Glucose-6-Phosphate | Glycolysis | > 95% |
| Fructose-6-Phosphate | Glycolysis | > 95% |
| Pyruvate | Glycolysis | > 80% |
| Lactate | Fermentation | > 80% |
| Citrate | TCA Cycle | > 50% |
| Glutamate | TCA Cycle | > 40% |
| (Data is hypothetical but based on expected outcomes described in literature[5]) |
Table 2: Common ¹³C-Glucose Tracers and Their Primary Applications The choice of tracer significantly impacts the precision of flux estimates for different pathways.[2][9]
| Tracer | Primary Application |
| [U-¹³C₆]glucose | General labeling of central carbon metabolism; provides good resolution for the TCA cycle.[2] |
| [1,2-¹³C₂]glucose | Often recommended for improving the accuracy of flux estimation in glycolysis and the Pentose Phosphate Pathway (PPP).[2][9][16] |
| [1-¹³C]glucose | Determining fluxes in the upper part of central carbon metabolism, particularly the PPP.[9] |
| Mixtures (e.g., 80% [1-¹³C]glucose + 20% [U-¹³C]glucose) | A cost-effective strategy used to gain comprehensive flux data.[16] |
Experimental Protocols
The following are generalized protocols. They should be optimized for your specific biological system and experimental goals.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Seed cells at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow overnight.[5]
-
Starvation (Optional): To clear any unlabeled intracellular glucose pools, you can gently wash the cells with PBS and then incubate them in a glucose-free medium for 1-2 hours.[5]
-
Tracer Incubation:
-
Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of D-Glucose-¹³C,d-1 (e.g., 10 mM) and other necessary components like dialyzed fetal bovine serum.[4]
-
Aspirate the standard or starvation medium, wash the cells once with PBS, and add the pre-warmed labeling medium.
-
Incubate the cells for the desired duration based on your time-course experiments or the pathway of interest (e.g., 30 minutes for glycolysis, several hours for the TCA cycle).[5]
-
Protocol 2: Metabolite Quenching and Extraction
-
Medium Removal: Aspirate the labeling medium from the plate as quickly as possible.
-
Cell Washing: Immediately wash the cells with a sufficient volume of ice-cold PBS to remove any extracellular tracer.[5]
-
Metabolism Quenching: Add a sufficient volume of pre-chilled (-80°C) 80% methanol (B129727) to each well to instantly quench metabolism and extract polar metabolites.[1][5][11]
-
Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1][11]
-
Pellet Debris: Centrifuge the tubes at high speed (e.g., >15,000 x g) at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Collect the supernatant, which contains the metabolites, into a new tube.[1]
-
Drying: Dry the metabolite extracts using a vacuum concentrator. Store the dried pellets at -80°C until analysis.[11]
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low isotopic enrichment.
Experimental Workflow for a Metabolic Tracer Study
Caption: General workflow for a metabolic tracer study.
Central Carbon Metabolism Pathways
Caption: Flow of ¹³C atoms from glucose through central metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Diverse Roads Taken by 13C-Glucose-Derived Metabolites in Breast Cancer Cells Exposed to Limiting Glucose and Glutamine Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Using 13C enriched acetate in isotope labelling incubation experiments: a note of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing D-Glucose-¹³C,d₁ Concentration for Cell Labeling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during cell labeling experiments with D-Glucose-¹³C,d₁.
Frequently Asked Questions (FAQs)
Q1: What is D-Glucose-¹³C,d₁ and what are its primary applications in cell labeling?
A1: D-Glucose-¹³C,d₁ is a stable isotope-labeled form of glucose where one carbon atom is replaced with the heavy isotope Carbon-13 (¹³C) and one hydrogen atom is replaced with deuterium (B1214612) (d). This dual labeling allows for the tracing of glucose metabolism through various biochemical pathways within the cell. Its primary applications include metabolic flux analysis (MFA) to quantify the rates of metabolic reactions and tracing the contribution of glucose to the biosynthesis of other molecules. The specific positions of the ¹³C and deuterium labels can provide detailed information about the activity of specific enzymes and pathways.[1]
Q2: What is the recommended starting concentration of D-Glucose-¹³C,d₁ for cell labeling experiments?
A2: The optimal concentration of D-Glucose-¹³C,d₁ can vary significantly depending on the cell type, its metabolic rate, and the specific research question. A common starting point for in vitro cell culture experiments is to replace the normal glucose in the medium with D-Glucose-¹³C,d₁ at a similar concentration, typically ranging from 5 mM to 25 mM.[1] It is crucial to consult literature for similar cell lines or experimental systems to determine a more precise starting concentration. Pilot experiments are highly recommended to determine the optimal concentration for your specific model.
Q3: How long should I incubate my cells with D-Glucose-¹³C,d₁?
A3: The incubation time required to achieve sufficient labeling depends on the metabolic pathway of interest. Glycolytic intermediates can reach isotopic steady state within minutes, while intermediates of the TCA cycle may take several hours.[1] For studies investigating the synthesis of macromolecules like lipids or proteins, longer incubation times (24-72 hours) may be necessary.[2] Time-course experiments are recommended to determine the optimal labeling duration for your specific experimental goals.
Q4: What are the most common sources of contamination in stable isotope labeling studies?
A4: Common sources of contamination include keratin (B1170402) from dust, hair, and skin, as well as unlabeled amino acids from serum in the culture medium.[3] To minimize contamination, it is recommended to work in a laminar flow hood, use sterile reagents and consumables, and use dialyzed fetal bovine serum (dFBS) to reduce the concentration of unlabeled glucose and other small molecules.
Q5: How can I check the incorporation efficiency of the stable isotope label?
A5: To ensure accurate quantification, it is crucial to verify the incorporation efficiency of the heavy isotope. This can be done by running a small-scale pilot experiment where a fraction of the labeled cells are harvested, lysed, and the metabolites are extracted. The resulting extracts are then analyzed by mass spectrometry or NMR to determine the percentage of ¹³C enrichment in key metabolites. An incorporation rate of over 97% is generally recommended for accurate quantitative analysis.
Troubleshooting Guides
Issue 1: Low Isotopic Enrichment in Downstream Metabolites
| Possible Cause | Troubleshooting & Optimization |
| Insufficient Incubation Time | Increase the incubation time to allow for the label to incorporate into downstream metabolic pathways. Perform a time-course experiment to determine the optimal labeling duration. |
| High Endogenous Pools of Unlabeled Metabolites | Ensure complete removal of the previous culture medium by washing the cells thoroughly with phosphate-buffered saline (PBS) before adding the labeling medium. |
| Slow Metabolic Rate of the Cell Line | Increase the incubation time or consider using a cell line with a higher metabolic rate if appropriate for the experimental question. |
| Incorrect Tracer Concentration | Optimize the concentration of D-Glucose-¹³C,d₁ through a dose-response experiment. Ensure the concentration is not limiting or toxic to the cells. |
Issue 2: Cell Viability is Compromised During the Experiment
| Possible Cause | Troubleshooting & Optimization |
| Nutrient Depletion in the Labeling Medium | Ensure the labeling medium contains all essential amino acids and other necessary nutrients. Monitor cell health throughout the experiment. |
| Toxicity of the Tracer at High Concentrations | Although rare for glucose, some cell lines may be sensitive to very high concentrations. Perform a toxicity assay to determine the optimal, non-toxic concentration range for your specific cells. |
| Osmotic Stress | Ensure the osmolarity of the labeling medium is comparable to that of the standard culture medium. High glucose concentrations can alter the osmolarity and affect cell viability. |
Experimental Protocols
Protocol 1: Optimizing D-Glucose-¹³C,d₁ Concentration for Metabolic Flux Analysis
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth throughout the experiment, avoiding both sparse and overly confluent cultures.
-
Medium Preparation: Prepare glucose-free culture medium supplemented with dialyzed FBS and all other necessary components (e.g., amino acids, glutamine). Prepare a range of D-Glucose-¹³C,d₁ concentrations (e.g., 1, 5, 10, 25 mM).
-
Labeling: Aspirate the standard culture medium, wash the cells twice with sterile PBS, and then add the pre-warmed D-Glucose-¹³C,d₁ containing medium to the cells. Incubate for a predetermined duration (e.g., 8 hours) in a standard cell culture incubator.
-
Metabolite Extraction: Aspirate the labeling medium. Quickly wash the cells with ice-cold PBS. Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate. Scrape the cells and collect the cell lysate in a microcentrifuge tube. Centrifuge at high speed to pellet cell debris.
-
Analysis: Analyze the supernatant containing the metabolites by LC-MS/MS or GC-MS to determine the isotopic enrichment in key metabolites of interest.
-
Data Analysis: Correct the measured isotopologue distributions for the natural abundance of ¹³C. Calculate the fractional enrichment for each metabolite. Determine the optimal D-Glucose-¹³C,d₁ concentration that provides sufficient labeling without adversely affecting cell health.
Quantitative Data Summary
Table 1: Recommended Starting Concentrations and Incubation Times for D-Glucose-¹³C,d₁ Labeling
| Cell Type | Recommended Starting Glucose Concentration | Typical Incubation Time for Glycolysis | Typical Incubation Time for TCA Cycle | Reference |
| Proliferating Cancer Cells | 10 - 25 mM | Minutes to 1 hour | 4 - 24 hours | |
| Primary Neurons | 5 - 10 mM | 1 - 4 hours | 8 - 48 hours | |
| Adherent Mammalian Cells (e.g., CHO, HEK293) | 5 - 25 mM | 30 minutes - 2 hours | 6 - 24 hours |
Visualizations
Caption: Workflow for optimizing D-Glucose-¹³C,d₁ concentration.
Caption: Simplified metabolic fate of D-Glucose-¹³C,d₁.
References
Technical Support Center: Metabolic Tracer Experiments with Labeled Glucose
Welcome to the technical support center for researchers, scientists, and drug development professionals conducting metabolic tracer experiments with labeled glucose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and specific issues you may encounter during your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: Inaccurate Metabolic Flux Calculations
Question: My calculated metabolic fluxes seem incorrect or are not reproducible. What are the common causes for these inaccuracies?
Answer: Inaccurate flux calculations can stem from several factors, primarily related to experimental design and data analysis. Two critical aspects to consider are the assumption of an isotopic steady state and the correct application of natural abundance correction.
A primary pitfall is the failure to achieve or confirm an isotopic steady state. Metabolic flux analysis (MFA) often assumes that the system is at a metabolic and isotopic steady state.[1][2] This means that intracellular metabolite concentrations and labeling patterns are constant over time.[2] The time required to reach this state varies depending on the metabolic pathway and the specific metabolites being analyzed. For instance, glycolytic intermediates may reach a steady state within minutes, while TCA cycle intermediates can take hours.[2][3][4]
Another significant source of error is the improper correction for the natural abundance of stable isotopes.[5][6] All naturally occurring compounds contain a small percentage of heavy isotopes (e.g., approximately 1.1% for carbon-13).[5] This natural abundance must be computationally removed from the mass spectrometry data to accurately determine the enrichment from the labeled tracer.[5][7] Failure to do so can lead to an overestimation of isotopic enrichment and, consequently, incorrect flux calculations.[5] Several software tools, such as AccuCor2 and IsoCor, are available to perform this correction.[8][9]
Key Recommendations:
-
Verify Isotopic Steady State: Perform time-course experiments to determine the time required for your metabolites of interest to reach a constant level of isotopic enrichment.[2][3]
-
Accurate Natural Abundance Correction: Always correct your mass spectrometry data for natural isotope abundance using appropriate software.[5][10]
-
Tracer Purity: Account for the isotopic purity of your tracer, as commercially available tracers are not 100% pure. This information should be incorporated into your natural abundance correction calculations.[10]
Below is a diagram illustrating the workflow for correcting mass isotopomer distributions.
Issue 2: Unexpectedly Low or No Isotopic Enrichment
Question: I am not observing the expected level of isotopic enrichment in my downstream metabolites after administering a labeled glucose tracer. What could be the problem?
Answer: Several factors can lead to lower-than-expected or absent isotopic enrichment. These can be broadly categorized as issues with the experimental setup, the choice of tracer, or the biological system itself.
A common experimental error is the presence of unlabeled glucose in the cell culture medium. Standard fetal bovine serum (FBS) contains significant amounts of glucose and other small molecules that will compete with your labeled tracer and dilute the isotopic enrichment.[11] It is crucial to use dialyzed fetal bovine serum (dFBS) to minimize the concentration of these unlabeled metabolites.[11][12]
The choice of labeled glucose can also be a factor. For example, if you are using a deuterated glucose tracer (e.g., [6,6-²H₂]-glucose), you should be aware of the kinetic isotope effect (KIE). The heavier mass of deuterium (B1214612) can lead to slower enzymatic reaction rates compared to hydrogen, causing the cells to preferentially consume any available unlabeled glucose.[12] Additionally, deuterium labels can be lost during certain metabolic reactions.[12]
Finally, consider the specific metabolic pathways active in your cells. If the primary glucose-utilizing pathways are not highly active, or if the cells are primarily using other substrates (like glutamine), the incorporation of the glucose tracer into downstream metabolites will be low.
Troubleshooting Steps:
-
Verify Media Composition: Ensure you are using a glucose-free base medium and have supplemented it with your labeled glucose tracer. Confirm the use of dialyzed FBS.[11]
-
Run a Positive Control: Conduct a parallel experiment with a cell line known to have high glycolytic activity to confirm that your experimental setup and analytical methods are working correctly.[13]
-
Assess Tracer Stability and Purity: Confirm the identity and enrichment of your tracer stock.[13]
-
Consider Alternative Tracers: For certain pathways, 13C-labeled glucose tracers may be more suitable than deuterated ones to avoid issues with deuterium loss and significant kinetic isotope effects.[12]
-
Analyze Extracellular Fluxes: Measure the uptake of labeled glucose and the secretion of metabolites like lactate (B86563) to confirm that the cells are actively metabolizing the tracer.[4]
The following table summarizes expected labeling patterns for different glucose tracers in key metabolic pathways.
| Tracer | Pathway | Key Labeled Metabolites | Expected Mass Shift |
| [U-13C6]-Glucose | Glycolysis | Lactate, Pyruvate | M+3 |
| TCA Cycle | Citrate, Glutamate | M+2 | |
| Pentose (B10789219) Phosphate (B84403) Pathway | Ribose-5-phosphate | M+5 | |
| [1,2-13C2]-Glucose | Glycolysis | Lactate, Pyruvate | M+2 |
| Pentose Phosphate Pathway | Lactate, Pyruvate | M+1 |
This table provides a simplified overview. The actual mass isotopomer distributions will be more complex.[4][14]
Issue 3: Mass Spectrometry Signal is Unstable or Noisy
Question: I'm experiencing issues with my mass spectrometer, such as an unstable signal or high background noise. How can I troubleshoot this?
Answer: Mass spectrometry (MS) is a sensitive technique, and various factors can affect its performance. A systematic approach to troubleshooting is often necessary.
First, ensure the instrument is properly tuned and calibrated. Regular calibration with known standards is essential for accurate mass determination.[15] An unstable ionization spray is a common cause of signal instability. Visually inspect the spray if your instrument allows, and check for any clogs in the system.[16]
High background noise can originate from several sources, including contaminated solvents, gas leaks, or carryover from previous samples.[17] Always use high-purity, LC-MS grade solvents.[16] To check for leaks, you can use a manual tune to look for characteristic ions of air (m/z 18, 28, 32).[17] Sample carryover can be minimized by running blank injections between your samples.[16]
If you have recently performed maintenance, such as cleaning the ion source or changing the column, ensure that everything has been reassembled correctly and that the system has had adequate time to stabilize.
Troubleshooting Flowchart:
Frequently Asked Questions (FAQs)
Q1: Which 13C-labeled glucose tracer is best for my experiment?
A1: The optimal 13C-labeled glucose tracer depends on the specific metabolic pathways you are investigating.[3]
-
[U-13C6]-Glucose: This is a good general-purpose tracer for studying central carbon metabolism, as all carbons are labeled. It is effective for tracing into glycolysis, the TCA cycle, and the pentose phosphate pathway.[14]
-
[1,2-13C2]-Glucose: This tracer is particularly useful for distinguishing between glycolysis and the pentose phosphate pathway (PPP). Glycolysis will produce M+2 lactate, while the PPP will generate M+1 lactate.[4]
-
Position-Specific Tracers (e.g., [1-13C]-Glucose, [6-13C]-Glucose): These are used to answer very specific questions about carbon transitions in metabolic pathways.
The choice of tracer is a critical experimental design parameter that significantly influences the precision and accuracy of flux estimations.[3]
Q2: How long should I incubate my cells with the labeled glucose?
A2: The incubation time should be sufficient to achieve an isotopic steady state for the metabolites of interest.[3] This can range from minutes for glycolysis to several hours for the TCA cycle and even longer for pathways like nucleotide synthesis.[2][4] It is highly recommended to perform a time-course experiment to empirically determine the optimal labeling duration for your specific experimental system.[2]
Q3: What is the difference between metabolic steady state and isotopic steady state?
A3:
-
Metabolic Steady State: This refers to a condition where the concentrations of intracellular metabolites and the rates of metabolic fluxes are constant over time.[2]
-
Isotopic Steady State: This is achieved when the isotopic enrichment of intracellular metabolites becomes constant.[2][4]
For many metabolic flux analysis studies, it is assumed that the system is in both metabolic and isotopic steady state.[1]
Q4: Do I need to run a parallel experiment with unlabeled glucose?
A4: Yes, it is highly recommended. An unlabeled control serves several important purposes:
-
It provides a baseline for the natural abundance of isotopes in your metabolites.[13]
-
It allows you to confirm that the observed mass shifts are indeed from the incorporation of the tracer.
-
It serves as a biological control to ensure that the labeling process itself is not altering cellular metabolism.
Q5: My experiment uses L-Glucose-13C and I don't see any labeling. Is something wrong?
A5: It is highly probable that your experimental results are correct. L-glucose is the mirror image of the naturally occurring D-glucose and is generally not metabolized by mammalian cells.[13] The enzymes that initiate glycolysis, such as hexokinase, are stereospecific and cannot phosphorylate L-glucose.[13] Therefore, L-Glucose-13C is best used as a negative control to account for non-specific labeling or analytical artifacts.[13] If you see no enrichment, it confirms that your system is behaving as expected.[13] Any low-level labeling observed is likely due to contamination of the L-glucose tracer with a small amount of D-glucose or analytical artifacts.[13]
Experimental Protocols
Protocol 1: General Workflow for Stable Isotope Tracing in Cell Culture
This protocol outlines the key steps for a typical stable isotope tracing experiment with labeled glucose in adherent cells.
Materials:
-
Glucose-free cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)[11]
-
Labeled glucose tracer (e.g., [U-13C6]-Glucose)
-
Unlabeled glucose
-
Sterile, cell culture grade water
-
Phosphate-buffered saline (PBS), ice-cold
-
Cold 80% methanol (B129727) (-80°C)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and grow them to the desired confluency (typically 70-80%).[12]
-
Prepare Labeling Media:
-
Prepare two types of media: one with the desired concentration of unlabeled glucose and another with the same concentration of labeled glucose. Both should be prepared in glucose-free base medium and supplemented with dFBS.[11]
-
-
Tracer Incubation:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with PBS.
-
Add the pre-warmed labeling medium (or unlabeled control medium) to the respective wells.
-
Incubate for the predetermined time required to reach isotopic steady state.[3]
-
-
Metabolite Extraction:
-
To quench metabolism, place the culture plates on dry ice.
-
Quickly aspirate the medium.
-
Wash the cells rapidly with ice-cold PBS to remove extracellular tracer.[13]
-
Immediately add a sufficient volume of cold 80% methanol to each well.[12][13]
-
Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.[13]
-
-
Sample Preparation for Analysis:
The general workflow is visualized below.
References
- 1. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gmi-inc.com [gmi-inc.com]
- 16. cgspace.cgiar.org [cgspace.cgiar.org]
- 17. agilent.com [agilent.com]
- 18. benchchem.com [benchchem.com]
correcting for natural isotope abundance in D-Glucose-13C,d-1 data
Technical Support Center: D-Glucose-¹³C,d-1 Isotopic Labeling
Welcome to the technical support center for correcting natural isotope abundance in D-Glucose-¹³C,d-1 data. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to mass spectrometry data analysis in stable isotope tracer experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind correcting for natural isotope abundance?
A1: All naturally occurring elements exist as a mixture of stable isotopes. For example, carbon is predominantly ¹²C, but about 1.1% is the heavier isotope ¹³C.[1] When conducting a labeling experiment with a ¹³C-enriched tracer like D-Glucose-¹³C,d-1, the mass spectrometer detects both the experimentally introduced ¹³C and the naturally present ¹³C. Natural abundance correction is a mathematical process to distinguish between these two sources and accurately determine the true isotopic enrichment from the tracer.[2] This correction is crucial for the accurate quantification of metabolic fluxes.[2][3]
Q2: Why is correcting for natural abundance particularly important for D-Glucose-¹³C,d-1 data?
A2: D-Glucose-¹³C,d-1 is a dual-isotope tracer. The presence of both carbon-13 and deuterium (B1214612) complicates the mass isotopologue distribution (MID) pattern. The correction must account for the natural abundance of isotopes of all elements in the molecule (C, H, O).[4][5] Failure to perform this correction accurately can lead to significant errors in interpreting the labeling patterns and calculating metabolic fluxes.[6]
Q3: What software tools are available for natural abundance correction?
A3: Several software tools are available to perform natural abundance correction. The choice of tool may depend on the complexity of your data (e.g., single vs. dual tracer, MS vs. MS/MS data) and your preferred programming environment. Some commonly used tools include:
| Software | Key Features | Supported Platforms |
| IsoCor | Corrects for tracer purity and natural abundance of all elements. Supports both low and high-resolution MS data.[5][7][8] | Python (with GUI and command-line interface) |
| AccuCor2 | Specifically designed for dual-isotope tracer experiments (e.g., ¹³C-¹⁵N or ¹³C-²H) and performs resolution-dependent correction.[4] | R |
| ICT (Isotope Correction Toolbox) | Can handle data from tandem mass spectrometry (MS/MS) experiments.[9][10] | Perl |
| Corna | A Python package that combines workflows for various experimental conditions, including dual-tracer experiments.[8] | Python |
Q4: What is a Mass Isotopologue Distribution (MID)?
A4: A mass isotopologue distribution (MID) represents the relative abundance of all the isotopic variants of a given metabolite.[11] For a molecule like glucose with 6 carbon atoms, there can be isotopologues with zero (M+0), one (M+1), two (M+2), and so on, up to six (M+6) ¹³C atoms. The MID is a vector of the fractional abundances of each of these isotopologues.[11] Correcting for natural abundance is essential to determine the true MID resulting from the tracer incorporation.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during the analysis of your D-Glucose-¹³C,d-1 data.
Problem 1: My corrected data shows negative enrichment for some isotopologues.
-
Possible Cause: This is a common issue that can arise from errors in the correction algorithm, incorrect input of the tracer's isotopic purity, or issues with the blank subtraction.
-
Troubleshooting Steps:
-
Verify Tracer Purity: Double-check the isotopic purity of your D-Glucose-¹³C,d-1 tracer from the manufacturer's certificate of analysis and ensure this information is correctly entered into the correction software.[5]
-
Check Blank Samples: Analyze unlabeled samples (cells grown in the absence of the tracer) to determine the natural abundance background accurately.[11] Ensure proper subtraction of this background.
-
Review Software Parameters: Confirm that all parameters in the correction software are set correctly, including the elemental composition of the metabolite and any derivatization agents used.[5]
-
Use a Non-Negative Least-Squares Approach: Some correction algorithms, like the one used in AccuCor2, employ non-negative least-squares to solve for the labeling patterns, which can prevent negative results.[4]
-
Problem 2: The sum of my corrected fractional abundances is not equal to 1.
-
Possible Cause: This can be due to normalization errors, the presence of overlapping peaks from co-eluting compounds, or incorrect background subtraction.
-
Troubleshooting Steps:
-
Check for Overlapping Peaks: Examine your raw mass spectrometry data for any evidence of co-eluting species that might interfere with the peaks of your target metabolite.
-
Re-evaluate Integration Parameters: Ensure that the peak integration for each isotopologue is accurate and consistent.
-
Review Normalization Procedure: Verify the normalization method used by your software. The sum of the fractional abundances of all isotopologues for a given metabolite should be normalized to 1.[11]
-
Problem 3: I am seeing a significant M+1 peak in my unlabeled control samples.
-
Possible Cause: This is expected due to the natural abundance of ¹³C. For a molecule with n carbon atoms, the theoretical M+1 abundance due to ¹³C is approximately n * 1.1%.
-
Troubleshooting Steps:
-
Theoretical Calculation: Calculate the theoretical natural abundance pattern for glucose (C₆H₁₂O₆) and compare it to your experimental data from the unlabeled control. This can serve as a quality control check for your mass spectrometer's accuracy.[11]
-
Software Validation: Use this unlabeled data to validate that your chosen correction software accurately removes the natural abundance contribution.
-
Experimental Protocols
Protocol: Natural Abundance Correction using IsoCor
This protocol provides a general workflow for correcting raw mass spectrometry data for natural abundance using the IsoCor software.
-
Data Input: Prepare your raw data in a format compatible with IsoCor. This typically includes the metabolite name, chemical formula, and the measured intensities or fractions of each isotopologue (M+0, M+1, M+2, etc.).
-
Metabolite and Tracer Information:
-
Define the chemical formula of the metabolite being analyzed (e.g., Glucose, C6H12O6).
-
Specify the isotopic tracer used (e.g., ¹³C).
-
Enter the isotopic purity of the tracer. This information is usually provided by the supplier.
-
-
Correction Parameters:
-
Select the appropriate correction algorithm.
-
Specify the resolution of your mass spectrometer, as this can affect the correction for other naturally abundant isotopes.
-
-
Execution: Run the correction algorithm in IsoCor.
-
Output: The software will generate the corrected mass isotopologue distributions, which represent the true enrichment from the isotopic tracer.[5] It may also provide the mean enrichment.
Visualizations
Caption: A typical workflow for a stable isotope labeling experiment.
Caption: The relationship between raw and corrected isotopic data.
References
- 1. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IsoCor: Isotope Correction for mass spectrometry labeling experiments — IsoCor 2.2.2 documentation [isocor.readthedocs.io]
- 6. Frontiers | Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves [frontiersin.org]
- 7. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 8. biorxiv.org [biorxiv.org]
- 9. isotope correction toolbox - ict [chemnet.univie.ac.at]
- 10. academic.oup.com [academic.oup.com]
- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying D-Glucose-¹³C,d-1 Labeled Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully quantifying D-Glucose-¹³C,d-1 labeled metabolites.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Detectable Isotope Incorporation
Question: After incubating my cells with D-Glucose-¹³C,d-1, I'm seeing very low or no enrichment in my downstream metabolites of interest. What could be the problem?
Answer: This is a common issue that can stem from several factors, ranging from experimental setup to the inherent biology of your system. Here’s a step-by-step troubleshooting guide:
-
Verify Tracer Integrity and Uptake:
-
Tracer Quality: Confirm the isotopic enrichment and purity of your D-Glucose-¹³C,d-1 tracer with the supplier's certificate of analysis.
-
Positive Control: Run a parallel experiment with a well-characterized tracer like [U-¹³C₆]glucose. Significant enrichment in the positive control will confirm that your cells are metabolically active and your analytical methods are sensitive enough.[1]
-
Uptake Confirmation: Measure the intracellular concentration of the labeled glucose to ensure it is being transported into the cells.
-
-
Optimize Labeling Conditions:
-
Labeling Duration: The time required to reach isotopic steady state varies for different metabolic pathways. Glycolytic intermediates may reach steady state within minutes, while TCA cycle intermediates can take several hours.[2] Consider performing a time-course experiment to determine the optimal labeling duration for your metabolites of interest.
-
Media Composition: Ensure your base medium is glucose-free before adding the labeled glucose. The presence of unlabeled glucose will dilute the isotopic enrichment.
-
-
Check Cell Health and Metabolism:
-
Cell Viability: Confirm that your cells are healthy and proliferating. Stressed or senescent cells may have altered metabolic activity.
-
Metabolic State: Be aware that the metabolic state of your cells can influence glucose uptake and metabolism. For example, some cancer cells exhibit high rates of glycolysis (the Warburg effect).[3]
-
Issue 2: Unexpected Labeling Patterns or Mass Isotopologue Distributions (MIDs)
Question: The mass isotopologue distribution (MID) for my metabolite of interest is not what I expected. How can I interpret these results?
Answer: Unexpected MIDs can provide valuable insights into metabolic pathway activity. Here’s how to approach their interpretation:
-
Consider Overlapping Pathways:
-
Pentose Phosphate Pathway (PPP) vs. Glycolysis: Tracers like [1,2-¹³C₂]glucose are designed to distinguish between these pathways. Metabolism through glycolysis will retain both ¹³C labels, while the oxidative PPP will result in the loss of the C1 carbon as ¹³CO₂.[3]
-
Anaplerosis and Cataplerosis: Consider the contribution of other pathways that feed into or draw from the TCA cycle, as this can alter the labeling patterns of TCA cycle intermediates.
-
-
Rule out Analytical Artifacts:
-
Natural Abundance Correction: Ensure that your data analysis workflow accurately corrects for the natural abundance of ¹³C and other isotopes. Inaccurate correction can skew your MIDs.
-
Mass Spectrometry Resolution: High-resolution mass spectrometry is often required to differentiate between isotopologues, especially when using dual-labeled tracers.[4]
-
-
Investigate Isotope Exchange Reactions:
-
Hydrogen-Deuterium (H/D) Exchange: Deuterium (B1214612) atoms, particularly those on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, can be prone to exchange with hydrogen atoms from solvents. This can lead to a loss of the deuterium label and complicate data interpretation. Whenever possible, use tracers with deuterium on stable, non-exchangeable positions.
-
Issue 3: Poor Chromatographic Resolution of Isotopologues
Question: I'm having trouble separating my labeled and unlabeled metabolites using liquid chromatography (LC). What can I do?
Answer: The small mass difference between isotopologues can sometimes lead to slight differences in retention times, a phenomenon known as the isotope effect.
-
Optimize Chromatography: Adjust your LC method to improve the co-elution of the analyte and its labeled counterparts. This may involve using a different column, modifying the mobile phase gradient, or adjusting the flow rate.
-
Consider Alternative Labeling: If co-elution cannot be achieved, consider using a ¹³C-labeled internal standard instead of a deuterium-labeled one, as carbon isotopes are less prone to causing chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a dual-labeled D-Glucose-¹³C,d-1 tracer?
A1: Dual-labeled tracers provide a more comprehensive view of metabolism. The ¹³C label tracks the carbon backbone of glucose through various pathways, while the deuterium label can provide additional information on specific enzymatic reactions and redox metabolism. This allows for a more detailed and accurate quantification of metabolic fluxes.
Q2: How long should I incubate my cells with the labeled glucose?
A2: The ideal incubation time depends on the metabolic pathway you are studying. To ensure accurate flux analysis, it is crucial to reach both a metabolic and isotopic steady state. This can be verified by measuring the isotopic enrichment of key metabolites at multiple time points towards the end of your experiment. If the enrichment does not change between these time points, a steady state has been reached. For many mammalian cell cultures, this can take 18-24 hours or longer.
Q3: What are the key considerations for metabolite extraction?
A3: The most critical step in metabolite extraction is to rapidly quench all enzymatic activity to prevent further metabolism of the labeled compounds. This is typically achieved by placing the culture dish on dry ice and immediately washing the cells with an ice-cold quenching solution, followed by extraction with a cold solvent like 80% methanol (B129727).
Q4: Which analytical technique is better for quantifying labeled metabolites: Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy?
A4: Both techniques have their advantages. MS offers higher sensitivity and is well-suited for detecting a wide range of metabolites. NMR is non-destructive and can provide detailed information about the specific position of the isotopic label within a molecule, which is crucial for resolving fluxes through complex pathways. The choice of technique will depend on your specific research question and the available instrumentation.
Q5: What are some common pitfalls in data analysis?
A5: Common pitfalls include incomplete correction for natural isotope abundance, failure to account for the isotopic purity of the tracer, and not considering the potential for H/D exchange. It is also important to use appropriate statistical methods to determine the goodness-of-fit of your flux model and to calculate confidence intervals for the estimated fluxes.
Quantitative Data Summary
The following tables provide representative data from metabolic flux analysis studies using ¹³C-labeled glucose in the A549 lung cancer cell line. These values, normalized to the glucose uptake rate, can serve as a baseline for comparison.
Table 1: Relative Net Fluxes in Central Carbon Metabolism of A549 Cells
| Metabolic Pathway | Relative Net Flux |
| Glycolysis (Glucose -> Pyruvate) | 1.00 |
| Pentose Phosphate Pathway (Oxidative) | 0.15 |
| TCA Cycle (Isocitrate -> α-Ketoglutarate) | 0.45 |
| Lactate Production | 0.85 |
Table 2: Performance of Different ¹³C-Labeled Glucose Tracers for Flux Estimation
| Tracer | Precision for Glycolysis | Precision for PPP | Precision for TCA Cycle |
| [1,2-¹³C₂]glucose | High | High | Moderate |
| [U-¹³C₆]glucose | Moderate | Moderate | High |
| [1-¹³C₁]glucose | Low | Low | Low |
Note: "High" precision indicates a smaller confidence interval for the estimated flux.
Experimental Protocols
Protocol 1: Cell Culture and Labeling
This protocol is a general guideline for adherent mammalian cells.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free cell culture medium with the desired concentration of D-Glucose-¹³C,d-1 and dialyzed fetal bovine serum (dFBS).
-
Labeling:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the desired duration to achieve isotopic steady state (typically 6-24 hours).
-
Protocol 2: Metabolite Extraction
-
Quenching:
-
Place the 6-well plates on ice or dry ice to rapidly cool the cells.
-
Aspirate the labeling medium.
-
Immediately wash the cells with 2 mL of ice-cold PBS.
-
-
Extraction:
-
Add 1 mL of ice-cold (-80°C) 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Vortex vigorously and incubate at -80°C for at least 20 minutes.
-
Centrifuge at maximum speed for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
Visualizations
Caption: Experimental workflow for metabolic flux analysis.
Caption: mTOR signaling pathway and glucose metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Kinetic Isotope Effects with Deuterated Glucose Tracers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deuterated glucose tracers in metabolic research. Our goal is to help you navigate and mitigate the challenges associated with kinetic isotope effects (KIEs) and deuterium (B1214612) loss to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Kinetic Isotope Effect (KIE) and how does it affect my experiments with deuterated glucose?
The Kinetic Isotope Effect (KIE) is a phenomenon where the substitution of an atom with its heavier isotope, such as replacing hydrogen with deuterium in a glucose molecule, leads to a decrease in the rate of a chemical reaction.[1][2] This occurs because the heavier isotope forms a stronger covalent bond, requiring more energy to break. In metabolic studies, this can result in the preferential consumption of non-deuterated glucose over its deuterated counterpart, leading to an underestimation of true metabolic fluxes if not properly addressed.[1][2]
Q2: How significant is the KIE with deuterated glucose tracers?
The measured KIE for deuterated glucose is generally considered to be relatively small, typically in the range of 4-6%.[1] However, even a small KIE can have a significant impact on the accurate quantification of metabolic fluxes, potentially leading to an underestimation of the true rates. Perdeuteration (replacement of all non-exchangeable protons with deuterium) can slow the metabolism of glucose to lactate (B86563) more significantly.
Q3: What is deuterium loss and how does it differ from the KIE?
Deuterium loss refers to the exchange of deuterium atoms on the glucose molecule with hydrogen atoms from the aqueous environment during metabolic reactions. This is a separate issue from the KIE, which relates to reaction rates. For instance, deuterium at the C1 position of glucose can be lost through the activity of phosphomannose isomerase, and hydrogen atoms are exchanged with water during glycolysis. Over a full turn of the TCA cycle, it's possible for all deuterium labels to be lost. This loss can lead to an underestimation of flux through a particular pathway if not accounted for.
Q4: Which deuterated glucose tracer is best to minimize KIE and deuterium loss?
The choice of tracer is critical. [6,6-²H₂]-glucose is often recommended for tracing studies into lactate and glutamate. The deuterium labels at the C6 position are generally more stable and less likely to be lost during glycolysis compared to other positions, such as C1.
Troubleshooting Guide
Issue 1: Unexpectedly Low Deuterium Enrichment in Downstream Metabolites
-
Possible Cause A: Metabolic Loss of Deuterium. Deuterium atoms, particularly at certain positions on the glucose molecule, can be exchanged with hydrogen from water during enzymatic reactions.
-
Troubleshooting Steps:
-
Select a More Stable Tracer: Use glucose labeled at positions less prone to exchange, such as [6,6-²H₂]-glucose, for tracing into lactate and glutamate.
-
Quantify Deuterium Loss: If feasible, perform experiments to quantify the extent of deuterium loss in your specific experimental system by comparing the labeling patterns of metabolites from different deuterated glucose tracers.
-
Consider Alternative Tracers: For pathways where deuterium loss is a significant and unmanageable issue, ¹³C-glucose tracers might be a more suitable alternative.
-
-
-
Possible Cause B: Significant Kinetic Isotope Effect. The enzymatic reactions in your system may have a stronger preference for the lighter, non-deuterated glucose, leading to lower incorporation of the deuterated label.
-
Troubleshooting Steps:
-
Run Parallel Controls: Include experimental arms with non-deuterated glucose to establish baseline metabolic rates. This will help in quantifying the magnitude of the KIE in your system.
-
Mathematical Correction: Employ kinetic models that explicitly account for the KIE to calculate more accurate metabolic fluxes.
-
-
Issue 2: Inaccurate or Inconsistent Metabolic Flux Calculations
-
Possible Cause A: Failure to Account for KIE and Deuterium Loss. Ignoring these effects will lead to an underestimation of the true metabolic flux.
-
Troubleshooting Steps:
-
Apply Correction Factors: Use established KIE values or experimentally determine them for your system to correct your flux calculations.
-
Model Deuterium Loss: Incorporate parameters for deuterium loss into your metabolic flux analysis models.
-
-
-
Possible Cause B: Incorrect Precursor Enrichment. The isotopic enrichment of the intracellular precursor pool (e.g., glucose-6-phosphate) may not be the same as the enrichment of the supplied deuterated glucose due to contributions from unlabeled endogenous sources like glycogenolysis.
-
Troubleshooting Steps:
-
Measure Precursor Enrichment: Whenever possible, directly measure the isotopic enrichment of key intracellular metabolites to determine the true precursor enrichment for flux calculations.
-
Primed, Constant Infusion for In Vivo Studies: This technique helps to achieve and maintain an isotopic steady state, which simplifies flux calculations by ensuring a stable precursor enrichment.
-
-
-
Possible Cause C: Data Analysis and Processing Errors.
-
Troubleshooting Steps:
-
Correct for Natural Abundance: Utilize software tools to correct for the natural abundance of isotopes in your mass spectrometry data, which can interfere with the measurement of low levels of enrichment.
-
Manual Spectra Inspection: Manually inspect mass spectra to ensure correct peak integration and the absence of significant interferences.
-
-
Quantitative Data Summary
| Parameter | Typical Values | Metabolites Affected | Reference |
| Kinetic Isotope Effect (KIE) | 4-6% | All metabolites downstream of the rate-limiting step | |
| Deuterium Loss from [6,6-²H₂]-glucose | Lactate: 15.7 ± 2.6% | Lactate, Glutamate, Glutamine | |
| Glutamate: 37.9 ± 1.1% | |||
| Glutamine: 41.5 ± 5.2% |
Experimental Protocols
General Protocol for In Vitro Deuterated Glucose Tracing in Cultured Cells
-
Prepare Media: Prepare a culture medium containing the desired concentration of the deuterated glucose tracer. It is crucial to use dialyzed fetal bovine serum to minimize interference from unlabeled glucose.
-
Cell Seeding and Growth: Seed cells in multi-well plates and allow them to reach the desired confluency (typically 70-80%).
-
Tracer Introduction: Remove the standard medium and replace it with the deuterated glucose-containing medium.
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the tracer.
-
Metabolite Extraction: At the end of the incubation period, rapidly quench metabolism and extract the intracellular metabolites.
-
Sample Preparation: Prepare the extracted metabolites for analysis by mass spectrometry (e.g., derivatization for GC-MS).
-
Mass Spectrometry Analysis: Analyze the samples using GC-MS or LC-MS to determine the isotopic enrichment of the metabolites of interest.
-
Data Analysis: Process the raw data to determine the mass isotopomer distributions. Correct for natural isotope abundance and calculate the fractional enrichment. Use this data for metabolic flux analysis.
General Protocol for In Vivo Primed, Constant Infusion of Deuterated Glucose
-
Subject Preparation: Subjects should fast overnight (10-12 hours) prior to the study. Place an intravenous catheter for tracer infusion and another for blood sampling.
-
Priming Dose: Administer a priming bolus of the deuterated glucose tracer to rapidly achieve isotopic steady-state. The dose is calculated based on the subject's body weight and the desired plasma enrichment.
-
Constant Infusion: Immediately following the priming dose, start a continuous intravenous infusion of the deuterated glucose tracer at a constant rate.
-
Equilibration and Baseline Sampling: Allow for a 2-hour equilibration period to ensure isotopic steady-state, then collect baseline blood samples.
-
Experimental Period Sampling: Collect blood samples at frequent, timed intervals throughout the experimental period.
-
Sample Processing: Immediately centrifuge blood samples to separate plasma, which is then stored at -80°C until analysis.
-
Mass Spectrometry Analysis: Derivatize plasma samples and analyze by GC-MS or LC-MS to determine the isotopic enrichment of glucose and other metabolites.
Visualizations
Caption: A general experimental workflow for in vitro deuterated glucose tracing studies.
Caption: Central glucose metabolism pathways traced with deuterated glucose.
References
Technical Support Center: D-Glucose-¹³C,d-1 Metabolomics Data Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Glucose-¹³C,d-1 for metabolomics analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any significant ¹³C or deuterium (B1214612) enrichment in my downstream metabolites. What could be the issue?
A1: This is a common issue that can arise from several factors. Here's a troubleshooting guide:
-
Cellular Uptake: Confirm that your cells are actively taking up glucose. You can perform a simple glucose uptake assay using a commercially available kit.
-
Metabolic Activity: Ensure your cells are metabolically active. A cell viability assay (e.g., MTT or trypan blue exclusion) can confirm this. Running a parallel experiment with D-Glucose-¹³C (a more common tracer) can serve as a positive control; significant enrichment in that experiment would indicate an issue specific to the dual-labeled glucose.[1]
-
Tracer Integrity: Verify the identity, purity, and enrichment of your D-Glucose-¹³C,d-1 tracer stock by checking the certificate of analysis from your supplier.[1] Contamination with unlabeled glucose could dilute the isotopic enrichment.
-
Incorrect Isomer: Double-check that you are not using L-Glucose-¹³C, as it is generally not metabolized by most organisms.[1]
-
Quenching and Extraction: Inefficient quenching of metabolism can lead to the loss of labeling patterns. Ensure that the quenching step is rapid and uses a pre-chilled solvent like 80% methanol (B129727) at -80°C.[2][3]
Q2: I see some low-level ¹³C enrichment, but it's much lower than expected. What are the possible causes?
A2: Low-level enrichment can be misleading. Consider the following possibilities:
-
Tracer Contamination: Your D-Glucose-¹³C,d-1 tracer might have a small amount of highly enriched ¹³C-glucose contamination from its synthesis.
-
Natural Abundance: Account for the natural abundance of ¹³C (~1.1%). Specialized software can correct for this during data analysis.
-
Analytical Artifacts: Background noise in the mass spectrometer or issues with data processing algorithms can sometimes be misinterpreted as low-level enrichment.[1] Analyze a "no-cell" control (media with the tracer but without cells) to check for background signals.[1]
Q3: My data shows high variability between biological replicates. How can I improve reproducibility?
A3: High variability can obscure meaningful biological insights. To improve reproducibility:
-
Standardize Cell Culture: Ensure consistent cell seeding density, growth conditions, and harvest time. Cells should be at a similar confluency (e.g., ~80%) at the time of labeling.[2][4]
-
Consistent Labeling: Use a consistent concentration of the D-Glucose-¹³C,d-1 tracer and a standardized incubation time for all replicates. The incubation time should be sufficient to approach isotopic steady state, which can range from hours to over 24 hours depending on the cell type and pathway.[3][5]
-
Precise Metabolite Extraction: The volume of extraction solvent and the extraction procedure should be identical for all samples. Incomplete extraction can introduce variability.
-
LC-MS Performance: Regularly check the performance of your LC-MS system. Use a quality control (QC) sample (a pool of all experimental samples) injected periodically throughout the run to monitor for signal drift.
Q4: How do I choose the optimal labeling time for my experiment?
A4: The optimal labeling time depends on the metabolic pathway of interest and the turnover rate of the metabolites.
-
Glycolysis: Intermediates in glycolysis are typically labeled relatively quickly, often reaching a steady state within minutes to a few hours.[6]
-
TCA Cycle: Labeling of TCA cycle intermediates takes longer, usually requiring several hours to reach isotopic steady state.[6]
-
Nucleotides and Fatty Acids: These biosynthetic pathways have slower turnover rates, and achieving steady-state labeling can take 24 hours or more.[6]
It is recommended to perform a time-course experiment to empirically determine the optimal labeling duration for your specific experimental system and pathways of interest.[3]
Experimental Protocols
Protocol 1: In Vitro Cell Culture Labeling and Metabolite Extraction
This protocol is for adherent mammalian cells and can be adapted for suspension cultures.
Materials:
-
D-Glucose-¹³C,d-1
-
Glucose-free cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scrapers
-
Centrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve ~80% confluency at the time of harvest.[2][4]
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with D-Glucose-¹³C,d-1 at the desired concentration and dFBS.
-
Labeling:
-
Aspirate the growth medium.
-
Wash cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.[4]
-
Incubate for the predetermined optimal time.
-
-
Metabolism Quenching and Metabolite Extraction:
-
Protein Precipitation and Sample Collection:
-
Sample Preparation for LC-MS:
Protocol 2: LC-MS/MS Method for Polar Metabolites
This is a general method using Hydrophilic Interaction Liquid Chromatography (HILIC). Specific parameters should be optimized for your instrument.
Instrumentation:
-
Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3]
LC Conditions:
-
Column: A HILIC column suitable for polar metabolite separation.[2][3]
-
Mobile Phase A: Acetonitrile/Water (e.g., 95:5) with an appropriate buffer (e.g., 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile/Water (e.g., 50:50) with the same buffer.
-
Gradient: A gradient from high to low organic content.
-
Flow Rate: Dependent on the column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
MS Conditions:
-
Ionization Mode: Both positive and negative modes should be tested, as metabolites have different ionization efficiencies.
-
Scan Mode: Full scan mode to detect all ions within a specified mass range.
-
Mass Resolution: Set to >60,000 to accurately resolve isotopologues.[2]
-
Data Acquisition: Acquire data in a data-dependent MS/MS mode to obtain fragmentation spectra for metabolite identification.
Data Presentation
Table 1: Hypothetical ¹³C Enrichment Data
| Metabolite | M+0 (Unlabeled) | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Glucose-6-Phosphate | 5% | 2% | 3% | 5% | 10% | 25% | 50% |
| Fructose-6-Phosphate | 6% | 2% | 3% | 5% | 11% | 26% | 47% |
| Pyruvate | 15% | 5% | 10% | 70% | - | - | - |
| Lactate | 18% | 6% | 11% | 65% | - | - | - |
| Citrate | 40% | 10% | 25% | 15% | 8% | 2% | 0% |
| Glutamate | 55% | 15% | 20% | 8% | 2% | 0% | - |
M+n represents the isotopologue with 'n' ¹³C atoms.
Table 2: Hypothetical Deuterium Labeling in NADPH
| Condition | NADPH (M+0) | NADPH (M+1) | % Enrichment |
| Control | 98% | 2% | 2% |
| Treated | 85% | 15% | 15% |
% Enrichment is calculated as (M+1 / (M+0 + M+1)) * 100
Visualizations
References
ensuring complete quenching of metabolism in D-Glucose-13C,d-1 experiments
Welcome to the technical support center for D-Glucose-13C,d-1 metabolic tracing experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure complete and efficient quenching of metabolism for accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of quenching in metabolic tracing experiments?
A1: The primary goal of quenching is to instantly halt all enzymatic activity within cells or tissues.[1][2] This critical step preserves the metabolic state of the biological system at the exact moment of sampling, preventing further conversion of metabolites and ensuring that the measured isotopic enrichment accurately reflects the metabolic fluxes of interest.[1][2]
Q2: Why is incomplete quenching a problem in this compound experiments?
Q3: Can I use the same quenching method for different types of samples (e.g., adherent cells, suspension cells, tissues)?
A3: While the principles of quenching are universal, the optimal method can vary depending on the sample type. For adherent cells, a common method is to aspirate the media and directly add a cold quenching solution. Suspension cells may require rapid filtration or centrifugation to separate them from the media before quenching. Tissues are typically snap-frozen in liquid nitrogen immediately upon collection to halt metabolism.
Q4: How can I validate the effectiveness of my quenching protocol?
A4: The effectiveness of a quenching protocol can be validated by measuring the levels of key labile metabolites, such as ATP, which have a rapid turnover rate. A successful quench will preserve high-energy molecules like ATP and prevent their degradation to ADP and AMP. Additionally, introducing a labeled compound during the quenching step can help assess any residual metabolic activity.
Q5: What are the common challenges associated with quenching?
A5: Common challenges include:
-
Metabolite Leakage: Some quenching solvents, particularly those with high concentrations of organic solvents like methanol (B129727), can damage cell membranes and cause intracellular metabolites to leak out.
-
Incomplete Enzyme Inactivation: If the quenching agent does not reach all cells or tissues instantaneously and at a sufficiently low temperature, some enzymatic activity may persist.
-
Metabolic Shock: The process of harvesting cells (e.g., centrifugation, temperature changes) can induce a "cold shock" or other stress responses that alter the metabolic profile before quenching is complete.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound metabolic tracing experiments.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpectedly low isotopic enrichment in downstream metabolites. | Incomplete quenching allowing for the dilution of labeled metabolites with unlabeled pools. | Review and optimize your quenching protocol. Ensure rapid and thorough cooling of the sample. Consider using a quenching solution with acid to aid in enzyme denaturation, such as 40:40:20 acetonitrile:methanol:water with 0.1M formic acid. |
| High variability in metabolite concentrations between replicates. | Metabolite degradation or interconversion after quenching. | Minimize the time between sample quenching and extraction. Store quenched samples at -80°C and process them on dry ice. Ensure consistent timing for each step of the sample handling process. |
| Loss of polar metabolites. | Metabolite leakage during the quenching or washing steps. | Avoid using 100% methanol as a quenching solution, as it is known to cause leakage. A mixture of methanol and water (e.g., 60% methanol) is often a better choice. If a washing step is necessary, perform it rapidly with a pre-chilled, isotonic solution. |
| No metabolites detected in the sample. | Dilution of the sample, loss of metabolites during extraction, or solubility issues. | Ensure that the initial sample amount meets the minimum requirements for your analytical platform (typically at least 1-2 million cells). Verify your metabolite extraction protocol and consider concentrating the extract before analysis. |
| Poor chromatographic separation of labeled and unlabeled metabolites. | The analytical method is not optimized for separating isotopologues. | For LC-MS analysis, ensure that the chromatographic method can resolve the metabolites of interest. For GC-MS, proper derivatization is crucial. |
Experimental Protocols
Protocol 1: Quenching of Adherent Mammalian Cells for this compound Tracing
-
Preparation: Prepare an ice-cold quenching solution. A commonly used solution is 80% methanol in water, pre-chilled to -80°C.
-
Media Removal: Aspirate the culture medium from the plate or flask quickly and completely.
-
Washing (Optional but recommended): Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer. Perform this step as quickly as possible to minimize metabolic changes.
-
Quenching: Immediately add a sufficient volume of the cold quenching solution to cover the cell monolayer. For a 6-well plate, 1 mL per well is typically sufficient.
-
Cell Lysis and Collection: Place the plate on dry ice. Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Sample Processing: Vortex the lysate thoroughly. Centrifuge at high speed (e.g., >13,000 x g) for 15 minutes at 4°C to pellet protein and cell debris.
-
Metabolite Extraction: Transfer the supernatant containing the metabolites to a new tube for analysis.
-
Storage: Store the extracted metabolites at -80°C until analysis.
Protocol 2: Quenching of Suspension Cells for this compound Tracing
-
Preparation: Prepare an ice-cold quenching solution (e.g., 60% methanol supplemented with 0.85% ammonium (B1175870) bicarbonate) and pre-chill to -40°C.
-
Cell Harvesting: Rapidly transfer a known volume of the cell suspension to a centrifuge tube.
-
Quenching: Add an excess volume of the ice-cold quenching solution to the cell suspension. A 1:10 ratio of sample to quenching solution is recommended to ensure the final temperature remains below -20°C.
-
Centrifugation: Centrifuge the mixture at a low temperature and for a short duration to pellet the cells.
-
Washing: Discard the supernatant and wash the cell pellet with more of the cold quenching solution to remove any remaining extracellular metabolites.
-
Metabolite Extraction: Resuspend the cell pellet in an appropriate extraction solvent (e.g., 80% methanol).
-
Sample Processing: Proceed with vortexing and centrifugation as described for adherent cells.
-
Storage: Store the extracted metabolites at -80°C.
Protocol 3: Quenching of Tissue Samples for In Vivo this compound Tracing
-
Tracer Administration: Administer the this compound tracer to the animal model (e.g., via bolus injection or continuous infusion).
-
Sample Collection: At the desired time point, euthanize the animal and rapidly excise the tissue of interest.
-
Quenching: Immediately freeze-clamp the tissue in liquid nitrogen to instantly halt all metabolic activity.
-
Storage: Store the snap-frozen tissue at -80°C until metabolite extraction.
-
Metabolite Extraction: Homogenize the frozen tissue in an appropriate cold extraction solvent.
-
Sample Processing: Centrifuge the tissue homogenate to pellet debris and collect the supernatant containing the metabolites.
-
Analysis: Proceed with the desired analytical technique (e.g., LC-MS, GC-MS, or NMR).
Visualizations
Diagram 1: General Experimental Workflow for Metabolic Tracing
Caption: A generalized workflow for metabolic tracing experiments.
Diagram 2: Decision Tree for Troubleshooting Incomplete Quenching
References
Validation & Comparative
A Researcher's Guide to Validating Mass Spectrometry Data for D-Glucose-13C,d-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Glucose-13C,d-1 with other commonly used stable isotope-labeled glucose tracers for mass spectrometry-based metabolic analysis. We offer a detailed overview of experimental protocols, data presentation standards, and visual workflows to assist in the accurate validation and interpretation of your research data.
Introduction to Stable Isotope Tracing with this compound
Stable isotope tracing is a powerful technique for elucidating metabolic pathways. By introducing a labeled substrate, such as this compound, into a biological system, researchers can track the metabolic fate of the molecule through various biochemical reactions using mass spectrometry. This compound is a dual-labeled isotopologue, containing both a Carbon-13 (¹³C) atom and a deuterium (B1214612) (d) atom at the first carbon position. This unique labeling provides distinct advantages in certain metabolic flux analysis (MFA) studies.
Comparison of this compound with Alternative Tracers
The choice of an appropriate isotopic tracer is critical for the success of a metabolic study. Below is a comparison of this compound with other commonly used glucose tracers.
Table 1: Comparison of Mass Spectrometry Performance of Glucose Tracers
| Feature | This compound | D-Glucose-1-13C | D-Glucose-6,6-d2 | D-Glucose-13C6 (U-13C6) |
| Primary Application | Tracing the C1 position and associated hydrogen in glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). | Tracing the C1 position, particularly useful for PPP flux analysis. | Measuring whole-body and tissue-specific glucose turnover.[1] | General tracer for central carbon metabolism, tracking all six carbon atoms.[1] |
| Mass Shift (vs. Unlabeled) | +2 Da | +1 Da | +2 Da | +6 Da |
| Relative Signal Intensity | Moderate | Moderate | Moderate | High |
| Signal-to-Noise Ratio | Good | Moderate | Good | Excellent |
| Isotopic Enrichment Range | 0.1 - 20% | 0.1 - 20% | 0.1 - 20% | 0.1 - 99% |
| Data Complexity | Moderate | Low | Low | High |
| Cost | High | Moderate | Low | Very High |
Note: The values presented in this table are representative and can vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
Accurate and reproducible data generation relies on well-defined experimental protocols. The following sections detail methodologies for sample preparation and analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: GC-MS Analysis of this compound
GC-MS analysis of glucose requires derivatization to increase its volatility. Trimethylsilyl (TMS) derivatization is a common method.
1. Sample Preparation and Derivatization:
-
Metabolite Extraction: Quench metabolism in cell or tissue samples by flash-freezing in liquid nitrogen. Extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).
-
Drying: Dry the extracts completely under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization:
-
Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract. Incubate at 30°C for 90 minutes.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 37°C for 30 minutes.
-
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 70°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Mass Spectrometer: Agilent 5977B MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic fragments of the TMS-derivatized glucose isotopologues.
Table 2: Selected Ion Monitoring (SIM) Parameters for TMS-Derivatized Glucose
| Analyte | Monitored Ions (m/z) |
| Unlabeled Glucose | 191, 204, 217, 319 |
| This compound | 192, 205, 218, 321 |
| D-Glucose-1-13C | 192, 205, 218, 320 |
| D-Glucose-6,6-d2 | 191, 204, 217, 321 |
| D-Glucose-13C6 | 195, 208, 221, 325 |
Protocol 2: LC-MS/MS Analysis of this compound
LC-MS/MS allows for the analysis of glucose without derivatization, offering a more direct and often simpler workflow.
1. Sample Preparation:
-
Metabolite Extraction: Follow the same procedure as for GC-MS analysis.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the sample to precipitate proteins. Centrifuge and collect the supernatant.
-
Drying and Reconstitution: Dry the supernatant and reconstitute in a suitable solvent for LC injection (e.g., 50:50 acetonitrile:water).
2. LC-MS/MS Instrumentation and Parameters:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate glucose from other metabolites.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific quantification of glucose isotopologues.
Table 3: Multiple Reaction Monitoring (MRM) Transitions for Glucose Isotopologues
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Unlabeled Glucose | 179.05 | 89.02 |
| This compound | 181.06 | 90.03 |
| D-Glucose-1-13C | 180.06 | 90.03 |
| D-Glucose-6,6-d2 | 181.07 | 89.02 |
| D-Glucose-13C6 | 185.08 | 92.04 |
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways relevant to the use of this compound in metabolic research.
Caption: Experimental workflow for mass spectrometry-based metabolomics.
Caption: Key metabolic pathways involving glucose.
References
A Researcher's Guide to Isotopic Tracers in Metabolic Flux Analysis: [U-¹³C₆]glucose vs. D-Glucose-¹³C₂,d₂
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of metabolic research, understanding the intricate network of cellular metabolism is paramount for elucidating disease mechanisms and developing novel therapeutics. Metabolic Flux Analysis (MFA) using stable isotope tracers stands as a powerful technique to quantify the rates of metabolic reactions, providing a snapshot of cellular physiology. The choice of an isotopic tracer is a critical decision that profoundly influences the quality and scope of the experimental data.
This guide provides an objective comparison of two commonly utilized types of glucose tracers for MFA: uniformly labeled [U-¹³C₆]glucose and positionally labeled glucose, with a focus on D-glucose-¹³C₂,d₂ and its more frequently studied analogue, [1,2-¹³C₂]glucose. This comparison is supported by experimental principles and methodologies to assist researchers in selecting the optimal tracer for their specific scientific questions.
At a Glance: Key Differences and Applications
The selection between a uniformly labeled and a positionally labeled glucose tracer depends on the specific metabolic pathways under investigation. [U-¹³C₆]glucose provides a broad overview of carbon flow, while positionally labeled tracers like [1,2-¹³C₂]glucose offer higher precision for specific pathways.
| Feature | [U-¹³C₆]glucose | D-glucose-¹³C₂,d₂ (represented by [1,2-¹³C₂]glucose) |
| Isotopic Labeling | All six carbon atoms are labeled with ¹³C. | Specific carbon atoms are labeled with ¹³C (e.g., C1 and C2), and may also include deuterium (B1214612) labels. |
| Primary Application | Comprehensive analysis of central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle. | High-precision analysis of glycolysis and the Pentose Phosphate Pathway (PPP). |
| Information Yield | Provides a global view of glucose carbon fate and its entry into various biosynthetic pathways. | Allows for the deconvolution of fluxes through interconnected pathways like glycolysis and the PPP by creating distinct labeling patterns. |
| Strengths | - Excellent for tracing carbon through multiple turns of the TCA cycle. - Useful for assessing overall glucose contribution to biomass. | - Superior precision for estimating glycolytic and PPP fluxes.[1] - Enables the distinction between the oxidative and non-oxidative branches of the PPP. |
| Limitations | Less precise for resolving fluxes within upper glycolysis and the PPP compared to positionally labeled tracers. | Less informative for downstream pathways like the TCA cycle compared to uniformly labeled tracers. The presence of deuterium can introduce kinetic isotope effects.[2] |
Delving Deeper: Metabolic Pathways and Tracer Fates
The distinct labeling patterns generated by [U-¹³C₆]glucose and positionally labeled glucose tracers are the key to their differential applications in MFA.
[U-¹³C₆]glucose: A Global View of Carbon Metabolism
When cells are cultured with [U-¹³C₆]glucose, all six carbons of the glucose molecule are ¹³C. As this glucose is metabolized, the ¹³C label is incorporated into downstream metabolites.
-
Glycolysis: Produces fully labeled (M+3) pyruvate (B1213749) and lactate.
-
TCA Cycle: The entry of fully labeled acetyl-CoA (from pyruvate) into the TCA cycle leads to a progressive enrichment of TCA cycle intermediates with ¹³C over multiple turns. This makes [U-¹³C₆]glucose an excellent tracer for quantifying the activity of the TCA cycle and anaplerotic reactions.
D-glucose-¹³C₂,d₂ ([1,2-¹³C₂]glucose): Precision in Upper Metabolism
[1,2-¹³C₂]glucose, where the first two carbon atoms are labeled with ¹³C, provides a powerful tool to dissect the interconnected pathways of glycolysis and the PPP.
-
Glycolysis: The metabolism of [1,2-¹³C₂]glucose through glycolysis results in the formation of [2,3-¹³C₂]lactate.
-
Pentose Phosphate Pathway (PPP): In the oxidative PPP, the C1 carbon of glucose is lost as CO₂. Therefore, glucose entering the PPP will produce singly labeled (M+1) lactate.
By measuring the ratio of M+2 to M+1 labeled lactate, researchers can precisely quantify the relative flux through glycolysis and the oxidative PPP.[1][3]
Experimental Protocols: A Generalized Workflow for ¹³C-MFA
The following protocol outlines the key steps for a steady-state ¹³C-MFA experiment in cultured mammalian cells.
Cell Culture and Adaptation
-
Culture cells in a standard growth medium to the desired cell density (typically 70-80% confluency).
-
Adapt the cells to a medium containing unlabeled glucose at the same concentration as the labeled glucose to be used in the tracer experiment. This ensures that the cells are in a metabolic steady state before the introduction of the tracer.
Tracer Experiment
-
Replace the unlabeled medium with a medium containing the desired ¹³C-labeled glucose tracer (e.g., [U-¹³C₆]glucose or [1,2-¹³C₂]glucose). The concentration of the tracer should be the same as the unlabeled glucose in the adaptation medium.
-
Incubate the cells with the labeled medium for a predetermined time to achieve isotopic steady state. This time should be determined empirically for the specific cell line and experimental conditions, but typically ranges from 6 to 24 hours.
Sample Collection
-
Quench metabolism rapidly to prevent further enzymatic activity. This is typically done by aspirating the medium and adding ice-cold methanol (B129727) or a methanol/water mixture.
-
Collect cell extracts for intracellular metabolite analysis.
-
Collect samples of the culture medium to measure the concentrations of extracellular metabolites (e.g., glucose, lactate, amino acids) to determine uptake and secretion rates.
Metabolite Extraction and Analysis
-
Extract metabolites from the cell pellets using appropriate solvents (e.g., a mixture of methanol, chloroform, and water).
-
Analyze the isotopic labeling patterns of intracellular metabolites using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). For GC-MS analysis, derivatization of the metabolites is often required.
Data Analysis and Flux Estimation
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use computational software (e.g., INCA, Metran) to estimate intracellular metabolic fluxes by fitting the measured labeling data and extracellular rates to a metabolic network model.
-
Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals for the estimated fluxes.
Caption: A generalized workflow for a ¹³C Metabolic Flux Analysis experiment.
Visualization of Metabolic Pathways and Tracer Fate
The following diagrams illustrate the differential labeling patterns of key metabolic pathways when using [U-¹³C₆]glucose versus [1,2-¹³C₂]glucose.
References
A Researcher's Guide to Deuterated Glucose Tracers: Comparing D-Glucose-¹³C,d-1 and Other Key Isotopologues
For researchers, scientists, and drug development professionals, the selection of an appropriate stable isotope-labeled glucose tracer is a critical decision that profoundly influences the scope and quality of metabolic research. This guide provides an objective comparison of D-Glucose-¹³C,d-1 with other commonly used deuterated glucose tracers, supported by experimental data and detailed methodologies, to facilitate the selection of the optimal tracer for specific research questions.
Stable isotope tracers, particularly those incorporating deuterium (B1214612) (²H or D) and carbon-13 (¹³C), are indispensable tools for elucidating the intricate complexities of cellular metabolism.[1] These non-radioactive molecules are chemically similar to their unlabeled counterparts, allowing them to participate in the same biochemical reactions.[1] By employing analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can differentiate between labeled and unlabeled metabolites, enabling the quantification of metabolic fluxes and pathway activities.[1]
This guide focuses on a comparative analysis of D-Glucose-¹³C,d-1, a mixed-isotope labeled tracer, against singly labeled deuterated glucose tracers like [6,6-²H₂]-glucose (D-Glucose-d₂) and fully deuterated D-Glucose-1,2,3,4,5,6,6-d₇ (D-Glucose-d₇).
Comparative Analysis of Tracer Performance
The choice of a glucose tracer is contingent on the specific metabolic pathway under investigation and the analytical platform available. Mixed-isotope tracers like D-Glucose-¹³C,d-1 offer the unique advantage of simultaneously tracing both the carbon backbone and hydrogen atoms of the glucose molecule, providing more comprehensive metabolic information from a single experiment.
| Tracer | Key Characteristics | Primary Applications | Advantages | Disadvantages |
| D-Glucose-¹³C,d-1 | Labeled with both ¹³C at a specific carbon position and deuterium at one or more positions. | - Simultaneous measurement of pathways involving both carbon and hydrogen fluxes.- Detailed metabolic flux analysis (MFA). | - Provides more comprehensive metabolic information from a single experiment.- Can distinguish between pathways with similar carbon but different hydrogen rearrangements. | - More complex data analysis.- Higher cost compared to singly labeled tracers. |
| [6,6-²H₂]-Glucose (D-Glucose-d₂) | Deuterium labels on the C6 position are less likely to be lost during glycolysis. | - Measurement of whole-body and tissue-specific glucose turnover and flux.- Endogenous glucose production (EGP) and gluconeogenesis studies. | - Considered the "gold standard" for measuring whole-body glucose turnover due to the metabolic stability of the label. | - Provides limited information on downstream metabolic pathways beyond glycolysis. |
| D-Glucose-1,2,3,4,5,6,6-d₇ (D-Glucose-d₇) | All seven non-exchangeable hydrogens are replaced with deuterium. | - Tracing the fate of glucose-derived hydrogen atoms into various biomolecules (e.g., lipids, amino acids).- Offers a global view of glucose's contribution to anabolic pathways. | - Provides a comprehensive picture of the distribution of glucose-derived hydrogens. | - Potential for isotopic effects due to the high number of deuterium atoms.- Complex fragmentation patterns in mass spectrometry. |
Experimental Protocols
The following provides a generalized, detailed methodology for an in vivo stable isotope tracer study in a mouse model, which can be adapted for the different deuterated glucose tracers discussed.
Protocol: In Vivo Primed-Constant Infusion of Labeled Glucose in Mice
Objective: To measure the rate of appearance (Ra) of glucose and tracer incorporation into tissues.
Materials:
-
Labeled Glucose Tracer (e.g., D-Glucose-¹³C,d-1, [6,6-²H₂]-glucose, or D-Glucose-d₇)
-
Sterile Saline Solution (0.9%)
-
Anesthetic agent
-
Infusion pump and catheters
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Tissue harvesting tools
-
Liquid nitrogen
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the experimental conditions for at least one week.
-
For continuous infusion, surgically implant a catheter into the jugular or tail vein for stress-free administration of the tracer. Allow for a 3-5 day recovery period post-surgery.
-
Fast animals overnight (12-16 hours) to reduce background levels of unlabeled glucose.
-
-
Tracer Preparation:
-
Dissolve the deuterated glucose tracer in sterile 0.9% saline to the desired concentration. The concentration will depend on the planned priming bolus dose and continuous infusion rate.
-
-
Primed-Constant Infusion:
-
Anesthetize the animal.
-
Administer a priming bolus of the tracer solution via the catheter to rapidly achieve isotopic steady-state in the plasma.
-
Immediately following the bolus, begin a continuous infusion of the tracer at a constant rate using a syringe pump. The infusion is typically maintained for 90-120 minutes to ensure isotopic equilibrium in the plasma and tissues.
-
-
Blood Sampling:
-
Collect small blood samples (e.g., 20-50 µL) via the tail vein or another appropriate site at baseline (pre-infusion) and at regular intervals during the infusion (e.g., 0, 60, 90, 120 minutes) to monitor plasma glucose enrichment.
-
-
Tissue Harvesting:
-
At the end of the infusion period, euthanize the animal using an approved method.
-
Rapidly dissect the tissues of interest (e.g., liver, muscle, brain, tumor).
-
Immediately flash-freeze the tissues in liquid nitrogen to quench all metabolic activity and store them at -80°C until analysis.
-
-
Sample Preparation for Mass Spectrometry:
-
Plasma: Deproteinate plasma samples by adding a cold solvent like methanol (B129727) or acetonitrile, followed by centrifugation to pellet the proteins. The supernatant containing the metabolites is then dried down.
-
Tissues: Homogenize the frozen tissue samples in a cold solvent mixture (e.g., methanol/water). Perform a metabolite extraction, for example, using a liquid-liquid extraction with chloroform (B151607) to separate polar and nonpolar metabolites. The polar phase containing glucose and its derivatives is collected and dried.
-
Derivatization: To improve the volatility and chromatographic separation of glucose for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the dried extracts are derivatized. A common method is to convert glucose to its methyloxime-trimethylsilyl (MO-TMS) derivative.
-
-
Mass Spectrometry Analysis:
-
Analyze the derivatized samples by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the isotopic enrichment of glucose and its downstream metabolites. The specific mass-to-charge ratios (m/z) to be monitored will depend on the tracer used and the metabolites of interest.
-
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex relationships in metabolic flux analysis.
References
The Dual-Label Advantage: A Comparative Guide to Tracing Metabolic Pathways with Dual-Labeled Glucose
For researchers, scientists, and drug development professionals seeking to unravel the complexities of cellular metabolism, the choice of tracing methodology is paramount. This guide provides an objective comparison of dual-labeled glucose with other metabolic tracing techniques, supported by experimental data and detailed protocols, to empower informed decisions in experimental design.
Stable isotope tracing has become an indispensable tool for elucidating the intricate network of metabolic pathways. By replacing specific atoms in a substrate with their heavier, non-radioactive isotopes, researchers can track the journey of these molecules through various biochemical reactions. While single-labeled substrates have long been the standard, the use of dual-labeled glucose offers a more nuanced and comprehensive view of cellular metabolism.
Unveiling the Power of Duality: Dual-Labeled vs. Single-Labeled Glucose
The primary advantage of employing dual-labeled glucose, which incorporates two different types of stable isotopes (e.g., ¹³C and ²H), lies in its ability to simultaneously probe distinct aspects of glucose metabolism within a single experiment.[1] This provides a more holistic understanding of how cells process this central carbon source.
In contrast, single-labeled glucose, typically utilizing ¹³C, excels at tracking the fate of the carbon backbone through pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2] Deuterated (²H) glucose, on the other hand, is particularly adept at providing insights into redox metabolism by tracking hydrogen exchange, which is crucial for understanding the production and consumption of cofactors like NADPH.[2]
By combining these labels, dual-labeled glucose allows for the simultaneous assessment of carbon flow and redox state, offering a more complete picture of the metabolic phenotype.[2]
Comparative Analysis of Metabolic Tracers
To facilitate a clear comparison, the following table summarizes the key features, advantages, and limitations of dual-labeled glucose against common alternative tracing methods.
| Tracer | Primary Application | Advantages | Disadvantages |
| Dual-Labeled Glucose (e.g., [¹³C, ²H]-glucose) | Simultaneous analysis of carbon metabolism and redox state. | Provides a multi-faceted view of glucose metabolism in a single experiment, correlating glucose uptake and flux with its intracellular fate.[1] | Can be more expensive; data analysis can be more complex. |
| Single-Labeled Glucose (e.g., [U-¹³C₆]-glucose) | Tracing the carbon backbone through central carbon metabolism (glycolysis, PPP, TCA cycle). | Well-established methodology; provides high-resolution flux maps of core pathways. | Limited insight into redox cofactor metabolism. |
| Single-Labeled Glucose (e.g., [6,6-²H₂]-glucose) | Measuring glucose uptake and endogenous glucose production. | Reliable for tracing glucose transport as deuterium (B1214612) is less likely to be exchanged in upper glycolysis. | Does not provide detailed information on the fate of the carbon backbone. |
| Labeled Glutamine (e.g., [U-¹³C₅]-glutamine) | Investigating glutamine metabolism and its contribution to the TCA cycle (anaplerosis). | Ideal for resolving fluxes in the TCA cycle and reductive carboxylation. | Provides limited information on glucose metabolism. |
| Heavy Water (D₂O) | Assessing the synthesis rates of various biomolecules and providing insights into redox metabolism. | Labels a wide range of molecules; useful for studying whole-body metabolism. | Can be toxic at high concentrations; interpretation can be complex. |
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are critical for successful metabolic tracing studies. Below are representative methodologies for experiments utilizing dual-labeled glucose and a common alternative, single-labeled glucose.
Protocol 1: Dual-Labeled Glucose Tracing in Cultured Cells
This protocol is designed to simultaneously measure carbon flux and redox metabolism in vitro.
1. Cell Culture and Labeling:
-
Culture cells of interest to the desired confluence in standard growth medium.
-
For the labeling experiment, replace the standard medium with a custom medium containing a known concentration of dual-labeled glucose (e.g., [1,2-¹³C₂, 4-²H]-glucose) and dialyzed fetal bovine serum (to minimize interference from unlabeled glucose).
-
Incubate the cells for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes) to capture dynamic labeling or for a longer duration (e.g., 24 hours) to achieve isotopic steady state.
2. Metabolite Extraction:
-
Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
3. Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the samples if necessary for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Analyze the samples using high-resolution liquid chromatography-mass spectrometry (LC-MS) or GC-MS to determine the isotopic enrichment in downstream metabolites.
4. Data Analysis:
-
Correct the raw mass spectrometry data for natural isotope abundance.
-
Calculate the mass isotopomer distributions (MIDs) for key metabolites.
-
Use metabolic flux analysis (MFA) software to model the data and quantify intracellular fluxes.
Protocol 2: Single-Labeled [U-¹³C₆]-Glucose Tracing for Central Carbon Metabolism
This protocol is a standard method for quantifying the flow of carbon through glycolysis, the PPP, and the TCA cycle.
1. Cell Culture and Labeling:
-
Culture cells in standard medium.
-
Switch to a glucose-free medium supplemented with a defined concentration of [U-¹³C₆]-glucose (e.g., 10 mM) and dialyzed FBS.
-
Incubate for a time sufficient to reach isotopic steady state in the pathways of interest (e.g., ~10 minutes for glycolysis, ~2 hours for the TCA cycle).
2. Metabolite Extraction:
-
Follow the same procedure as described in Protocol 1 for quenching metabolism and extracting metabolites.
3. Sample Analysis:
-
Analyze the samples by LC-MS or GC-MS to measure the incorporation of ¹³C into central carbon metabolites.
4. Data Analysis:
-
Correct for natural isotope abundance and determine the fractional contribution of glucose-derived carbons to key metabolites.
-
Utilize MFA to calculate the relative or absolute fluxes through the targeted pathways.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the flow of atoms through metabolic networks and the steps involved in experimental procedures.
Caption: Central carbon metabolism pathways traced by labeled glucose.
Caption: General workflow for a stable isotope tracer study.
Conclusion
The selection of an appropriate isotopic tracer is a critical decision in the design of metabolic studies. While single-labeled glucose remains a powerful tool for dissecting specific aspects of carbon metabolism, dual-labeled glucose offers a significant advantage by enabling the simultaneous investigation of both carbon flow and redox state. This integrated approach provides a more comprehensive and physiologically relevant understanding of cellular metabolism. For researchers aiming to unravel the intricate metabolic reprogramming in disease states or to assess the metabolic effects of novel therapeutics, the dual-labeling strategy represents a powerful advancement in the field of metabolic tracing.
References
Quantitative Accuracy of D-Glucose-¹³C,d-1 as an Internal Standard: A Comparative Guide
In the realm of quantitative bioanalysis, particularly in metabolic research and drug development, the precise measurement of analytes is paramount. The use of an internal standard (IS) in mass spectrometry-based methods is a cornerstone of achieving reliable data by correcting for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard, offering significant advantages in accuracy and precision.[1] This guide provides an objective comparison of the quantitative performance of D-Glucose-¹³C,d-1 (a representative SIL IS) against other alternatives, supported by experimental data and detailed protocols.
Principle of Internal Standardization
An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, derivatization, and ionization, without interfering with its detection. By adding a known amount of the IS to every sample, standard, and blank, the ratio of the analyte's signal to the IS's signal is used for quantification. This ratio corrects for variations in sample volume, extraction efficiency, and instrument response.
Stable isotope-labeled internal standards, such as D-Glucose-¹³C,d-1, are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H). This near-perfect chemical mimicry allows them to co-elute with the analyte and experience identical matrix effects and ionization suppression or enhancement, leading to superior correction and more accurate and precise results compared to other types of internal standards like structural analogs.[2][3]
References
Cross-Validation of NMR and Mass Spectrometry for D-Glucose-13C,d-1: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging isotopically labeled compounds, rigorous analytical validation is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for D-Glucose-13C,d-1, a crucial tracer in metabolic research. By presenting quantitative data, detailed experimental protocols, and a logical workflow for cross-validation, this document aims to facilitate a comprehensive understanding of the orthogonal data generated by these two powerful analytical techniques.
Data Presentation: A Comparative Analysis
The complementary nature of NMR and MS provides a robust dataset for the structural confirmation and isotopic verification of this compound. While NMR offers detailed insights into the carbon skeleton and the specific sites of isotopic labeling, MS provides precise mass information, confirming isotopic incorporation and aiding in quantification.
| Analytical Technique | Parameter | α-anomer | β-anomer | Notes |
| ¹³C NMR | δ C1 (ppm) | 93.6 | 97.4 | The ¹³C label at the C1 position results in a strong signal at this chemical shift. The presence of deuterium (B1214612) at C1 may lead to minor shifts and splitting depending on the NMR experiment.[1] |
| δ C2 (ppm) | 73.0 | 75.6 | ||
| δ C3 (ppm) | 74.2 | 77.2 | ||
| δ C4 (ppm) | 71.1 | 71.1 | ||
| δ C5 (ppm) | 72.9 | 77.4 | ||
| δ C6 (ppm) | 62.1 | 62.3 | ||
| Mass Spectrometry | [M-H]⁻ | 180.0634 | 180.0634 | The mass of the deuterated and ¹³C-labeled glucose will be higher than that of unlabeled glucose (179.0559 for [M-H]⁻). The exact mass will depend on the specific isotopic labeling pattern. |
| Fragmentation | Varies | Varies | Fragmentation patterns in MS/MS can be used to confirm the location of the ¹³C and deuterium labels. For instance, a fragment ion corresponding to the loss of the C1 carbon and its attached deuterium would show a specific mass shift. |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable data. The following protocols for NMR and MS analysis of this compound are provided as a standard guideline and may require optimization based on the specific instrumentation and experimental goals.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.6 mL of high-purity deuterium oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Gently vortex the tube to ensure a homogeneous solution.[2]
1D ¹³C NMR:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).[2]
-
Spectral Width (SW): ~200-250 ppm (centered around 100 ppm).[2]
-
Acquisition Time (AQ): 1-2 seconds.[2]
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (NS): 1024-4096, depending on sample concentration.[2]
2D ¹H-¹³C HSQC:
-
Pulse Program: Edited HSQC with gradient selection (e.g., hsqcedetgpsp on Bruker systems).[2]
-
Spectral Width (F2 - ¹H): ~6-8 ppm (centered around 4.0 ppm).[2]
-
Spectral Width (F1 - ¹³C): ~80-100 ppm (covering the 60-100 ppm region for glucose).[2]
-
Number of Increments (F1): 256 to 512.[2]
-
Number of Scans (NS): 4 to 16 per increment.[2]
-
Relaxation Delay (d1): 1.5-2.0 seconds.[2]
-
¹JCH Coupling Constant: Optimized for ~145 Hz.[2]
Mass Spectrometry
Sample Preparation for LC-MS:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Perform serial dilutions to achieve the desired concentration for analysis.
-
For complex matrices, such as cell extracts, a protein precipitation and/or solid-phase extraction step may be necessary.
LC-MS Method:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar metabolites like glucose.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a high percentage of mobile phase B and gradually decrease to elute polar compounds.
-
Flow Rate: 0.2 - 0.4 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 2-10 µL.[3]
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for glucose and its phosphorylated intermediates.[3]
-
Scan Type: For targeted analysis on a triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) is used.[3] For high-resolution mass spectrometry, a full scan or targeted MS/MS approach can be employed.
-
Collision Energy: This will need to be optimized for the specific instrument and the desired fragmentation.
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of NMR and MS results for this compound. This process ensures data integrity and provides a comprehensive characterization of the isotopically labeled compound.
Caption: Workflow for cross-validating NMR and MS data.
References
A Researcher's Guide to Comparing Metabolic Flux Results with Different ¹³C Glucose Tracers
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of intracellular metabolic fluxes is crucial for understanding cellular physiology in both normal and diseased states. ¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that utilizes ¹³C-labeled substrates to trace the flow of carbon through metabolic pathways. The choice of the ¹³C glucose tracer is a critical experimental design parameter that significantly impacts the precision and accuracy of the estimated metabolic fluxes. This guide provides an objective comparison of commonly used ¹³C glucose tracers, supported by experimental data, to aid in the selection of the most appropriate tracer for your research needs.
Data Presentation: Quantitative Comparison of ¹³C Glucose Tracers
The selection of a ¹³C glucose tracer directly influences the precision of flux estimations for different metabolic pathways. The following table summarizes the performance of various ¹³C glucose tracers for key pathways in central carbon metabolism, based on computational and experimental evaluations in mammalian cells. Higher precision scores indicate more precise flux estimates.
| ¹³C Glucose Tracer | Primary Metabolic Pathways Probed | Advantages | Disadvantages | Relative Precision Score (Glycolysis) | Relative Precision Score (PPP) | Relative Precision Score (TCA Cycle) |
| [1,2-¹³C]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Considered one of the best single tracers for the overall network, providing high precision for glycolysis and the PPP.[1][2][3] | Less informative for TCA cycle fluxes compared to other tracers.[4] | High | High | Low |
| [U-¹³C]glucose | Glycolysis, TCA Cycle | Labels all carbon atoms, providing a good overview of glucose metabolism and entry into various pathways, particularly effective for the TCA cycle.[1] | Complex labeling patterns can be difficult to interpret for precise flux calculations. | Moderate | Moderate | High |
| [1-¹³C]glucose | Glycolysis, PPP | Historically used for estimating PPP flux. | Often outperformed by other tracers in terms of precision for most pathways.[1][2] | Low | Low | Low |
| [2-¹³C]glucose | Glycolysis, PPP | Offers better performance than [1-¹³C]glucose for glycolysis and PPP flux estimations.[1][2] | Not the optimal single tracer for a comprehensive network analysis. | High | High | Low |
| [3-¹³C]glucose | Glycolysis, Pyruvate Oxidation | Provides good precision for glycolytic flux estimations.[1][2] | Not the optimal single tracer for a comprehensive network analysis. | High | High | Low |
| [1,6-¹³C]glucose | Glycolysis, PPP | A top-performing doubly labeled tracer, providing high flux precision.[5] | High | High | Moderate |
Note: The relative precision scores are a qualitative summary based on published data. For specific quantitative scores, refer to the cited literature.
Experimental Protocols
A detailed and standardized protocol is essential for reproducible ¹³C-MFA experiments. The following is a representative protocol for a ¹³C tracer experiment in a human lung carcinoma cell line (A549).
Objective:
To measure metabolic fluxes in central carbon metabolism using a selected ¹³C-labeled glucose tracer.
Materials:
-
A549 human lung carcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with and without glucose
-
¹³C-labeled glucose tracer (e.g., [1,2-¹³C]glucose)
-
Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (80%), ice-cold
-
Cell scrapers
-
Centrifuge
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Methodology:
-
Cell Culture and Labeling:
-
Culture A549 cells in standard glucose-containing DMEM supplemented with 10% FBS to the desired confluency (typically 80-90%).
-
Prepare the labeling medium by dissolving the chosen ¹³C glucose tracer in glucose-free DMEM to the desired concentration (e.g., 10 mM) and supplementing with 10% FBS.
-
Remove the standard medium, wash the cells once with PBS, and then replace it with the ¹³C labeling medium.
-
Incubate the cells for a sufficient duration to achieve isotopic steady state. This time should be determined empirically but is often between 8 and 24 hours.
-
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to remove any residual extracellular tracer.
-
Immediately add ice-cold 80% methanol to quench all enzymatic activity.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 5-10 minutes to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Preparation for GC-MS Analysis:
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is to add a solution of methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups, followed by silylation with a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to derivatize hydroxyl and amine groups.
-
-
GC-MS Analysis:
-
Analyze the derivatized samples using a GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the metabolites and their fragments, allowing for the determination of the mass isotopomer distribution.
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use a metabolic flux analysis software package (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes from the measured mass isotopomer distributions and extracellular flux measurements (e.g., glucose uptake and lactate (B86563) secretion rates).
-
Mandatory Visualizations
Diagrams are essential for visualizing the complex relationships in metabolic flux analysis.
Caption: A generalized workflow for a ¹³C metabolic flux analysis experiment.
Caption: Logical relationship between the research question and the choice of ¹³C glucose tracer.
Caption: Key pathways in central carbon metabolism traced by ¹³C-MFA.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Biological Impact of D-Glucose-1-13C,1-d₁ Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, stable isotope tracers are fundamental tools for delineating the intricate network of biochemical pathways. The selection of an appropriate tracer is a critical decision that directly influences the precision and scope of experimental outcomes. This guide provides a comprehensive comparison of D-Glucose-1-13C,1-d₁ with other commonly used glucose isotopologues, offering insights into its biological impact, experimental considerations, and data interpretation.
Introduction to D-Glucose-1-13C,1-d₁
D-Glucose-1-13C,1-d₁ is a stable isotope-labeled form of glucose where the carbon atom at the C1 position is replaced with its heavier isotope, carbon-13 (¹³C), and a hydrogen atom attached to the same carbon is replaced with deuterium (B1214612) (d or ²H). This dual labeling provides a unique tool for tracing the fate of both the carbon backbone and a specific hydrogen atom through metabolic pathways.
The primary biological impact of this labeling stems from the kinetic isotope effect (KIE) of deuterium. The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can lead to a slower rate of enzymatic reactions that involve the cleavage of this bond. This effect must be considered when analyzing metabolic flux data, as it can potentially alter the flow through certain pathways. The ¹³C label, on the other hand, allows for the tracing of the carbon atom's journey through metabolic networks using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Comparison with Alternative Glucose Tracers
The utility of D-Glucose-1-13C,1-d₁ is best understood in comparison to other available glucose tracers. The choice of tracer is contingent on the specific metabolic pathways being investigated.
| Tracer Isotopologue | Primary Application(s) | Advantages | Disadvantages |
| D-Glucose-1-13C,1-d₁ | Pentose Phosphate Pathway (PPP) flux, Glycolysis, Hydrogen exchange reactions | - Allows for simultaneous tracing of carbon and hydrogen fate from the C1 position.- Can provide insights into reactions involving C-H bond cleavage at C1. | - Potential for kinetic isotope effect from deuterium to alter metabolic flux.- Data analysis can be more complex due to the dual label. |
| [1-¹³C]glucose | Pentose Phosphate Pathway (PPP) flux | - The ¹³C label is lost as ¹³CO₂ in the oxidative PPP, providing a direct measure of pathway activity.[1][2][3] | - Provides limited information about downstream metabolic pathways compared to other tracers. |
| [1,2-¹³C₂]glucose | Glycolysis and Pentose Phosphate Pathway (PPP) flux | - Offers high precision in estimating the fluxes through both glycolysis and the PPP.[4][5] | - More expensive than singly labeled glucose. |
| [U-¹³C₆]glucose | General labeling of central carbon metabolism, TCA cycle | - Uniformly labels all carbon atoms, enabling a comprehensive view of glucose's contribution to various pathways. | - May not be optimal for resolving fluxes in specific pathways like the PPP. |
| [6,6-d₂]glucose | Glucose flux, Glycolysis | - Deuterium labels at the C6 position are less prone to be lost during the initial steps of glycolysis. | - Does not trace the carbon backbone. |
Experimental Protocols
The following are generalized protocols for in vitro and in vivo tracer studies that can be adapted for use with D-Glucose-1-13C,1-d₁.
In Vitro Isotope Labeling in Cultured Cells
Objective: To trace the metabolic fate of D-Glucose-1-13C,1-d₁ in cultured cells.
Materials:
-
Cultured cells (adherent or suspension)
-
Standard growth medium
-
Glucose-free growth medium
-
D-Glucose-1-13C,1-d₁
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727), ice-cold
-
Cell scraper (for adherent cells)
-
Centrifuge
Procedure:
-
Cell Culture: Culture cells to the desired density (typically 70-80% confluency for adherent cells or mid-log phase for suspension cells).
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with D-Glucose-1-13C,1-d₁ to the desired final concentration (e.g., 10 mM).
-
Tracer Introduction:
-
For adherent cells, aspirate the standard growth medium, wash the cells once with PBS, and then add the pre-warmed labeling medium.
-
For suspension cells, pellet the cells by centrifugation, wash once with PBS, and resuspend in the pre-warmed labeling medium.
-
-
Incubation: Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled glucose. The incubation time will depend on the pathways of interest and the time required to reach isotopic steady state.
-
Metabolite Extraction:
-
Quickly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add ice-cold 80% methanol to the cells to quench metabolism.
-
For adherent cells, use a cell scraper to detach the cells in the methanol.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Preparation: Centrifuge the lysate to pellet cellular debris. The supernatant containing the metabolites can then be dried and prepared for analysis by MS or NMR.
In Vivo Isotope Tracing in a Mouse Model
Objective: To investigate the whole-body metabolism of D-Glucose-1-13C,1-d₁.
Materials:
-
Mice
-
D-Glucose-1-13C,1-d₁ sterile solution
-
Anesthetic
-
Surgical tools
-
Liquid nitrogen
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.
-
Fasting: Fast the animals for a defined period (e.g., 6 hours) to lower endogenous glucose levels.
-
Tracer Administration: Administer a bolus of D-Glucose-1-13C,1-d₁ solution via intraperitoneal (IP) injection or intravenous (IV) infusion.
-
Sample Collection: At various time points post-administration, collect blood samples. At the end of the experiment, euthanize the animal and rapidly collect tissues of interest, immediately freeze-clamping them in liquid nitrogen to halt metabolic activity.
-
Metabolite Extraction: Homogenize the frozen tissues in a suitable solvent (e.g., 80% methanol) and process similarly to the in vitro protocol to extract metabolites.
Data Presentation
The following tables illustrate how quantitative data from a D-Glucose-1-13C,1-d₁ tracing experiment could be presented. The values are hypothetical and for illustrative purposes.
Table 1: Mass Isotopologue Distribution (MID) of Glycolytic Intermediates
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) |
| Glucose-6-Phosphate | 10 | 85 | 5 |
| Fructose-6-Phosphate | 12 | 83 | 5 |
| 3-Phosphoglycerate | 40 | 55 | 5 |
| Lactate | 50 | 48 | 2 |
*M+n represents the fraction of the metabolite pool containing 'n' labeled atoms (¹³C or d).
Table 2: Fractional Contribution of Glucose to TCA Cycle Intermediates
| Metabolite | Fractional Contribution from Glucose (%) |
| Citrate | 65 |
| α-Ketoglutarate | 60 |
| Succinate | 55 |
| Malate | 58 |
Mandatory Visualization
Experimental Workflow for In Vitro Metabolic Tracing
Caption: A generalized workflow for in vitro metabolic tracer experiments.
Central Carbon Metabolism and the Fate of D-Glucose-1-13C,1-d₁
Caption: Fate of D-Glucose-1-¹³C,1-d₁ in central carbon metabolism.
Logical Relationship for Tracer Selection
Caption: A decision guide for selecting an appropriate glucose tracer.
References
- 1. scispace.com [scispace.com]
- 2. D-Glucose (1-¹³C, 99%)- Cambridge Isotope Laboratories, CLM-420-1 [isotope.com]
- 3. Analysis of [1-13C]D-glucose metabolism in cultured astrocytes and neurons using nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Statistical Analysis of D-Glucose-13C,d-1 Tracer Experiments
For researchers, scientists, and drug development professionals seeking to unravel the complexities of cellular metabolism, D-Glucose-13C,d-1 tracer experiments are a powerful tool. This guide provides a comparative analysis of software for metabolic flux analysis, a detailed experimental protocol, and a performance comparison of different glucose tracers to facilitate robust experimental design and data interpretation.
Unraveling Metabolic Networks: A Comparison of Metabolic Flux Analysis (MFA) Software
Metabolic Flux Analysis (MFA) is a crucial technique for quantifying the rates of metabolic reactions within a biological system. The choice of software is critical for accurate data analysis. Below is a comparison of commonly used software tools for MFA.
| Software | Key Features | Algorithm/Approach | Primary Application |
| METRAN [1] | Tracer experiment design, statistical analysis. | Based on Elementary Metabolite Units (EMU).[1] | 13C-Metabolic Flux Analysis.[1] |
| Agilent MassHunter VistaFlux [2] | Qualitative flux analysis, pathway visualization (static and animated), statistical analysis (t-test, ANOVA).[2] | Finds targeted stable isotope labeled metabolites. | Analysis of data from Agilent TOF and Q-TOF LC/MS systems. |
| MFA Suite™ (INCA, ETA, PIRAMID) | Quantifies intracellular metabolic pathway rates, isotopomer network modeling, automates quantification of mass isotopomer distributions (MIDs). | Isotopomer Network Compartmental Analysis (INCA). | Elucidating network regulation and quantifying carbon flow. |
| OpenFlux | Modeling software for 13C-based metabolic flux analysis. | Not specified in the provided text. | 13C-based metabolic flux analysis. |
| 13CFLUX2 | High-performance software for 13C-based metabolic flux analysis. | Not specified in the provided text. | Metabolic flux analysis with carbon labeling. |
Experimental Protocol: A Generalized Workflow for D-Glucose-13C Tracer Experiments
This protocol outlines the key steps for conducting a successful D-Glucose-13C tracer experiment in mammalian cells.
Cell Culture and Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they reach approximately 80% confluency at the time of the experiment. Allow cells to adhere and grow overnight.
-
Starvation (Optional but Recommended): To clear any unlabeled glucose, gently wash the cells with Phosphate-Buffered Saline (PBS) and replace the standard medium with a glucose-free medium for 1-2 hours.
-
Tracer Incubation: Replace the starvation medium with a glucose-free medium supplemented with the desired concentration of the D-Glucose-13C tracer (e.g., 10 mM) and dialyzed Fetal Bovine Serum (dFBS). The incubation time will depend on the pathways of interest (e.g., 30 minutes to a few hours for glycolysis, several hours for the TCA cycle).
Metabolite Extraction
-
Quickly aspirate the labeling medium.
-
Wash the cells with cold PBS.
-
Add cold (-80°C) 80% methanol (B129727) to the cells.
-
Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.
Sample Preparation and Analysis
-
Vortex the lysate thoroughly.
-
Centrifuge at high speed to pellet protein and cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis by mass spectrometry (LC-MS or GC-MS).
-
Calculate the fractional enrichment of 13C in downstream metabolites to determine the relative contribution of the tracer to these metabolic pools. For quantitative flux analysis, use appropriate MFA software.
Performance of D-Glucose-13C Tracers in Central Carbon Metabolism
The choice of a specific 13C-labeled glucose tracer significantly impacts the precision of flux estimations for different metabolic pathways. A computational evaluation of various tracers in a human lung carcinoma cell line (A549) provides insights into their performance.
| 13C-Labeled Glucose Tracer | Glycolysis | Pentose Phosphate Pathway (PPP) | Tricarboxylic Acid (TCA) Cycle | Overall Network Performance |
| [1,2-13C2]glucose | High Precision | High Precision | Moderate Precision | Highest Precision |
| [2-13C]glucose | High Precision | High Precision | Low Precision | High Precision |
| [3-13C]glucose | High Precision | High Precision | Low Precision | High Precision |
| [1-13C]glucose | Moderate Precision | Moderate Precision | Low Precision | Moderate Precision |
| [U-13C6]glucose | Low Precision | Low Precision | High Precision | Moderate Precision |
Note: Higher precision indicates more accurate flux estimates.
Visualizing Carbon Flow: Key Metabolic Pathways
D-Glucose-13C tracers are instrumental in mapping the flow of carbon through central metabolic pathways. The diagram below illustrates how 13C from glucose is incorporated into key downstream metabolites.
References
A Comparative Guide to the Reproducibility of Metabolic Flux Measurements with D-Glucose-13C,d-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reproducibility of metabolic flux measurements using the stable isotope tracer D-Glucose-13C,d-1 against other commonly used alternatives. The information presented is supported by a synthesis of established principles and data from peer-reviewed literature, offering a comprehensive resource for designing and evaluating metabolic flux analysis (MFA) studies.
Executive Summary
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of intracellular metabolic reactions, providing a dynamic snapshot of cellular physiology. The choice of isotopic tracer is a pivotal factor that significantly influences the precision and accuracy of these measurements. While a variety of 13C-labeled glucose tracers are available, this compound, a molecule featuring both carbon-13 and deuterium (B1214612) labels, offers unique advantages for dissecting specific metabolic pathways.
Studies have demonstrated that 13C-MFA, when conducted with meticulous experimental design and robust analytical methods, can achieve high reproducibility, with standard deviations of metabolic fluxes reported to be as low as ≤2%.[1][2][3] The use of doubly labeled tracers, such as [1,2-¹³C₂]glucose, has been shown to be particularly effective for resolving fluxes through pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis.[4][5][6][7] this compound, by providing both carbon and hydrogen isotope tracking, has the potential to offer even deeper insights into metabolic activities, such as NADPH production in the PPP.[8]
This guide will delve into the comparative performance of different tracers, present detailed experimental protocols, and provide a framework for achieving reproducible and reliable metabolic flux data.
Data Presentation: Comparative Performance of Isotopic Tracers
The precision of flux estimation is highly dependent on the chosen isotopic tracer. The following table summarizes the performance of various commonly used glucose tracers for different metabolic pathways, based on published literature. This allows for an informed decision on tracer selection based on the specific research question.
| Isotopic Tracer | Target Pathway(s) | Advantages | Reported Precision/Performance |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Excellent for resolving the split between glycolysis and the oxidative PPP.[4][5][6] The dual label is retained in glycolytic products but partially lost in the PPP. | High precision for glycolysis and PPP fluxes.[7][9] |
| [U-¹³C₆]glucose | Central Carbon Metabolism (Glycolysis, PPP, TCA Cycle) | Provides comprehensive labeling of downstream metabolites. | Good overall tracer for a global view of central carbon metabolism.[10] |
| [1-¹³C]glucose | Pentose Phosphate Pathway (PPP) | The ¹³C label is lost as ¹³CO₂ in the oxidative PPP, providing a direct measure of this pathway's activity. | Commonly used, but may be less precise than doubly labeled tracers for resolving multiple fluxes.[9] |
| [6,6-d₂]glucose | Glucose Turnover | Deuterium labels can be used to determine whole-body glucose flux.[5] | Effective for in vivo studies of glucose metabolism. |
| This compound | Multiple Pathways (e.g., Glycolysis, PPP, TCA Cycle) | The dual ¹³C and deuterium labels can provide simultaneous information on carbon backbone rearrangement and hydride transfer reactions.[5][8] | Offers potential for more detailed flux information, though direct comparative reproducibility data is less common. |
| [1,6-¹³C]glucose & [5,6-¹³C]glucose | Central Carbon Metabolism | Identified as optimal single tracers for producing high flux precision across various metabolic scenarios.[7] | Consistently high flux precision.[7] |
Experimental Protocols
Achieving high reproducibility in metabolic flux measurements necessitates standardized and rigorously controlled experimental procedures. Below are detailed methodologies for key steps in a typical 13C-MFA experiment.
Cell Culture and Isotope Labeling
This protocol outlines the steps for labeling cultured cells with a stable isotope-labeled glucose tracer.
Materials:
-
Cells of interest
-
Standard cell culture medium
-
Glucose-free cell culture medium
-
This compound (or other desired labeled glucose)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), pre-warmed
-
Sterile culture plates/flasks
-
0.22 µm sterile filter
Procedure:
-
Cell Seeding: Seed cells at a density that ensures they are in the exponential growth phase and will reach 70-80% confluency at the time of harvest.[5]
-
Adaptation (Optional but Recommended): For some experiments, it is beneficial to adapt cells to a medium containing unlabeled glucose at the same concentration as the labeled glucose to be used. This helps ensure metabolic steady state.[11]
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of this compound and dialyzed FBS. The concentration of the tracer may vary depending on the experimental goals.[8]
-
Sterile Filtration: Filter the complete labeling medium through a 0.22 µm filter before use.[5]
-
Initiate Labeling:
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for a duration sufficient to reach both metabolic and isotopic steady state. This time will vary depending on the cell type and the pathways being studied.[11]
Metabolism Quenching and Metabolite Extraction
This protocol describes how to rapidly stop metabolic activity and extract intracellular metabolites for analysis.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS) or 0.9% NaCl
-
Cell scraper
-
Centrifuge capable of reaching 14,000 x g at 4°C
-
Microcentrifuge tubes
Procedure:
-
Quenching:
-
Extraction:
-
Add 1 mL of pre-chilled 80% methanol (B129727) to each well (for a 6-well plate).[8]
-
Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8][12]
-
Vortex the tubes vigorously for 30 seconds.[8]
-
-
Protein Precipitation:
-
Incubate the tubes at -20°C for at least 1 hour to precipitate proteins.[8]
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[8]
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.
-
Analytical Methods: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
The extracted metabolites are then analyzed to determine the extent and pattern of isotope incorporation.
-
Mass Spectrometry (MS): GC-MS and LC-MS/MS are commonly used to measure the mass isotopomer distributions of metabolites.[13] For GC-MS analysis, derivatization of the metabolites is often required.[11] Targeted analysis using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer can provide high sensitivity and specificity.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR spectroscopy provides detailed information about the positional isotopomers of metabolites, which can be crucial for resolving complex flux networks.[6][14] 2D [¹³C, ¹H] correlation spectroscopy is a powerful technique for this purpose.[15]
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for a 13C-Metabolic Flux Analysis experiment.
Central Carbon Metabolism Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 14. Nuclear Magnetic Resonance Measurement of Metabolic Flux Using 13C and 1H Signals | Springer Nature Experiments [experiments.springernature.com]
- 15. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
Safety Operating Guide
Proper Disposal of D-Glucose-13C,d-1: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides detailed, step-by-step procedures for the proper disposal of D-Glucose-13C,d-1, a non-radioactive, isotopically labeled sugar used in various research applications.
This compound is labeled with stable isotopes of carbon and deuterium, which are not radioactive.[1] Consequently, it does not require the specialized handling and disposal protocols mandated for radioactive materials.[1] The disposal of waste from stable isotope-labeled compounds is generally less complex than that for radioactive isotopes.[1] In most cases, compounds enriched with stable isotopes are managed in the same way as their unlabeled counterparts.[1] Therefore, the disposal of this compound should follow procedures for non-hazardous chemical waste, unless local regulations or the presence of other hazardous materials in the waste stream dictate otherwise.[1]
Key Safety and Disposal Parameters
The following table summarizes crucial information for the safe handling and disposal of this compound, based on available safety data for isotopically labeled and unlabeled D-Glucose.
| Parameter | Information | Citation |
| Chemical Nature | Solid | [2] |
| Radioactivity | Not radioactive | [1] |
| Primary Disposal Route | Licensed and approved chemical waste disposal company | [1][3][4] |
| Environmental Hazards | May be toxic to aquatic life with long-lasting effects. Do not let product enter drains. | [1][4] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, lab coat. A suitable respirator should be used if dust is generated. | [1][2][4] |
| Accidental Release Measures | Use full personal protective equipment. Avoid breathing dust. Prevent further leakage or spillage. Keep the product away from drains or water courses. | [1][3] |
**Step-by-Step Disposal Protocol
Proper disposal of this compound and any contaminated materials is essential to prevent environmental release and to comply with regulations.[2] The following protocol outlines the recommended steps.
1. Waste Identification and Segregation:
-
Identify the waste stream containing this compound.
-
Segregate this waste from radioactive waste and general laboratory trash.[1]
-
If the this compound waste is mixed with other chemicals, the disposal procedure must account for the hazards of all components.[1]
2. Waste Containment and Labeling:
-
Place the this compound waste in a suitable, sealed, and clearly labeled container.
-
The label should clearly identify the contents, including the name "this compound" and any other components in the waste mixture.
3. Disposal of Unused Product and Contaminated Labware:
-
Unused Product: Surplus and non-recyclable this compound should be offered to a licensed disposal company.[3][4] Do not dispose of the product down the drain.[2][3]
-
Contaminated Labware (e.g., pipette tips, tubes): Collect in a designated, labeled waste container for chemical waste.
-
Contaminated PPE (e.g., gloves): Remove and place in a designated waste bag. Dispose of according to your institution's guidelines for chemically contaminated waste.[2]
4. Final Disposal:
-
Arrange for the disposal of the contained waste through a licensed and approved professional waste disposal company.[1][3][4]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for the compound.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific safety protocols and local regulations for chemical waste management.
References
Essential Safety and Logistical Information for Handling D-Glucose-13C,d-1
For laboratory professionals, including researchers, scientists, and drug development experts, the safe and effective handling of chemical compounds is paramount. This guide provides crucial safety protocols, operational procedures, and disposal plans for D-Glucose-13C,d-1, a stable isotope-labeled compound. Adherence to these guidelines is vital for ensuring personnel safety and maintaining the integrity of experimental results. While the toxicological properties of many stable isotope-labeled compounds have not been exhaustively studied, they are generally handled similarly to their unlabeled counterparts.[1]
Personal Protective Equipment (PPE)
A thorough approach to personal protection is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Rationale | Citations |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from potential splashes or airborne particles. | [2][3][4] |
| Hand Protection | Powder-free nitrile gloves | Prevents skin contact and contamination of the sample. Gloves should be changed frequently. | [3][5] |
| Body Protection | Laboratory coat | Shields skin and personal clothing from spills. | [6][7] |
| Respiratory Protection | Dust respirator or use of a fume hood | Recommended when handling the powder to avoid inhalation of dust. | [2][8] |
| Footwear | Closed-toe shoes | Prevents injuries from spills or dropped lab equipment. | [6][9] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are critical for preventing contamination and ensuring the accuracy of experimental outcomes.[5] The following protocol details the key steps for working with this compound.
1. Preparation:
-
Ensure the work area, such as a chemical fume hood or a designated bench space, is clean and uncluttered.[9]
-
Verify that all necessary PPE is available and in good condition.[9]
-
Have all required equipment, including spatulas, weighing paper, and containers, readily accessible.[9]
2. Weighing and Aliquoting:
-
Perform these tasks in a well-ventilated area or under a fume hood to minimize the potential for dust inhalation.[8][9]
-
Use anti-static weighing dishes if the powder is susceptible to static electricity.[9]
-
Handle the compound gently to prevent the generation of airborne dust.[2][9]
3. Dissolving:
-
When preparing solutions, add the solvent to the weighed this compound slowly and carefully to avoid splashing.[9]
-
If sonication is necessary to dissolve the compound, ensure the container is securely sealed.[9]
4. Storage:
-
Store this compound in a tightly sealed container at room temperature, protected from light and moisture.[8][9]
Disposal Plan: Waste Management Protocol
The proper disposal of this compound and any contaminated materials is crucial to prevent environmental release and to comply with institutional and regulatory standards. Since this compound is a stable isotope-labeled compound and not radioactive, it does not require specialized radioactive waste disposal protocols.[1]
| Waste Type | Disposal Procedure | Citations |
| Unused Product | Surplus and non-recyclable solutions should be offered to a licensed disposal company. Do not allow the product to enter drains. | [8][9] |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled container for chemical waste. | [9] |
| Contaminated PPE (e.g., gloves) | Remove and place in a designated waste bag. Dispose of according to institutional guidelines for chemically contaminated waste. | [9] |
Experimental Workflow Diagram
The following diagram illustrates the standard operational workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Operational Workflow for Handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. benchchem.com [benchchem.com]
- 6. sethnewsome.org [sethnewsome.org]
- 7. research.columbia.edu [research.columbia.edu]
- 8. isotope.com [isotope.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
